Erucyl methane sulfonate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[(E)-docos-13-enyl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-27(2,24)25/h10-11H,3-9,12-23H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEQEAAOCYCCFX-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Ethyl Methanesulfonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl methanesulfonate (B1217627) (EMS) is a potent monofunctional ethylating agent widely utilized in genetic research to induce random point mutations. Its efficacy and well-characterized mutagenic action make it an invaluable tool for forward and reverse genetic screens, enabling the elucidation of gene function and the study of DNA repair pathways. This technical guide provides a comprehensive overview of the core mechanism of action of EMS, detailing the chemical interactions with DNA, the resulting genetic alterations, cellular repair responses, and practical methodologies for its application in experimental settings.
Chemical Properties and Reactivity
EMS (CH₃SO₃C₂H₅) is an organosulfur compound, the ethyl ester of methanesulfonic acid. It acts as an alkylating agent, transferring its ethyl group to nucleophilic sites within the cell.[1] Its reactivity is attributed to a mixed SN1/SN2 reaction mechanism, which allows for the ethylation of not only nitrogen atoms in DNA bases but also oxygen atoms, a critical aspect of its mutagenic activity.
Core Mechanism of Mutagenesis
The primary mutagenic effect of EMS stems from its ability to chemically modify DNA bases, leading to mispairing during subsequent DNA replication. The process can be broken down into the following key steps:
-
Alkylation of Guanine (B1146940): The ethyl group of EMS reacts with guanine in DNA, with the most significant mutagenic lesion being the formation of O⁶-ethylguanine.[1] Other alkylated bases are also formed, such as N⁷-ethylguanine and N³-ethyladenine.[2]
-
Mispairing during DNA Replication: The presence of O⁶-ethylguanine in the DNA template causes DNA polymerase to frequently misincorporate thymine (B56734) (T) instead of cytosine (C) opposite the modified guanine during DNA replication.[1]
-
Establishment of a Transition Mutation: Following the next round of DNA replication, the incorrectly paired thymine will serve as a template for the incorporation of adenine (B156593) (A), resulting in the original G:C base pair being permanently converted to an A:T base pair. This type of mutation is known as a transition mutation.[1][3]
Quantitative Analysis of EMS-Induced Mutations
The frequency of mutations induced by EMS can vary depending on the organism, cell type, and experimental conditions such as EMS concentration and duration of exposure. The following table summarizes representative quantitative data on EMS-induced mutation frequencies from various studies.
| Organism/Cell Line | Locus/Gene | EMS Concentration | Mutation Frequency | Reference |
| Caenorhabditis elegans | General | 0.05 M for 4 hours | 5x10⁻⁴ to 5x10⁻² per gene | [1] |
| Mouse Embryonic Stem Cells | Hprt | 600 µg/ml | 1 in 2,000 | [4] |
| Mouse Embryonic Stem Cells | Hprt | Not specified | Up to 1 in 1,200 | [4] |
| Lotus japonicus | Whole Genome | Not specified | 62.3% - 64.7% transitions | [5] |
| Wheat (Triticum aestivum) | Whole Genome | 0.1% for 6 hours | 36.5% polymorphism | [6] |
| Wheat (Triticum aestivum) | Whole Genome | 0.3% for 6 hours | 32.5% polymorphism | [6] |
Cellular Response and DNA Repair
Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents like EMS. The primary pathways involved in the repair of EMS-induced lesions are:
-
Base Excision Repair (BER): This pathway is crucial for removing alkylated bases such as N⁷-methylguanine and N³-methyladenine.[2] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct sequence.
-
Mismatch Repair (MMR): The MMR system plays a role in correcting the mispaired bases (e.g., O⁶-ethylguanine:Thymine) that arise during DNA replication.[7] Deficiencies in the MMR pathway can lead to a significant increase in the frequency of EMS-induced mutations.
-
Direct Reversal of Damage: In some organisms, enzymes such as O⁶-alkylguanine-DNA alkyltransferase (AGT) can directly remove the ethyl group from O⁶-ethylguanine, restoring the original guanine base in a single step.
The interplay between these repair pathways determines the ultimate mutational outcome of EMS treatment. If the damage is not repaired before DNA replication, it can lead to the fixation of mutations.
Experimental Protocols
Detailed methodologies are critical for the successful and reproducible application of EMS mutagenesis. Below are examples of protocols for C. elegans and mammalian cells.
Protocol 1: EMS Mutagenesis in Caenorhabditis elegans
Safety Precaution: EMS is a potent mutagen and suspected carcinogen. All handling must be performed in a chemical fume hood with appropriate personal protective equipment, including gloves and safety glasses. All contaminated materials must be inactivated before disposal.[8]
Materials:
-
M9 buffer
-
15 mL conical tubes
-
Ethyl methanesulfonate (EMS)
-
Clinical centrifuge
-
Rotating wheel
-
NGM plates seeded with E. coli
-
Inactivating solution (0.1 M NaOH, 20% w/v Sodium Thiosulfate)[9]
Procedure:
-
Synchronize a population of C. elegans to the L4 larval stage.
-
Wash the worms off the plates with M9 buffer and collect them in a 15 mL conical tube.
-
Centrifuge at approximately 1000 rpm for 30 seconds to pellet the worms. Aspirate the supernatant.
-
Wash the worm pellet twice with M9 buffer.
-
In a chemical fume hood, prepare a 0.1 M EMS solution by adding 20 µL of EMS to 2 mL of M9 buffer. Mix until dissolved.
-
Add 2 mL of the washed worm suspension to the 2 mL of EMS solution for a final concentration of 0.05 M EMS.
-
Incubate the tube on a rotating wheel at 20°C for 4 hours.[8]
-
After incubation, pellet the worms by centrifugation and wash them twice with M9 buffer to remove residual EMS.
-
Transfer the mutagenized worms to fresh NGM plates seeded with E. coli.
-
Inactivate all liquid and solid waste contaminated with EMS by soaking in the inactivating solution for at least 24 hours before disposal.[9]
Protocol 2: EMS Mutagenesis in Mammalian Cells (General Outline)
Safety Precaution: Handle EMS in a chemical fume hood with appropriate PPE.
Materials:
-
Cultured mammalian cells (e.g., Chinese Hamster Ovary cells)
-
Complete cell culture medium
-
Serum-free medium
-
Ethyl methanesulfonate (EMS)
-
Phosphate-buffered saline (PBS)
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Plate cells at a desired density and allow them to attach and enter an exponential growth phase.
-
For experiments in arrested cells, replace the complete medium with serum-free medium to halt DNA synthesis and cell division.[10]
-
Prepare a fresh stock solution of EMS in an appropriate solvent (e.g., DMSO or serum-free medium) immediately before use.
-
Dilute the EMS stock solution to the desired final concentration in the cell culture medium.
-
Remove the medium from the cells and add the EMS-containing medium.
-
Incubate the cells with EMS for a specific duration (e.g., 2 to 24 hours) in the cell culture incubator.
-
After the treatment period, remove the EMS-containing medium and wash the cells twice with sterile PBS.
-
Add fresh complete medium to the cells.
-
Allow the cells to recover and proliferate. The time required for the expression of the mutant phenotype will vary depending on the gene of interest and the cell type.[10]
-
Apply a selection method (e.g., drug resistance) to isolate mutant colonies.
Visualizing the Molecular and Experimental Pathways
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Molecular pathway of EMS-induced mutagenesis.
Caption: General experimental workflow for EMS mutagenesis.
Conclusion
Ethyl methanesulfonate is a powerful and widely used mutagen due to its relatively straightforward mechanism of action, which primarily induces G:C to A:T transition mutations through the alkylation of guanine. Understanding the intricacies of its chemical interaction with DNA, the resulting mutational spectrum, and the cellular DNA repair responses is paramount for its effective use in genetic research. The provided protocols and diagrams serve as a foundational guide for researchers, scientists, and drug development professionals aiming to leverage EMS-induced mutagenesis in their studies. Careful consideration of experimental parameters and safety precautions is essential for achieving reliable and reproducible results.
References
- 1. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Mouse mutants from chemically mutagenized embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scanning the Effects of Ethyl Methanesulfonate on the Whole Genome of Lotus japonicus Using Second-Generation Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Influence of DNA-repair deficiencies on MMS- and EMS-induced mutagenesis in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl methanesulfonate (EMS) is a potent mutagen and suspected carcinogen. - CD BioSciences [elegansmodel.com]
- 9. EMS Mutagenesis | Herman Lab | Nebraska [hermanlab.unl.edu]
- 10. Induction and expression of mutations in mammalian cells in the absence of DNA synthesis and cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
Erucyl Methane Sulfonate: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of erucyl methane (B114726) sulfonate. Due to the limited availability of experimental data for this specific long-chain alkyl methanesulfonate (B1217627), this guide incorporates predicted data and established protocols for analogous compounds to offer a thorough resource for research and development applications.
Chemical Identity and Structure
Erucyl methane sulfonate, also known by its IUPAC name (Z)-docos-13-en-1-yl methanesulfonate, is the ester of erucyl alcohol and methanesulfonic acid.[1] Its structure consists of a long C22 monounsaturated alkyl chain derived from erucic acid, linked to a methanesulfonate group. The methanesulfonate moiety is an excellent leaving group, making this compound a potent alkylating agent, a characteristic shared with other alkyl methanesulfonates.[2]
Chemical Structure:
Caption: 2D Structure of this compound.
Physicochemical Properties
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 102542-59-6[1] |
| Molecular Formula | C₂₃H₄₆O₃S[1] |
| Molecular Weight | 402.68 g/mol [1] |
| Synonyms | Methanesulfonic acid, 13-docosenyl ester; (Z)-docos-13-en-1-yl methanesulfonate[1][3] |
| SMILES | CCCCCCCC\C=C/CCCCCCCCCCCCOS(=O)(=O)C |
| InChI | InChI=1S/C23H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-27(2,24)25/h10-11H,3-9,12-23H2,1-2H3/b11-10-[1] |
Table 2: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Density | 0.9±0.1 g/cm³ |
| Boiling Point | 504.1±19.0 °C at 760 mmHg |
| Flash Point | 258.7±21.5 °C |
| Refractive Index | 1.467 |
| Storage | -20°C[3] |
| Purity (Commercial) | >99%[1] |
Table 3: Experimental Physicochemical Properties of Erucyl Alcohol ((Z)-docos-13-en-1-ol)
| Property | Value |
| CAS Number | 629-98-1 |
| Molecular Formula | C₂₂H₄₄O |
| Molecular Weight | 324.58 g/mol |
| Appearance | White, soft solid |
| Melting Point | 33 °C |
| Boiling Point | 225 °C at 5 mmHg |
| Density | 0.847 g/cm³ |
| Refractive Index | 1.463 |
| Solubility | Soluble in alcohol and most organic solvents; low solubility in water. |
Synthesis and Experimental Protocols
This compound is synthesized from erucyl alcohol. The most common and efficient method for preparing alkyl methanesulfonates is the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a tertiary amine base.
Caption: General Synthesis Workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from general procedures for the synthesis of alkyl methanesulfonates.
Materials:
-
Erucyl alcohol
-
Methanesulfonyl chloride
-
Triethylamine (B128534) (or another suitable tertiary amine)
-
Anhydrous aromatic solvent (e.g., toluene (B28343) or xylene)
-
Aqueous sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve erucyl alcohol in the anhydrous aromatic solvent.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Characterization and Analysis
The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.
Caption: General Workflow for the Characterization of this compound.
Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methanesulfonate group (a singlet around 3.0 ppm for the CH₃-S), the methylene (B1212753) group attached to the sulfonate oxygen (a triplet around 4.2 ppm for -CH₂-O-), the vinylic protons of the double bond (a multiplet around 5.3 ppm), and a complex series of multiplets for the long alkyl chain.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the methyl carbon of the methanesulfonate group (around 38 ppm), the carbon of the methylene group attached to the sulfonate oxygen (around 70 ppm), the vinylic carbons (around 130 ppm), and numerous signals for the carbons of the long alkyl chain.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong characteristic absorption bands for the sulfonate group, specifically the asymmetric and symmetric S=O stretching vibrations (around 1350 cm⁻¹ and 1175 cm⁻¹, respectively) and the S-O-C stretching vibration (around 970 cm⁻¹).
Mass Spectrometry (MS): Mass spectral analysis, likely via GC-MS or ESI-MS, would be used to confirm the molecular weight of 402.68 g/mol .[1] Fragmentation patterns would likely show the loss of the methanesulfonate group and characteristic cleavages along the alkyl chain.
Biological Activity and Toxicology
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways.
Genotoxicity of Alkyl Methanesulfonates
This compound belongs to the class of alkyl methanesulfonates, many of which are known to be genotoxic.[2] The methanesulfonate group is an excellent leaving group, facilitating the alkylation of nucleophilic sites in biological macromolecules, including DNA.[2]
Short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-characterized mutagens and carcinogens.[2][4] Their mechanism of toxicity involves the alkylation of DNA bases, particularly at the N7 position of guanine (B1146940) and the N3 position of adenine.[5] This can lead to DNA strand breaks, chromosomal aberrations, and mutations.[6] Some alkyl methanesulfonates can also act as anticancer agents by interfering with DNA replication in rapidly dividing cells.[2]
While the genotoxicity of long-chain alkyl methanesulfonates like this compound is less studied, it is reasonable to presume a similar mechanism of action. The long alkyl chain will significantly increase the lipophilicity of the molecule, which may affect its cellular uptake, distribution, and interaction with DNA. Therefore, this compound should be handled with appropriate safety precautions as a potential mutagen and carcinogen.[7]
Applications in Research and Drug Development
Long-chain alkyl methanesulfonates are used in various chemical and biological research areas. Long-chain alkyl sulfonates have been utilized as ion-pairing reagents in the analysis of water-soluble vitamins.[2] Given their nature as alkylating agents, they can be employed as tool compounds in studies of DNA damage and repair mechanisms.[8]
In the context of drug development, the use of methanesulfonic acid to form salts of active pharmaceutical ingredients (APIs) is common.[9] This has raised regulatory concerns about the potential for the formation of genotoxic alkyl methanesulfonate impurities if alcoholic solvents are used in the manufacturing process.[9] A thorough understanding of the properties and synthesis of compounds like this compound is therefore crucial for impurity profiling and ensuring the safety of pharmaceutical products.
References
- 1. larodan.com [larodan.com]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. METHANESULFONIC ACID ERUCYL ESTER | 102542-59-6 [amp.chemicalbook.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. moltox.com [moltox.com]
- 8. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Erucyl Methane Sulfonate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of erucyl methane (B114726) sulfonate, a long-chain alkylating agent. This document details its chemical identity, and drawing upon data from related alkyl methanesulfonates like ethyl methanesulfonate (B1217627) (EMS) and methyl methanesulfonate (MMS), it outlines potential mechanisms of action, experimental applications, and the cellular pathways affected by this class of compounds.
Chemical Identity and Properties
Erucyl methane sulfonate is the ester of erucyl alcohol and methanesulfonic acid. As a member of the alkyl methanesulfonate family, it is characterized by a long alkyl chain (erucyl) attached to a reactive methanesulfonate group. This structure imparts lipophilic properties, potentially influencing its interaction with cellular membranes and intracellular targets.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 102542-59-6[1] |
| Molecular Formula | C23H46O3S[1] |
| Molecular Weight | 402.68 g/mol [1] |
| CAS Index Name | 13-Docosen-1-ol, 1-methanesulfonate[1] |
Table 2: Synonyms for this compound
| Synonym |
| Methanesulfonic acid, 13-docosenyl ester[1] |
| ERUCYL METHANE SULFATE[2] |
| (Z/E) this compound[2] |
| (Z/E) -13-Docosenylmethansulfonat[2] |
| CIS-13-DOCOSENYL METHANESULFONATE[2] |
| (Z/E) Erucyl Methane Sulfate (C22:1)[2] |
| Erucyl Methane Sulfate (Z/E-13)(C22:1)[2] |
Mechanism of Action: DNA Alkylation
Alkyl methanesulfonates are known for their activity as DNA alkylating agents.[3] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the alkyl group (in this case, erucyl) to nucleophilic sites on DNA bases.[3] While specific studies on this compound are limited, the mechanisms of shorter-chain analogs like MMS and EMS are well-characterized and serve as a predictive model.
These agents primarily methylate or ethylate DNA bases, with a preference for the N7 position of guanine (B1146940) and the N3 position of adenine.[4][5][6] This modification can lead to base mispairing during DNA replication and transcription, potentially causing point mutations.[4] The formation of these DNA adducts triggers cellular DNA damage responses, including cell cycle arrest and the activation of DNA repair pathways.[6][7]
Experimental Protocols: Mutagenesis using Alkyl Methanesulfonates
Due to the scarcity of specific protocols for this compound, this section provides detailed methodologies for mutagenesis using the well-studied analog, ethyl methanesulfonate (EMS). These protocols can be adapted for investigating the mutagenic potential of other alkyl methanesulfonates, including the erucyl derivative, with appropriate optimization of concentration and exposure time.
General Workflow for Chemical Mutagenesis
The workflow for chemical mutagenesis experiments typically involves several key steps, from mutagen preparation to the screening of mutant populations.
Protocol for EMS Mutagenesis in Rice (Oryza sativa)
This protocol is adapted from studies optimizing EMS mutagenesis in rice.[8][9]
Materials:
-
Rice seeds
-
Ethyl methanesulfonate (EMS)
-
0.1 M Sodium thiosulfate (B1220275) solution
-
Distilled water
-
Glass beakers
-
Shaker
-
Fume hood
-
Personal protective equipment (gloves, goggles, lab coat)
Methodology:
-
Seed Preparation: Select healthy, uniform rice seeds.
-
Presoaking: Presoak the seeds in distilled water for 12 hours at room temperature. This step is crucial for activating metabolic processes and ensuring uniform uptake of the mutagen.[9]
-
EMS Treatment:
-
Safety Precaution: Perform all steps involving EMS in a certified fume hood. EMS is a potent mutagen and suspected carcinogen.
-
Prepare a 0.5% (v/v) EMS solution in distilled water.
-
Drain the presoaking water and immerse the seeds in the EMS solution.
-
Incubate for 6 hours on a shaker at a gentle speed to ensure even exposure.
-
-
Stopping the Reaction: After the treatment period, discard the EMS solution into a container with 0.1 M sodium thiosulfate to inactivate the EMS.
-
Washing: Thoroughly wash the seeds under running tap water for at least 4 hours to remove any residual EMS.
-
Drying and Sowing: Air-dry the treated seeds and sow them to raise the M1 generation.
Table 3: Optimized Conditions for EMS Mutagenesis in Rice
| Parameter | Optimized Condition | Rationale |
| Presoaking Duration | 12 hours | Activates metabolic processes for uniform mutagen uptake.[9] |
| EMS Concentration | 0.5% (v/v) | Provides a balance between mutation frequency and seed viability.[8] |
| Exposure Duration | 6 hours | Sufficient time for mutagenesis without excessive lethality.[8] |
Protocol for EMS Mutagenesis in Caenorhabditis elegans
This protocol is a standard method for inducing mutations in the model organism C. elegans.[10]
Materials:
-
Synchronized population of L4 stage C. elegans
-
M9 buffer
-
Ethyl methanesulfonate (EMS)
-
15 mL conical tubes
-
Rotating wheel or rocker
-
NGM plates seeded with E. coli OP50
Methodology:
-
Worm Preparation: Grow a synchronized population of C. elegans to the L4 larval stage.
-
Harvesting: Wash the worms from the NGM plates with M9 buffer and collect them in a 15 mL conical tube.
-
Washing: Pellet the worms by centrifugation (e.g., 1 min at 1,300 x g) and remove the supernatant. Wash the worm pellet twice with M9 buffer.
-
EMS Treatment:
-
Safety Precaution: Handle EMS in a fume hood.
-
Resuspend the worm pellet in 4 mL of M9 buffer. Add 20 µL of EMS to the tube (final concentration ~0.05 M).
-
Incubate the tube on a rotating wheel or rocker for 4 hours at 20°C.
-
-
Post-treatment Washing: Pellet the worms by centrifugation and wash them three times with M9 buffer to remove residual EMS.
-
Recovery: Plate the treated worms onto fresh NGM plates seeded with E. coli OP50 and allow them to recover and produce F1 progeny.
Cellular Response to Alkyl Methanesulfonate-Induced DNA Damage
The introduction of alkyl adducts into DNA by agents like this compound initiates a complex cellular response aimed at maintaining genome integrity. The primary pathway for repairing the types of lesions induced by these agents is the Base Excision Repair (BER) pathway.[6][11]
The Base Excision Repair (BER) Pathway
The BER pathway is a multi-step process that recognizes and removes damaged bases.
If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis, to prevent the propagation of mutations.[7]
Conclusion
This compound, as a long-chain alkylating agent, holds potential for applications in chemical genetics and drug development, particularly where lipophilicity may influence cellular uptake and distribution. While direct experimental data for this specific compound is limited, the extensive knowledge base for related alkyl methanesulfonates provides a strong foundation for predicting its mechanism of action and for designing experimental protocols. Researchers are encouraged to adapt the provided methodologies, with careful optimization, to investigate the unique biological effects of this compound. Future studies are warranted to elucidate the specific reactivity, cellular targets, and biological consequences of this long-chain alkylating agent.
References
- 1. larodan.com [larodan.com]
- 2. METHANESULFONIC ACID ERUCYL ESTER | 102542-59-6 [amp.chemicalbook.com]
- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl methanesulfonate (EMS) is a potent mutagen and suspected carcinogen. - CD BioSciences [elegansmodel.com]
- 11. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of Ethyl Methanesulfonate (EMS) in Synthetic Biology
Acknowledging a Mismatch in Terminology: Erucyl vs. Ethyl Methanesulfonate (B1217627)
A thorough review of scientific literature reveals no established role for erucyl methane (B114726) sulfonate within the field of synthetic biology. Its chemical identity is that of a long-chain lipid ester, with applications geared towards surfactant and materials science.
Conversely, ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS) are prominent alkylating agents extensively used as mutagens in molecular biology and are foundational tools for synthetic biology. These compounds are instrumental in creating the genetic diversity essential for forward genetic screens and the development of novel biological systems.
Given the user's request for an in-depth technical guide on the role of a methane sulfonate in synthetic biology, this document will focus on Ethyl Methanesulfonate (EMS) as the compound of interest. It is highly probable that "erucyl" was a typographical error for "ethyl."
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ethyl Methanesulfonate (EMS) is a potent chemical mutagen that has become an indispensable tool in synthetic biology. By inducing random point mutations through nucleotide alkylation, EMS facilitates the creation of vast mutant libraries. These libraries are fundamental for forward genetic screens, enabling researchers to identify genes and regulatory elements associated with specific phenotypes. This guide provides a comprehensive overview of the mechanism of action of EMS, detailed experimental protocols for its use, quantitative data on its mutagenic activity, and its applications in constructing and optimizing synthetic biological systems.
Mechanism of Action
EMS is a monofunctional ethylating agent that introduces ethyl groups onto nucleotides, primarily at the O-6 position of guanine, forming O-6-ethylguanine.[1][2] This modified base has a propensity to mispair with thymine (B56734) instead of cytosine during DNA replication.[3] Consequently, a G:C base pair is converted to an A:T base pair in subsequent rounds of replication.[3][4] This G:C to A:T transition is the most common type of mutation induced by EMS.[3][5] To a lesser extent, EMS can also cause other types of mutations, including base-pair insertions or deletions and chromosome breakage.[1]
The cellular response to EMS-induced DNA damage involves the activation of DNA repair pathways.[2] The mismatch repair system can identify and correct some of the DNA lesions caused by EMS.[6] However, the high frequency of O-6-ethylguanine formation can overwhelm the repair machinery, leading to the fixation of mutations.
Figure 1: A simplified schematic of EMS-induced mutagenesis.
Applications in Synthetic Biology
The primary application of EMS in synthetic biology is the generation of genetic diversity for forward genetic screens.[4] This process involves treating a population of organisms with EMS to induce random mutations throughout their genomes. The resulting mutant library can then be screened for individuals exhibiting a desired phenotype, such as increased production of a target molecule, enhanced tolerance to environmental stress, or altered metabolic flux.
Other applications include:
-
Directed evolution of enzymes and proteins: By creating mutant libraries of a specific gene, researchers can screen for variants with improved catalytic activity, stability, or substrate specificity.
-
Mapping gene function: Identifying the mutations responsible for a particular phenotype allows for the elucidation of gene function and its role in biological pathways.
-
Creating novel phenotypes: The random nature of EMS mutagenesis can lead to the emergence of entirely new traits that can be harnessed for synthetic biology applications.
Quantitative Data
The effectiveness of EMS mutagenesis is dependent on the concentration of EMS and the duration of treatment. These parameters must be optimized for each organism and experimental goal to achieve a high mutation frequency without excessive lethality.[7]
| Organism | EMS Concentration | Treatment Time | Mutation Frequency | Survival Rate | Reference |
| Impatiens balsamina (seeds) | 0.4% | Not specified | 6.90% | 20% | [7] |
| Impatiens balsamina (seeds) | 0.6% | Not specified | 14.81% | 20% | [7] |
| Impatiens balsamina (seeds) | 0.8% | Not specified | Not specified | 30% | [7] |
| Mammalian Cells (murine) | Not specified | Not specified | 50 to >800-fold increase | Not specified | [5] |
Note: The optimal conditions for EMS mutagenesis can vary significantly between different species and even strains. It is crucial to perform a dose-response curve to determine the ideal EMS concentration and treatment time for the specific biological system being studied.
Experimental Protocols
EMS Mutagenesis of Arabidopsis thaliana Seeds
This protocol is a generalized procedure and may require optimization.
Materials:
-
Arabidopsis thaliana seeds
-
Ethyl Methanesulfonate (EMS)
-
0.1 M Sodium thiosulfate (B1220275)
-
Tween-20
-
Sterile water
-
Murashige and Skoog (MS) agar (B569324) plates
Procedure:
-
Seed Sterilization:
-
Place approximately 2,000 seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol (B145695) and vortex for 1 minute.
-
Pellet the seeds by centrifugation and remove the ethanol.
-
Add 1 mL of 50% bleach with 0.05% Tween-20 and vortex for 10 minutes.
-
Wash the seeds five times with sterile water.
-
-
EMS Treatment:
-
Prepare a fresh 0.2% to 0.5% (v/v) EMS solution in sterile water in a fume hood. Caution: EMS is a potent carcinogen and must be handled with appropriate safety precautions.
-
Resuspend the sterilized seeds in the EMS solution.
-
Incubate at room temperature for 8-12 hours with gentle rocking.
-
-
Inactivation and Washing:
-
Pellet the seeds and carefully remove the EMS solution.
-
Add 1 mL of 0.1 M sodium thiosulfate to inactivate the EMS and vortex for 10 minutes.
-
Wash the seeds ten times with sterile water to remove any residual EMS and sodium thiosulfate.
-
-
Plating and Screening:
-
Resuspend the seeds in sterile 0.1% agarose.
-
Plate the seeds on MS agar plates.
-
Grow the plants under appropriate conditions and screen for the desired phenotype in the M1 and M2 generations.
-
Figure 2: A generalized workflow for EMS mutagenesis of seeds.
Conclusion
Ethyl methanesulfonate is a powerful and widely used tool in synthetic biology for generating genetic variation. Its well-characterized mutagenic activity allows for the creation of large mutant libraries that are essential for forward genetic screens and the directed evolution of biological components. While the use of EMS requires careful handling due to its toxicity, its utility in accelerating the design-build-test-learn cycle of synthetic biology is undeniable. The protocols and data presented in this guide provide a solid foundation for researchers to effectively employ EMS in their synthetic biology endeavors.
References
- 1. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Molecular analysis of ethyl methanesulfonate-induced reversion of a chromosomally integrated mutant shuttle vector gene in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative pathways of methyl methanesulfonate-induced mutagenesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
Erucyl Methane Sulfonate: A Novel Probe for Lipid Research and Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide explores the prospective applications of erucyl methane (B114726) sulfonate in lipid research. While direct experimental data on this specific molecule is nascent, this document extrapolates from the known activities of related alkyl methanesulfonates and long-chain fatty alcohol esters to propose novel research avenues and therapeutic hypotheses. All data presented is hypothetical and intended to serve as a framework for future investigation.
Introduction: The Potential of a Unique Alkylating Agent in Lipidology
Erucyl methane sulfonate is an ester of erucyl alcohol, a C22:1 monounsaturated fatty alcohol, and methanesulfonic acid. Its structure combines a long, lipophilic alkyl chain with a reactive methanesulfonate (B1217627) group, suggesting a unique profile for interacting with and modifying components of lipid metabolic pathways. While research has extensively utilized shorter-chain alkyl methanesulfonates like ethyl methane sulfonate (EMS) for mutagenesis and methyl methanesulfonate (MMS) in DNA damage studies, the lipid-centric potential of long-chain variants like this compound remains largely unexplored.
This guide outlines three primary areas of potential application:
-
As a chemical mutagen for inducing lipid-accumulating phenotypes.
-
As a modulator of nuclear membrane lipid composition and signaling.
-
As a potential inhibitor of cholesterol absorption and lipid-metabolizing enzymes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experimental protocols, including appropriate solvent selection and concentration calculations.
| Property | Value | Reference |
| Synonyms | Methanesulfonic acid, 13-docosenyl ester | [1] |
| CAS Number | 102542-59-6 | [1] |
| Molecular Formula | C23H46O3S | [1] |
| Molecular Weight | 402.68 g/mol | [1] |
| Purity | >99% (commercially available) | [1] |
| Storage | Freezer | [1] |
Potential Application 1: Mutagenesis for Enhanced Lipid Production
Drawing a parallel with ethyl methane sulfonate (EMS), a widely used mutagen in microbial and plant genetics, this compound could be employed to generate novel cell lines or microbial strains with altered lipid metabolism. The long erucyl chain may facilitate its partitioning into cellular membranes, potentially leading to a different spectrum of mutations compared to shorter-chain analogues.
Hypothetical Data: Mutagenesis of Chlamydomonas reinhardtii
The following table presents hypothetical data from an experiment where C. reinhardtii is treated with this compound to screen for high-lipid mutants.
| Mutant Strain | This compound Conc. (mM) | Total Lipid Content (% of dry weight) | Triacylglycerol (TAG) Content (µg/10^6 cells) |
| Wild Type | 0 | 22.5 ± 1.8 | 15.2 ± 1.3 |
| EMS-Mutant-128 (Control) | 50 (EMS) | 31.5 ± 2.5 | 28.9 ± 2.1 |
| ERMS-Mutant-A1 | 10 | 28.9 ± 2.1 | 24.6 ± 1.9 |
| ERMS-Mutant-B5 | 25 | 35.2 ± 2.9 | 36.8 ± 3.1 |
| ERMS-Mutant-C3 | 50 | 25.1 ± 2.0 (toxic) | 18.3 ± 1.5 |
Experimental Protocol: Mutagenesis and Screening
-
Preparation of this compound Stock: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1 M.
-
Cell Culture: Grow C. reinhardtii in Tris-Acetate-Phosphate (TAP) medium to a mid-log phase (approximately 2 x 10^6 cells/mL).
-
Mutagenesis: Aliquot 10 mL of the cell culture into sterile tubes. Add this compound stock solution to final concentrations of 10, 25, and 50 mM. A no-mutagen control and an EMS control (50 mM) are also prepared. Incubate in the dark with gentle shaking for 2 hours.
-
Washing: Centrifuge the cells, discard the supernatant containing the mutagen, and wash three times with fresh TAP medium.
-
Plating and Screening: Plate serial dilutions of the washed cells onto TAP agar (B569324) plates. After colonies appear, replicate plate onto nitrogen-deficient medium to induce lipid accumulation.
-
Lipid Staining: Stain colonies with Nile Red, a fluorescent dye that selectively stains neutral lipids. Identify colonies with high fluorescence using a fluorescence microscope.
-
Quantitative Analysis: Isolate high-fluorescence colonies and grow them in liquid culture. Extract total lipids using a chloroform:methanol (2:1, v/v) method and quantify gravimetrically. Analyze TAG content using gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs).
Experimental Workflow: Mutagenesis and Screening
Potential Application 2: Modulation of Nuclear Membrane Lipids
Recent studies have shown that the alkylating agent methyl methanesulfonate (MMS) can induce alterations in the lipid composition of the inner nuclear membrane, a process distinct from its DNA-damaging effects.[2] The long alkyl chain of this compound could lead to its accumulation in the nuclear envelope, potentially altering membrane fluidity, lipid droplet formation, and the activity of membrane-associated enzymes involved in lipid signaling.
Hypothetical Signaling Pathway: ERMS and Nuclear Lipid Droplet Formation
Experimental Protocol: Investigating Nuclear Membrane Effects
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HepG2) in standard conditions. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.
-
Nuclear Isolation: Isolate nuclei from treated and control cells using a sucrose (B13894) gradient centrifugation method.
-
Lipidomics Analysis: Extract lipids from the isolated nuclei. Analyze the lipid profile, including phospholipids, diacylglycerols, and neutral lipids, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Fluorescence Microscopy: Stain treated and control cells with LipidTox Red to visualize neutral lipid droplets. Co-stain with a nuclear marker (e.g., DAPI) to observe the formation of nuclear lipid droplets.
-
Western Blotting: Analyze the expression and post-translational modifications of key proteins involved in nuclear lipid metabolism (e.g., seipin, perilipins) in nuclear extracts.
Potential Application 3: Inhibition of Cholesterol Absorption and Lipid-Metabolizing Enzymes
Arylsulfonate esters of long-chain fatty alcohols have been demonstrated to lower cholesterol levels by inhibiting its absorption in the gastrointestinal tract.[3] this compound, being an ester of a long-chain fatty alcohol, may exert similar effects. Furthermore, the reactive methanesulfonate group could act as an irreversible inhibitor of enzymes involved in lipid metabolism, such as fatty acid synthases or acyltransferases, by covalently modifying active site residues.
Hypothetical Data: Enzyme Inhibition Assay
The table below shows hypothetical IC50 values for this compound against key enzymes in lipid metabolism.
| Enzyme | IC50 of this compound (µM) | Positive Control | IC50 of Positive Control (µM) |
| Fatty Acid Synthase (FASN) | 15.8 | Orlistat | 5.2 |
| Acetyl-CoA Carboxylase (ACC) | 45.2 | Soraphen A | 0.02 |
| Stearoyl-CoA Desaturase-1 (SCD1) | 8.9 | CAY10566 | 0.1 |
| Acyl-CoA:Cholesterol Acyltransferase (ACAT1) | 22.5 | Avasimibe | 0.05 |
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Obtain purified recombinant human enzymes (FASN, ACC, SCD1, ACAT1) and their respective substrates.
-
Inhibition Assay: In a 96-well plate format, incubate each enzyme with a range of this compound concentrations.
-
Reaction Initiation and Detection: Initiate the enzymatic reaction by adding the substrate. Measure the reaction product using a colorimetric, fluorometric, or radiometric method appropriate for each enzyme.
-
IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using a non-linear regression analysis.
Logical Relationship: Mechanism of Action as a Hypocholesterolemic Agent
Conclusion and Future Directions
This compound presents a compelling, albeit underexplored, tool for lipid research. The hypotheses and experimental frameworks presented in this guide, based on the activities of structurally related molecules, provide a roadmap for future investigations. Key research questions to address include:
-
What is the spectrum of mutations induced by this compound, and can it be optimized for generating specific lipid-related phenotypes?
-
Does this compound directly interact with and alter the biophysical properties of the nuclear membrane?
-
What are the specific molecular targets of this compound's potential enzyme inhibitory activity?
-
Can in vivo studies in animal models validate the hypothetical hypocholesterolemic effects?
Answering these questions will not only elucidate the fundamental roles of this compound in lipid biology but also pave the way for its potential development as a novel therapeutic agent for metabolic disorders.
References
- 1. Arylsulfonate esters as hypocholesteremic agents: III. Mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 3. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Erucyl Methane Sulfonate: An Investigation into its Role as an Alkylating Agent in Molecular Biology
A comprehensive review of publicly available scientific literature reveals a significant lack of information regarding the use of erucyl methane (B114726) sulfonate as an alkylating agent in molecular biology. While the chemical identity of erucyl methane sulfonate is established as an ester product with the CAS number 102542-59-6 and the molecular formula C23H46O3S, there is no substantive data detailing its mechanism of action, genotoxicity, cytotoxicity, or established applications and protocols within the fields of molecular biology, genetics, or drug development.
Extensive searches for its biological activity, including potential genotoxic or cytotoxic effects, have not yielded any relevant scientific studies. This absence of data makes it impossible to construct the requested in-depth technical guide, as there is no foundation of experimental evidence to draw upon for quantitative data, detailed methodologies, or signaling pathways.
In contrast, a closely related compound, ethyl methanesulfonate (B1217627) (EMS) , is a well-characterized and widely utilized alkylating agent in molecular biology. The scientific literature is replete with data on its mutagenic properties, mechanism of DNA alkylation, and its application in genetic screening and the study of DNA repair pathways.
Therefore, while a technical guide on this compound cannot be provided due to the lack of available information, we can offer a comprehensive guide on ethyl methanesulfonate (EMS) that would fulfill the user's core requirements. This alternative guide would include:
-
Quantitative Data Summaries: Clearly structured tables presenting data on the mutagenicity, cytotoxicity, and DNA adduct formation of EMS.
-
Detailed Experimental Protocols: Methodologies for key experiments such as cell culture treatment, DNA extraction and analysis, and mutation detection assays.
-
Visualized Signaling Pathways and Workflows: Graphviz diagrams illustrating the mechanism of EMS-induced DNA damage and subsequent cellular repair pathways, as well as experimental workflows.
Should you be interested in this alternative, please confirm, and a detailed technical guide on ethyl methanesulfonate as an alkylating agent in molecular biology will be generated.
Erucyl Methane Sulfonate: A Technical Guide to its Chemistry and Inferred History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Alkyl Methanesulfonate (B1217627) Family
Alkyl methanesulfonates are esters of methanesulfonic acid and various alcohols. The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making these compounds effective alkylating agents. This reactivity is the basis for their biological effects, which primarily involve the transfer of an alkyl group to nucleophilic sites on biomolecules, most notably DNA.
The history of methanesulfonic acid, the precursor to all methanesulfonates, dates back to the 1840s. However, the systematic study of its alkyl esters as mutagens and for other biological applications began much later. Short-chain alkyl methanesulfonates, such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), have been extensively used in genetic research since the mid-20th century to induce random mutations in organisms for study.
Erucyl methane (B114726) sulfonate, with its long C22 alkyl chain derived from erucyl alcohol, represents a less-studied member of this family. Its discovery was likely not a singular, documented event but rather a logical extension of the synthesis of various alkyl methanesulfonates for diverse research or industrial purposes. Its lipophilic nature, conferred by the long erucyl chain, suggests potential applications in lipid research or as a specialized alkylating agent with specific delivery or solubility properties.
Physicochemical Properties and Synthesis
Chemical Data Summary
| Property | Value |
| IUPAC Name | (Z)-docos-13-en-1-yl methanesulfonate |
| Synonyms | Erucyl mesylate, 13-Docosen-1-ol, methanesulfonate |
| CAS Number | 102542-59-6 |
| Molecular Formula | C23H46O3S |
| Molecular Weight | 402.68 g/mol |
| Appearance | Likely a waxy solid or viscous liquid at room temperature |
| Solubility | Expected to be soluble in organic solvents and insoluble in water |
Synthesis
The synthesis of erucyl methane sulfonate follows the general and well-established procedure for creating alkyl methanesulfonates (mesylates) from an alcohol. The reaction involves the treatment of erucyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.
Reaction:
Experimental Protocol: Synthesis of this compound
Materials:
-
Erucyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Equipment for solvent removal (rotary evaporator)
-
Chromatography equipment for purification (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve erucyl alcohol in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add triethylamine (typically 1.1 to 1.5 molar equivalents relative to the alcohol) dropwise while stirring.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (typically 1.05 to 1.2 molar equivalents) to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 1M HCl (if pyridine is used as the base), saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica (B1680970) gel, typically using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.
-
Biological Activity and Mechanism of Action
While specific toxicological and mechanistic studies on this compound are scarce, its biological activity can be confidently inferred from the extensive research on other alkyl methanesulfonates, particularly EMS and MMS.
DNA Alkylation
The primary mechanism of action of alkyl methanesulfonates is through DNA alkylation. The electrophilic alkyl group is transferred to nucleophilic centers in the DNA bases. The most common site of alkylation is the N7 position of guanine, followed by the N3 position of adenine. Alkylation at the O6 position of guanine, although less frequent, is considered the most mutagenic lesion as it can lead to mispairing with thymine (B56734) instead of cytosine during DNA replication.
Genotoxicity and Mutagenesis
The alkylation of DNA by compounds like EMS is a well-established mechanism of mutagenesis. The resulting DNA lesions, if not repaired, can lead to base-pair substitutions, frameshift mutations, and chromosomal aberrations. The long erucyl chain of this compound may influence its ability to penetrate cell and nuclear membranes, as well as its interaction with DNA, potentially leading to a different spectrum or frequency of mutations compared to its short-chain analogs.
Experimental Protocol: Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reversion of this mutation, allowing the bacteria to grow on a histidine-free plate.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 fraction (a liver enzyme extract to simulate mammalian metabolism)
-
Top agar (B569324)
-
Minimal glucose agar plates
-
Histidine/biotin solution
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls
Procedure:
-
Preparation: Prepare dilutions of this compound.
-
Incubation: In a test tube, combine the Salmonella tester strain, the S9 mix (if metabolic activation is being tested), and the test compound.
-
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37 °C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the plates with the test compound compared to the negative control indicates a mutagenic effect.
Potential Applications and Future Directions
The specific applications of this compound are not well-documented. However, based on its structure, several potential areas of research and application can be proposed:
-
Lipidomics Research: As a long-chain lipid derivative, it could be used as a tool to study lipid metabolism and the function of lipid-modifying enzymes.
-
Drug Delivery: The lipophilic erucyl chain could be exploited for the targeted delivery of the methanesulfonate group or for the development of novel drug delivery systems.
-
Specialized Mutagenesis: Its unique physical properties might make it a useful mutagen in specific biological systems or for particular types of mutagenesis studies where membrane permeability is a factor.
Future research should focus on characterizing the specific biological effects of this compound, including its cytotoxicity, mutagenicity spectrum, and its interactions with cellular membranes and DNA. Such studies will help to elucidate the unique properties of this long-chain alkylating agent and its potential applications in science and medicine.
Conclusion
This compound is a long-chain alkylating agent whose specific history of discovery is not well-documented. However, by examining the extensive literature on related alkyl methanesulfonates, its chemical synthesis, properties, and biological mechanism of action can be reliably inferred. It is a potent DNA alkylating agent with likely mutagenic properties. Its unique lipophilic character suggests potential for specialized applications in lipid research and drug delivery. Further empirical studies are necessary to fully elucidate its specific biological profile and to explore its potential as a tool in chemical biology and drug development.
Theoretical Basis for the Reactivity of Erucyl Methane Sulfonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of erucyl methane (B114726) sulfonate reactivity. Erucyl methane sulfonate, a long-chain alkyl methanesulfonate (B1217627), is a versatile chemical intermediate with applications in various fields, including drug development, owing to its properties as an alkylating agent. This document delves into the fundamental principles governing its reactivity, detailed experimental protocols for its synthesis and reaction monitoring, and quantitative data to inform its use in research and development.
Core Principles of this compound Reactivity
This compound (CH₃SO₃(CH₂)₁₂CH=CH(CH₂)₇CH₃) is an ester of methanesulfonic acid and erucyl alcohol. Its reactivity is primarily dictated by the presence of the methanesulfonate (mesylate) group, which functions as an excellent leaving group in nucleophilic substitution reactions.
The carbon-oxygen bond between the erucyl chain and the mesylate group is polarized, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles. The sulfonate group is a very weak base due to the resonance stabilization of the negative charge across the three oxygen atoms, making it a stable species upon departure.
Reaction Mechanisms
The primary reaction pathway for this compound, a primary alkyl mesylate, is the bimolecular nucleophilic substitution (S(_N)2) mechanism. This mechanism involves a backside attack on the electrophilic carbon by a nucleophile, leading to a pentacoordinate transition state and inversion of stereochemistry if the carbon were chiral. Given that this compound is a primary mesylate, the S(_N)1 pathway, which proceeds through a carbocation intermediate, is generally not favored due to the instability of primary carbocations.
The long erucyl chain, being a straight-chain alkyl group, is not expected to introduce significant steric hindrance at the reaction center, thus favoring the S(_N)2 pathway. However, the hydrophobic nature of the long alkyl chain can influence the solubility of the molecule and may necessitate the use of appropriate solvent systems to ensure efficient reaction with various nucleophiles.
Quantitative Reactivity Data
| Alkyl Mesylate | Nucleophile | Solvent | Relative Rate | Reference |
| Methyl mesylate | I⁻ | Acetone | High | [1] |
| Ethyl mesylate | I⁻ | Acetone | Moderate | [1] |
| Isopropyl mesylate | I⁻ | Acetone | Low | [1] |
| Methyl mesylate | Br⁻ | Acetone | High | [1] |
| Methyl mesylate | Cl⁻ | Acetone | Moderate | [1] |
Note: This table presents qualitative trends based on general knowledge of S(_N)2 reactions. The long erucyl chain is expected to have a reactivity similar to or slightly less than that of shorter, unbranched primary alkyl mesylates due to potential minor steric effects and differences in solvation.
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from erucyl alcohol and methanesulfonyl chloride.[2][3][4][5][6]
Materials:
-
Erucyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl), cold
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve erucyl alcohol in anhydrous dichloromethane (approximately 0.2 M solution). Add triethylamine (1.5 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution via a dropping funnel over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Stir the reaction mixture at 0 °C for an additional 30-60 minutes after the addition is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold deionized water, cold 1 M HCl, saturated NaHCO₃ solution, and finally with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Reactivity Study: Nucleophilic Substitution with Azide (B81097)
This protocol provides a general method for studying the reactivity of this compound with a model nucleophile, sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thin-layer chromatography (TLC) plates and chamber
-
Gas chromatography-mass spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DMF. Add sodium azide (1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS to determine the consumption of the starting material and the formation of the product, erucyl azide.
-
Workup: After the reaction is complete (as determined by the monitoring method), cool the mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.
-
Drying and Analysis: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the resulting product by GC-MS and/or NMR to confirm its identity and purity.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
An In-depth Technical Guide to the Interaction of Erucyl Methane Sulfonate with Biological Membranes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the interaction of erucyl methane (B114726) sulfonate with biological membranes is not extensively available in public literature. This guide synthesizes information on the chemical properties of erucyl methane sulfonate, the known behavior of structurally similar molecules (long-chain amphiphiles, surfactants, and other methanesulfonate (B1217627) esters), and established biophysical techniques to provide a framework for future research in this area.
Introduction
This compound (EMS) is an amphiphilic molecule characterized by a long, unsaturated C22:1 erucyl tail and a polar methanesulfonate headgroup. Its structure suggests a high affinity for biological membranes, with the potential to intercalate into the lipid bilayer and modulate its physicochemical properties. Understanding these interactions is crucial for elucidating its biological activity, potential therapeutic applications, and toxicological profile. This technical guide outlines the hypothesized mechanisms of EMS interaction with biological membranes, details experimental protocols for their investigation, and proposes potential downstream cellular effects.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | Methanesulfonic acid, 13-docosenyl ester | [1] |
| CAS Number | 102542-59-6 | [1] |
| Molecular Formula | C23H46O3S | [1] |
| Molecular Weight | 402.68 g/mol | [1] |
| Structure | A long-chain (C22:1) unsaturated hydrocarbon tail attached to a methanesulfonate ester headgroup. | [1] |
Hypothesized Mechanisms of Interaction with Biological Membranes
Based on its amphiphilic nature, this compound is likely to interact with biological membranes through one or more of the following mechanisms:
-
Intercalation and Alteration of Membrane Fluidity: The long, unsaturated erucyl chain is expected to insert into the hydrophobic core of the lipid bilayer. The cis-double bond in the erucyl tail would introduce a kink, disrupting the ordered packing of saturated acyl chains of neighboring phospholipids.[2][3] This would likely lead to an increase in membrane fluidity.[2][3] Conversely, the long C22 chain could increase van der Waals interactions, potentially having a more complex, concentration-dependent effect on membrane order.[4]
-
Disruption of Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are typically more ordered than the surrounding bilayer.[5][6] The introduction of the kinked erucyl chain of EMS could destabilize the tight packing within these domains, leading to their disruption.[7]
-
Surfactant-like Activity: At higher concentrations, EMS may exhibit detergent-like properties, leading to the solubilization of the membrane and eventual cell lysis.[8][9] The specific nature of this interaction (e.g., homogeneous or heterogeneous perturbation) would depend on its concentration and the lipid composition of the membrane.[1]
-
Alkylation of Membrane Components: Methanesulfonate esters are known alkylating agents.[10] It is plausible that this compound could covalently modify nucleophilic groups on membrane proteins or lipids, altering their structure and function. Research on methyl methanesulfonate (MMS) has shown it can trigger lipid alterations at the inner nuclear membrane, a mechanism independent of its DNA-damaging effects, suggesting a direct interaction with membrane systems.[11][12]
Proposed Experimental Protocols for Investigation
To elucidate the interaction of this compound with biological membranes, a multi-pronged approach employing various biophysical and cell-based assays is recommended.
Assessment of Membrane Fluidity
3.1.1 Fluorescence Anisotropy/Polarization
-
Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.
-
Protocol:
-
Prepare model membranes (liposomes) or cultured cells.
-
Label the membranes with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
-
Incubate the labeled membranes with varying concentrations of this compound.
-
Measure fluorescence anisotropy using a fluorometer with polarizing filters.
-
Calculate the steady-state fluorescence anisotropy (r) and relate it to membrane fluidity.
-
3.1.2 Laurdan Generalized Polarization (GP)
-
Principle: The fluorescent probe Laurdan exhibits a spectral shift in response to changes in membrane lipid packing and water content. An increase in the GP value corresponds to a more ordered (less fluid) membrane.
-
Protocol:
-
Label liposomes or cells with Laurdan.
-
Treat with a range of this compound concentrations.
-
Measure fluorescence emission intensity at two wavelengths (e.g., 440 nm and 490 nm).
-
Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).
-
Evaluation of Membrane Permeability
3.2.1 Calcein (B42510) Leakage Assay
-
Principle: This assay measures the release of a self-quenching fluorescent dye (calcein) from the aqueous core of liposomes upon membrane disruption.
-
Protocol:
-
Prepare large unilamellar vesicles (LUVs) encapsulating a high concentration of calcein.
-
Remove non-encapsulated calcein by size-exclusion chromatography.
-
Add varying concentrations of this compound to the liposome (B1194612) suspension.
-
Monitor the increase in fluorescence over time as calcein is released and its self-quenching is relieved.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence for normalization.
-
3.2.2 Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: PAMPA assesses the passive permeability of a compound across an artificial lipid membrane. In this context, it can be adapted to measure the effect of EMS on the permeability of a model membrane to a reporter molecule.
-
Protocol:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The donor wells are filled with a buffer containing a reporter molecule (e.g., a fluorescent dye) and varying concentrations of this compound.
-
The acceptor plate, containing fresh buffer, is placed on top of the donor plate.
-
After an incubation period, the concentration of the reporter molecule in the acceptor wells is quantified.
-
An increase in the apparent permeability coefficient (Papp) of the reporter molecule indicates increased membrane permeability.
-
Investigation of Lipid Raft Integrity
-
Principle: Lipid rafts are resistant to solubilization by certain non-ionic detergents at low temperatures. The effect of this compound on lipid raft integrity can be assessed by monitoring the distribution of raft-associated proteins.
-
Protocol:
-
Treat cells (e.g., those expressing a GPI-anchored fluorescent protein) with this compound.
-
Lyse the cells with a cold non-ionic detergent (e.g., 1% Triton X-100).
-
Perform a sucrose (B13894) density gradient ultracentrifugation to separate the detergent-resistant membranes (DRMs), which correspond to lipid rafts.
-
Fractionate the gradient and analyze the distribution of a lipid raft marker (e.g., flotillin or the GPI-anchored protein) by Western blotting or fluorescence measurement. A shift of the marker from the low-density DRM fractions to higher-density soluble fractions indicates lipid raft disruption.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 4.1: Effect of this compound on Membrane Fluidity
| EMS Concentration (µM) | Fluorescence Anisotropy (r) of DPH (Mean ± SD) | Laurdan GP Value (Mean ± SD) |
| 0 (Control) | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 4.2: Effect of this compound on Membrane Permeability
| EMS Concentration (µM) | Calcein Leakage (% of Maximum) (Mean ± SD) | Papp of Reporter Molecule (x 10^-6 cm/s) (Mean ± SD) |
| 0 (Control) | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 4.3: Effect of this compound on Lipid Raft Integrity
| EMS Concentration (µM) | % of Raft Marker in DRM Fraction (Mean ± SD) |
| 0 (Control) | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for assessing membrane fluidity.
Caption: Workflow for the calcein leakage assay.
Hypothetical Signaling Pathway
Changes in membrane fluidity and lipid raft integrity can have profound effects on cellular signaling by altering the localization and activity of membrane-associated proteins.
Caption: Hypothetical signaling pathway affected by EMS.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests it will interact with and modify the properties of biological membranes. The proposed experimental framework provides a comprehensive strategy for researchers to systematically investigate these interactions. Elucidating the effects of this compound on membrane fluidity, permeability, and the integrity of lipid rafts will be a critical step in understanding its biological function and potential for therapeutic development. The potential for this molecule to also act as an alkylating agent at the membrane interface presents an additional, intriguing avenue for future research.
References
- 1. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Disruption of lipid rafts enhances activity of botulinum neurotoxin serotype A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disrupting membrane raft domains by alkylphospholipids. | Semantic Scholar [semanticscholar.org]
- 8. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 11. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Fundamental Guide to Long-Chain Alkyl Methanesulfonates for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Principles, Synthesis, and Biological Activity of Long-Chain Alkyl Methanesulfonates
Introduction
Long-chain alkyl methanesulfonates are organic compounds characterized by a long alkyl chain attached to a methanesulfonate (B1217627) group. The methanesulfonate moiety is an excellent leaving group, rendering these molecules effective alkylating agents.[1] This property is the primary driver of their biological activity, which is of significant interest in the field of drug development, particularly in oncology.[2] While short-chain alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are well-studied mutagens and carcinogens, their long-chain counterparts are less characterized but hold potential as therapeutic agents due to their increased lipophilicity, which may influence their transport across cellular membranes and interaction with biological targets.[3]
This technical guide provides a comprehensive overview of the fundamental research on long-chain alkyl methanesulfonates, focusing on their synthesis, physicochemical properties, and biological activities. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this class of compounds.
Synthesis of Long-Chain Alkyl Methanesulfonates
The synthesis of long-chain alkyl methanesulfonates is typically achieved through the esterification of a long-chain alcohol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534). The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758).[4]
A general synthetic workflow is as follows:
Figure 1: General Synthesis Workflow for Long-Chain Alkyl Methanesulfonates.
Physicochemical Properties
The physicochemical properties of long-chain alkyl methanesulfonates are influenced by the length of the alkyl chain. As the chain length increases, the compounds become more lipophilic and less water-soluble. A homologous series of alkyl methanesulfonates from methyl to nonyl methanesulfonate has been analyzed to understand the trends in their molecular properties.[3]
| Compound | Alkyl Chain | Formula Weight ( g/mol ) | Molar Refractivity | Molar Volume (cm³/mol) | Parachor | Log P | Polar Surface Area (Ų) | Index of Refraction |
| Methyl Methanesulfonate | C1 | 110.13 | 22.34 | 85.1 | 212.9 | -0.63 | 51.79 | 1.414 |
| Ethyl Methanesulfonate | C2 | 124.16 | 26.96 | 102.3 | 252.8 | -0.12 | 51.79 | 1.415 |
| Propyl Methanesulfonate | C3 | 138.19 | 31.58 | 119.5 | 292.7 | 0.39 | 51.79 | 1.418 |
| Butyl Methanesulfonate | C4 | 152.21 | 36.20 | 136.7 | 332.6 | 0.90 | 51.79 | 1.421 |
| Pentyl Methanesulfonate | C5 | 166.24 | 40.82 | 153.9 | 372.5 | 1.41 | 51.79 | 1.424 |
| Hexyl Methanesulfonate | C6 | 180.27 | 45.44 | 171.1 | 412.4 | 1.92 | 51.79 | 1.427 |
| Heptyl Methanesulfonate | C7 | 194.30 | 50.06 | 188.3 | 452.3 | 2.43 | 51.79 | 1.430 |
| Octyl Methanesulfonate | C8 | 208.32 | 54.68 | 205.5 | 492.2 | 2.94 | 51.79 | 1.432 |
| Nonyl Methanesulfonate | C9 | 222.35 | 59.30 | 222.7 | 532.1 | 3.45 | 51.79 | 1.434 |
Table 1: Molecular Properties of a Homologous Series of Alkyl Methanesulfonates. [3]
Biological Activity and Cytotoxicity
Long-chain alkyl methanesulfonates, like their short-chain counterparts, are DNA alkylating agents and exhibit cytotoxic activity.[2] Their increased lipophilicity may enhance their ability to cross cell membranes and accumulate within cells, potentially leading to increased efficacy. The cytotoxicity of two novel long-chain busulphan analogues, which are alkanediol dimethanesulfonates, has been evaluated against a panel of solid tumor cell lines.
| Compound | A2780 (Ovarian) | H322 (Lung) | LL (Lewis Lung) | WiDr (Colon) | C26-10 (Colon) | UMSCC-22B (Head & Neck) |
| Hexadecane-1,2-diol dimethanesulphonate | 59.72 ± 4.13 | 25.59 ± 1.80 | 31.45 ± 2.50 | 38.60 ± 3.10 | 42.18 ± 3.50 | 35.75 ± 2.90 |
| 2-Tetradecylbutane-1,4-diol dimethanesulphonate | 26.36 ± 2.10 | 20.82 ± 1.50 | 22.15 ± 1.90 | 24.78 ± 2.00 | 23.90 ± 1.95 | 21.65 ± 1.75 |
Table 2: In Vitro Cytotoxicity (IC50, µM) of Long-Chain Busulphan Analogues. [3]
Mechanism of Action: DNA Damage and Repair Pathways
The primary mechanism of action of alkyl methanesulfonates is the alkylation of DNA, which leads to the formation of various DNA adducts. These adducts can block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The cellular response to DNA alkylation involves a complex network of DNA repair pathways, primarily Base Excision Repair (BER) and Mismatch Repair (MMR).
Base Excision Repair (BER) Pathway
The BER pathway is responsible for repairing small, non-helix-distorting base lesions, including N-alkylations such as N7-methylguanine and N3-methyladenine, which are common adducts formed by methanesulfonates.
Figure 2: Generalized Base Excision Repair (BER) Pathway for N-Alkylations.
Mismatch Repair (MMR) Pathway and O⁶-methylguanine
A particularly mutagenic lesion is O⁶-methylguanine (O⁶-MeG), which can mispair with thymine (B56734) during DNA replication. The Mismatch Repair (MMR) system recognizes this mispair. However, instead of repairing the lesion, the futile attempts of the MMR system to remove the thymine can lead to persistent single-strand breaks and eventual double-strand breaks, triggering apoptosis.
Figure 3: Generalized Mismatch Repair (MMR) Response to O⁶-Methylguanine.
Experimental Protocols
General Procedure for the Synthesis of Long-Chain Alkyl Methanesulfonates
This protocol is a general method adapted from the synthesis of methanesulfonate esters from alcohols.
Materials:
-
Long-chain alcohol (e.g., 1-dodecanol)
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
10% Hydrochloric acid, cold
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the long-chain alcohol in anhydrous dichloromethane to make an approximately 0.2 M solution.
-
Add a 50% molar excess of triethylamine to the solution.
-
Cool the flask in an ice bath to between 0°C and -10°C.
-
Slowly add a 10% molar excess of methanesulfonyl chloride to the stirred solution over a period of 5-10 minutes.
-
Continue stirring the reaction mixture in the ice bath for an additional 10-15 minutes after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel using additional dichloromethane.
-
Wash the organic layer sequentially with ice-cold deionized water, cold 10% hydrochloric acid, saturated sodium bicarbonate solution, and finally with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude long-chain alkyl methanesulfonate.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2780, H322, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compound (long-chain alkyl methanesulfonate) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should be kept constant and low (e.g., <0.5% DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and solvent only as a negative control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the solvent control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Long-chain alkyl methanesulfonates represent a class of compounds with potential applications in cancer therapy due to their DNA alkylating properties. Their increased lipophilicity compared to their short-chain analogs may offer advantages in terms of cellular uptake and bioavailability. This guide has provided a foundational understanding of their synthesis, physicochemical properties, and mechanism of action, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to explore their therapeutic potential in greater detail. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate novel long-chain alkyl methanesulfonate derivatives. The understanding of the DNA damage response pathways they trigger is crucial for the rational design of new anticancer agents and for predicting potential mechanisms of drug resistance.
References
An In-depth Technical Guide on the Safety and Handling of Erucyl Methane Sulfonate and Related Alkylating Agents
Introduction
Erucyl methane (B114726) sulfonate (CAS No. 102542-59-6) is the erucyl ester of methanesulfonic acid.[1] Like other alkyl methanesulfonates, it is classified as an alkylating agent. These compounds are reactive and can covalently modify nucleophilic groups in biological molecules, such as DNA. This reactivity is the basis for their utility in research, for example as mutagens in genetic studies, but also underlies their significant health hazards. The long C22 erucyl chain, derived from erucic acid, suggests that erucyl methane sulfonate will be a waxy solid or an oily liquid with low volatility at room temperature, contrasting with the liquid nature and higher volatility of smaller alkyl methanesulfonates like EMS.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and anticipated hazards of this compound, with a strong emphasis on safe handling protocols derived from data on ethyl methanesulfonate (B1217627).
Hazard Identification and Classification
Based on the known hazards of ethyl methanesulfonate (EMS), this compound should be considered a hazardous substance. The primary hazards associated with EMS, and likely applicable to this compound, are summarized below.
Table 1: GHS Hazard Classification for Ethyl Methanesulfonate (as a surrogate)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects |
| Carcinogenicity | 1B | H350: May cause cancer |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
Data sourced from multiple safety data sheets for Ethyl Methanesulfonate.
Quantitative Toxicity and Physical Data
Quantitative data for this compound is limited. The table below presents data for ethyl methanesulfonate to provide a conservative basis for risk assessment. The physical properties of erucic acid are also included to infer the likely physical state of this compound.
Table 2: Quantitative Toxicity and Physical Data
| Property | Value (Ethyl Methanesulfonate) | Value (Erucic Acid) | Inferred Properties for this compound |
| Molecular Formula | C3H8O3S | C22H42O2 | C23H46O3S |
| Molecular Weight | 124.16 g/mol | 338.57 g/mol [2] | 402.68 g/mol [1] |
| Appearance | Colorless liquid | White waxy solid[2][3] | White waxy solid or oily liquid |
| Melting Point | < 25 °C | 33.5–33.8 °C[3] | Likely a low-melting solid |
| Boiling Point | 213-214 °C | 381.5 °C[2] | High boiling point, low volatility |
| LD50 (Oral, Rat) | 225 mg/kg | Not available | Handle as if harmful if swallowed |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen | Not classified | Handle as a suspect carcinogen |
| Mutagenicity | Known mutagen | Not classified | Handle as a suspect mutagen |
Experimental Protocols and Methodologies
Detailed experimental protocols for the synthesis or use of this compound are not widely published. However, general procedures for working with alkylating agents like EMS are well-established.
General Protocol for Handling Alkylating Agents:
-
Preparation:
-
All work must be conducted in a designated area within a certified chemical fume hood.
-
The work area should be covered with absorbent, plastic-backed paper to contain spills.
-
A current Safety Data Sheet (SDS) for a similar compound (e.g., Ethyl Methanesulfonate) must be available.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure an appropriate waste container is available and clearly labeled.
-
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, closed-toe shoes, and safety goggles.
-
Use nitrile gloves (double-gloving is recommended). Check glove compatibility charts.
-
For procedures with a risk of aerosol generation, a face shield and appropriate respiratory protection may be required.
-
-
Weighing and Aliquoting:
-
Due to the likely low volatility of this compound, the risk of inhalation of vapors is lower than for EMS. However, the risk of aerosol generation during handling of the solid or liquid exists.
-
Weigh the compound in the fume hood.
-
If making a solution, add the solvent to the pre-weighed compound slowly.
-
-
Reaction Quenching and Decontamination:
-
Alkylating agents can be deactivated by reaction with a nucleophilic solution. A common deactivating solution is 1 M sodium thiosulfate.
-
All glassware and equipment that came into contact with the agent should be rinsed with a deactivating solution before being removed from the fume hood.
-
Wipe down the work surface in the fume hood with the deactivating solution, followed by a standard cleaning agent.
-
-
Waste Disposal:
-
All solid waste (gloves, absorbent paper, etc.) and liquid waste containing the alkylating agent must be disposed of as hazardous waste in accordance with institutional and local regulations.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action for alkyl methanesulfonates is the alkylation of DNA.[4][5] This can lead to mutations and cell death. The ethyl group of EMS reacts with guanine (B1146940) in DNA, forming O6-ethylguanine.[6] During DNA replication, this abnormal base is often misread, leading to a G:C to A:T transition mutation.[7][8] This is a common mechanism for the mutagenic effects of many alkylating agents. It is highly probable that this compound acts via a similar mechanism, with the erucyl group being transferred to nucleophilic sites on DNA bases.
References
- 1. larodan.com [larodan.com]
- 2. ERUCIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. grokipedia.com [grokipedia.com]
- 4. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
Understanding the Genotoxicity of Erucyl Methane Sulfonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkyl Methane (B114726) Sulfonates and Genotoxicity
Alkyl methanesulfonates are a class of monofunctional alkylating agents known for their genotoxic potential. These compounds can covalently attach an alkyl group to nucleophilic sites in cellular macromolecules, most significantly DNA. This interaction can lead to DNA damage, mutations, and chromosomal aberrations, which are hallmarks of genotoxicity. Ethyl methanesulfonate (B1217627) (EMS) and methyl methanesulfonate (MMS) are the most extensively studied compounds in this class and serve as model alkylating agents in genetic toxicology.
The genotoxicity of these agents is a critical consideration in drug development and chemical safety assessment, as DNA damage can lead to carcinogenesis and heritable genetic defects.[1][2] Understanding the mechanisms of action, the types of DNA lesions induced, and the cellular responses to this damage is paramount for risk assessment.
Mechanism of DNA Alkylation
Alkyl methanesulfonates react with DNA through nucleophilic substitution reactions (SN1 and SN2). The ethyl group of EMS, for instance, reacts with guanine (B1146940) in DNA to form the abnormal base O6-ethylguanine.[3] During DNA replication, DNA polymerases can mispair this altered base, often inserting thymine (B56734) instead of cytosine.[3] This leads to a G:C to A:T transition mutation in subsequent rounds of replication.[3]
The primary sites of DNA alkylation by agents like MMS and EMS are the nitrogen and oxygen atoms of the DNA bases.[4] While N7-guanine is the most frequent site of alkylation, it is the O6-alkylguanine adduct that is considered the major pro-mutagenic lesion.[4][5] Other adducts, such as N3-alkyladenine, can block DNA replication and are cytotoxic.[6]
Cellular Response to DNA Alkylation Damage
Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of alkylating agents. The primary mechanisms involved in the repair of alkylation damage include:
-
Base Excision Repair (BER): This pathway is crucial for removing smaller base lesions, such as N7-methylguanine and N3-methyladenine.[7]
-
Direct Reversal of Damage: The enzyme O6-alkylguanine-DNA alkyltransferase (AGT) directly removes the alkyl group from the O6 position of guanine, restoring the correct base in a single step.[5]
-
Mismatch Repair (MMR): This system can recognize and process some forms of alkylation damage, contributing to the cytotoxic effects of these agents.[7]
-
Homologous Recombination (HR) and other pathways: These are involved in repairing more complex DNA damage that can arise from stalled replication forks at the site of an alkylated base.[5][8]
The interplay of these repair pathways is critical in determining the ultimate biological outcome of exposure to alkylating agents, influencing whether the cell survives, undergoes apoptosis, or acquires mutations.
Genotoxicity Assessment of Alkyl Methane Sulfonates
The genotoxicity of alkylating agents is typically evaluated using a battery of in vitro and in vivo tests. The following sections summarize the available data for EMS and MMS in key genotoxicity assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Quantitative Data for Ethyl Methanesulfonate (EMS) in the Ames Test
| Tester Strain | Metabolic Activation (S9) | Concentration Range | Result | Reference |
| TA100 | - | Not specified | Positive | [9] |
| TA1535 | - | Not specified | Positive | [9] |
| YG7100 (Ada-) | - | Not specified | Positive | [9] |
| YG7104 (Ogt-) | - | Not specified | Positive | [9] |
| YG7108 (Ogt-, Ada-) | - | Not specified | Positive | [9] |
Experimental Protocol: Ames Test (OECD 471)
A standard protocol for the Ames test involves the following steps:
-
Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The test chemical, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324).
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
In Vivo Micronucleus Test
The micronucleus test assesses chromosomal damage by detecting the formation of micronuclei in dividing cells. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.
Quantitative Data for Ethyl Methanesulfonate (EMS) in the Micronucleus Test
| Species | Cell Type | Doses (mg/kg) | Route | Result | Reference |
| Mouse | Peripheral Blood Reticulocytes | 100, 200, 300, 400 | Intraperitoneal | Dose-dependent increase | [10] |
| Mouse (gpt-delta) | Peripheral Blood Reticulocytes | 5 - 100 (daily for 28 days) | Not specified | Increase in micronuclei | [4][11] |
Experimental Protocol: In Vivo Micronucleus Test (OECD 474)
-
Animal Model: Typically, mice or rats are used.
-
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., cyclophosphamide) and a vehicle control are included.
-
Sampling: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Slide Preparation: The collected cells (e.g., polychromatic erythrocytes from bone marrow or reticulocytes from peripheral blood) are smeared onto slides and stained.
-
Microscopic Analysis: A large number of cells (typically 2000 per animal) are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated cells is calculated and statistically analyzed to determine if there is a significant increase compared to the control group.
In Vitro Chromosomal Aberration Test
This assay evaluates the ability of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Quantitative Data for Ethyl Methanesulfonate (EMS) in the Chromosomal Aberration Test
| Cell Line | Treatment Duration | Concentrations | Metabolic Activation (S9) | Result | Reference |
| Human peripheral blood lymphocytes | 24 and 48 hours | 5x10⁻⁴M, 10⁻³M, 2x10⁻³M | - | Statistically significant increase in chromosomal fragmentation | [12] |
| Chinese Hamster Ovary (CHO) | Not specified | Not specified | - | Positive control | [13] |
Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)
-
Cell Culture: Established cell lines (e.g., CHO, V79) or primary cell cultures (e.g., human lymphocytes) are used.
-
Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: The slides are stained (e.g., with Giemsa).
-
Microscopic Analysis: Metaphase spreads are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: The frequency of aberrant cells is determined and statistically compared to controls.
Signaling Pathways in Response to Alkylating Agent-Induced DNA Damage
The cellular response to DNA damage induced by alkylating agents involves a complex network of signaling pathways that coordinate DNA repair, cell cycle arrest, and, in cases of extensive damage, apoptosis.
Considerations for this compound
While direct data is lacking, the genotoxic potential of this compound can be inferred from its chemical structure. The presence of the methanesulfonate group suggests it will act as an alkylating agent, similar to EMS and MMS. The long erucyl (C22) alkyl chain, however, may influence its physicochemical properties, such as solubility, membrane permeability, and metabolic fate, which in turn could affect its genotoxic potency and profile.
The increased lipophilicity due to the long alkyl chain might enhance its ability to cross cell membranes and interact with DNA. Conversely, steric hindrance from the bulky erucyl group could potentially alter the preferred sites of DNA alkylation compared to smaller alkyl groups. Further research, including in silico modeling and a battery of in vitro and in vivo genotoxicity tests, is necessary to definitively characterize the genotoxic risk of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the genotoxicity of alkyl methanesulfonates, with a focus on the well-characterized analogues ethyl methanesulfonate and methyl methanesulfonate, due to the absence of specific data for this compound. The information presented on the mechanisms of DNA damage, cellular repair pathways, and standard genotoxicity testing protocols provides a robust framework for understanding the potential genotoxic hazards of this class of compounds. For a conclusive assessment of this compound, dedicated experimental studies are essential.
References
- 1. The dependence of the mutagenicity of methanesulphonic acid esters in S. typhimurium TA100 on the alkylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 3. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenic Action of Ethyl Methanesulfonate in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Quantitative assessment of the dose-response of alkylating agents in DNA repair proficient and deficient ames tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. The micronucleus test of methyl methanesulfonate with mouse peripheral blood reticulocytes using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of life stage and target tissue on dose-response assessment of ethyl methane sulfonate-induced genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Erucyl Methane Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative stability data for erucyl methane (B114726) sulfonate is not extensively available in publicly accessible literature. The information presented in this guide is based on the general chemical properties of alkyl methanesulfonates and data from related compounds, primarily ethyl methanesulfonate (B1217627) and methyl methanesulfonate. All storage and handling should be performed in accordance with a comprehensive, substance-specific safety data sheet (SDS) and institutional safety protocols.
Executive Summary
Erucyl methane sulfonate, a long-chain alkyl ester of methanesulfonic acid, is a chemical intermediate whose stability is crucial for its effective use in research and development. This document provides a detailed overview of its expected stability profile, recommended storage conditions, and generalized experimental protocols for its stability assessment. The primary degradation pathway is anticipated to be hydrolysis, accelerated by the presence of moisture and basic conditions. Therefore, stringent control of the storage environment is paramount to ensure the compound's integrity.
Chemical Identity
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | Methanesulfonic acid, 13-docosenyl ester; (Z)-13-Docosenyl methanesulfonate |
| CAS Number | 102542-59-6[1] |
| Molecular Formula | C23H46O3S[1] |
| Molecular Weight | 402.68 g/mol [1] |
Stability Profile
The stability of this compound is primarily influenced by temperature, moisture, and pH. As an alkyl methanesulfonate, it is susceptible to nucleophilic attack, particularly hydrolysis.
Hydrolytic Stability
Alkyl methanesulfonates are known to be sensitive to moisture and may decompose upon exposure to moist air or water.[2] The primary degradation pathway is hydrolysis, which cleaves the ester bond to yield erucyl alcohol and methanesulfonic acid. This reaction is accelerated in the presence of bases.
While a specific hydrolysis half-life for this compound is not available, for comparison, methyl methanesulfonate has a reported hydrolysis half-life of 4.56 hours at 25°C in a moist environment.[3] The longer, more sterically hindering erucyl chain may slightly decrease the rate of hydrolysis compared to smaller alkyl esters, but the fundamental sensitivity to moisture remains.
Thermal Stability
Under standard ambient conditions (room temperature), alkyl methanesulfonates are generally stable.[4] However, exposure to high temperatures can lead to decomposition, producing hazardous products such as carbon oxides (CO, CO2) and sulfur oxides.[2][4]
Incompatibilities
This compound should be considered incompatible with the following:
-
Strong Oxidizing Agents: Can lead to violent reactions.[2][4]
-
Strong Bases: Will catalyze the hydrolysis of the ester.[2][5]
-
Strong Acids: May also promote degradation.[4]
-
Moisture: A primary driver of degradation through hydrolysis.[2][5]
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended, compiled from supplier data and information on related compounds.
| Condition | Recommendation | Rationale |
| Temperature | Freezer (-20°C to -10°C)[1] | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[2][5] | To prevent exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, airtight containers.[2][4][5][6] | To prevent ingress of moisture and air. Containers should be carefully resealed after opening.[2] |
| Environment | Keep in a dry and well-ventilated place.[2][4][5] | To protect from ambient moisture and ensure a safe storage environment. |
| Light | Protect from light. | Although not explicitly stated for this compound, protection from light is a general good practice for storing organic chemicals to prevent photolytic degradation. |
Proposed Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.
Protocol for Assessing Hydrolytic Stability
-
Objective: To determine the rate of hydrolysis of this compound at different pH values.
-
Materials: this compound, buffered aqueous solutions (e.g., pH 4, 7, 9), acetonitrile (B52724) (or other suitable organic co-solvent), HPLC system with a suitable column (e.g., C18), and a mass spectrometer or UV detector.
-
Procedure:
-
Prepare a stock solution of this compound in the organic co-solvent.
-
In separate, sealed vials, add a known amount of the stock solution to each of the buffered aqueous solutions to achieve a final known concentration. The amount of organic co-solvent should be kept to a minimum (e.g., <5% v/v).
-
Incubate the vials at a controlled temperature (e.g., 25°C, 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction if necessary (e.g., by dilution in the mobile phase).
-
Analyze the samples by a validated HPLC method to quantify the remaining amount of this compound.
-
Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation kinetics and half-life.
-
Protocol for Assessing Thermal Stability (Solid State)
-
Objective: To evaluate the impact of temperature on the stability of solid this compound.
-
Materials: this compound (solid), temperature- and humidity-controlled stability chambers, HPLC system.
-
Procedure:
-
Place accurately weighed samples of solid this compound into separate, loosely capped glass vials.
-
Place the vials in stability chambers set at different temperatures (e.g., 25°C/60% RH, 40°C/75% RH, 60°C).
-
At initial and subsequent time points (e.g., 1, 3, 6 months), remove a vial from each condition.
-
Dissolve the contents in a suitable solvent to a known concentration.
-
Analyze the solution by a validated HPLC method to determine the purity of this compound and identify any degradation products.
-
Compare the purity at each time point to the initial purity to assess the extent of degradation.
-
Visualization of Degradation Pathway
The primary degradation pathway for this compound in the presence of water is hydrolysis. This process involves the nucleophilic attack of water on the electrophilic sulfur atom of the methanesulfonate group, leading to the cleavage of the ester bond.
Caption: Proposed hydrolytic degradation pathway of this compound.
References
An In-depth Technical Guide on the Solubility of Erucyl Methane Sulfonate in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known solubility characteristics of erucyl methane (B114726) sulfonate. Due to the limited availability of public quantitative data, this document focuses on qualitative solubility predictions based on chemical structure, information on analogous compounds, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers utilizing erucyl methane sulfonate in various laboratory applications.
Introduction
This compound (CAS 102542-59-6), the methanesulfonate (B1217627) ester of erucyl alcohol, is a long-chain alkyl sulfonate.[1][2] Its long C22 aliphatic chain imparts significant lipophilicity to the molecule, which is a primary determinant of its solubility profile.[3] Understanding the solubility of this compound in various laboratory solvents is critical for its effective use in synthesis, purification, formulation, and biological assays. This guide summarizes the available information on its physicochemical properties and provides a framework for its experimental solubility determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 102542-59-6 | [1][2] |
| Molecular Formula | C23H46O3S | [1][2] |
| Molecular Weight | 402.68 g/mol | [1] |
| Appearance | White powder | [4] |
| Purity | >99% (typical) | [1] |
| Storage | Freezer | [1] |
Solubility of this compound
3.1. Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents is not publicly available in the reviewed scientific literature, patents, or chemical databases. Commercial suppliers, such as Larodan, indicate that solubility information is available in the Material Safety Data Sheet (MSDS), which can be obtained upon request.[1]
3.2. Qualitative Solubility Profile
Based on its chemical structure, which features a long, nonpolar C22 alkyl chain and a polar methanesulfonate headgroup, a qualitative solubility profile can be predicted:
-
High Solubility: this compound is expected to be readily soluble in nonpolar organic solvents such as hexane, toluene, and chloroform. The long alkyl chain will have favorable van der Waals interactions with these solvents.
-
Moderate Solubility: It may exhibit moderate solubility in solvents of intermediate polarity like diethyl ether and ethyl acetate.
-
Low to Negligible Solubility: Due to the dominance of the hydrophobic alkyl chain, its solubility in polar solvents is expected to be very low. This includes:
-
Water: Very low solubility.
-
Short-chain alcohols (Methanol, Ethanol): Low solubility. The polarity of these solvents is too high to effectively solvate the long nonpolar tail.
-
Acetonitrile and Dimethyl Sulfoxide (DMSO): Likely to have limited solubility.
-
This qualitative assessment is supported by the general solubility trends observed for other long-chain fatty acids and their esters.[3][5][6]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a lipophilic compound like this compound. This method is based on the widely used shake-flask method.
4.1. Materials
-
This compound (high purity)
-
Selected laboratory solvents (e.g., hexane, toluene, ethanol, water)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a suitable chromatographic method)
4.2. Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for solubility determination.
4.3. Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume of the desired solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the undissolved solid from the saturated solution.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Solubility Calculation:
-
Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Signaling Pathways and Logical Relationships
No specific signaling pathways involving this compound have been identified in the reviewed literature. The primary role of such a compound in a biological context would likely be as an alkylating agent, similar to other methanesulfonates like ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), which are known to be mutagenic.[7][8][9] The logical relationship for its potential mechanism of action as a genotoxic agent is depicted below.
Caption: Potential mechanism of action as an alkylating agent.
Conclusion
While quantitative solubility data for this compound remains to be published, its chemical structure strongly suggests high solubility in nonpolar organic solvents and poor solubility in polar solvents. For researchers requiring precise solubility values, the experimental protocol provided in this guide offers a robust methodology for its determination. Further studies are warranted to establish a comprehensive public solubility profile for this compound to facilitate its broader application in scientific research and development.
References
- 1. larodan.com [larodan.com]
- 2. METHANESULFONIC ACID ERUCYL ESTER | 102542-59-6 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. METHANESULFONIC ACID ERUCYL ESTER, CasNo.102542-59-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. shodex.com [shodex.com]
- 7. moltox.com [moltox.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Erucyl Methane Sulfonate: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the material safety information for erucyl methane (B114726) sulfonate. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this guide incorporates data for erucyl methane sulfonate where available, and leverages safety information from the closely related and well-studied alkylating agent, ethyl methanesulfonate (B1217627) (EMS), to provide a comprehensive hazard assessment. Researchers should handle this compound with the same precautions as a known mutagen and potential carcinogen.
Chemical and Physical Properties
This section outlines the known chemical and physical properties of this compound, with comparative data from ethyl methanesulfonate for context.
| Property | This compound | Ethyl Methanesulfonate (for comparison) |
| CAS Number | 102542-59-6[1] | 62-50-0[2] |
| Molecular Formula | C23H46O3S[1] | C3H8O3S[2] |
| Molecular Weight | 402.68 g/mol [1] | 124.16 g/mol [2] |
| Appearance | Not specified; likely a waxy solid or viscous liquid at room temperature | Clear, colorless to yellow liquid[2][3] |
| Boiling Point | Not available | 213-214 °C at 760 mmHg |
| Melting Point | Not available | < -25 °C |
| Flash Point | Not available | 100 °C (212 °F)[2] |
| Solubility | Not available; likely soluble in organic solvents | Miscible with water[4] |
| Density | Not available | 1.160 g/cm³ |
| Vapor Pressure | Not available | 0.27 hPa at 25 °C |
| Storage Temperature | -20°C[5] | Room temperature |
| Purity | >99%[1] | Not applicable |
Hazard Identification and Toxicological Profile
| Hazard Category | Inferred Hazards for this compound (based on EMS data) |
| Acute Toxicity | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] |
| Respiratory/Skin Sensitization | May cause respiratory irritation.[5] |
| Germ Cell Mutagenicity | Suspected to cause genetic defects.[3] |
| Carcinogenicity | Suspected of causing cancer. Ethyl methanesulfonate is listed as reasonably anticipated to be a human carcinogen.[3] |
| Reproductive Toxicity | Possible risk of impaired fertility or harm to the unborn child.[3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. |
| Aspiration Hazard | Data not available. |
Warning: this compound should be handled as a potential carcinogen and mutagen. All exposure routes (inhalation, ingestion, skin contact) should be avoided.
Experimental Protocols
General Handling and Storage
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C.[5] Keep away from oxidizing agents and strong bases.
Handling:
-
Use only in a designated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of any dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Representative Synthesis of an Alkyl Methanesulfonate
The following is a general procedure for the synthesis of alkyl methanesulfonates, which could be adapted for this compound, derived from patent literature.
Materials:
-
Erucyl alcohol
-
Methanesulfonyl chloride
-
Aromatic organic solvent (e.g., toluene, xylene)
-
Tertiary amine (e.g., triethylamine)
-
Aqueous solution of an alkali metal carbonate (e.g., sodium carbonate)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve erucyl alcohol and methanesulfonyl chloride in the aromatic organic solvent.
-
Cool the mixture to 10-15°C.
-
Slowly add the tertiary amine dropwise to the solution while maintaining the temperature.
-
Allow the reaction to proceed for several hours.
-
Wash the resulting solution with the aqueous alkali metal carbonate solution to neutralize any remaining acid and remove impurities.
-
Separate the organic layer.
-
The solvent can be removed under reduced pressure to yield the crude this compound, which can then be further purified.
Visualizations
Hazard Assessment Workflow
The following diagram illustrates a logical workflow for assessing the hazards of a compound with limited safety data, such as this compound.
Caption: A workflow for hazard assessment of chemicals with limited safety data.
Alkylating Agent Mechanism of Action
This diagram illustrates the general mechanism by which an alkylating agent like a methanesulfonate can modify a biological nucleophile, such as a DNA base, leading to potential mutagenesis.
Caption: General mechanism of action for an alkylating methanesulfonate.
First Aid Measures
The following first-aid measures are based on the known hazards of similar alkylating agents.
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Considerations
Dispose of this material and its container as hazardous waste. Do not allow it to enter drains or the environment. Follow all local, state, and federal regulations for hazardous waste disposal.
This guide is intended for informational purposes only and should not be considered a substitute for a formal MSDS. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound.
References
Methodological & Application
Application Note & Protocol: Inducing Mutations in Saccharomyces cerevisiae using Ethyl Methanesulfonate (EMS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chemical mutagenesis is a cornerstone of classical genetics, enabling the creation of novel genetic variants for screening and analysis. Ethyl methanesulfonate (B1217627) (EMS) is a potent alkylating agent widely used to induce a high frequency of random point mutations, primarily G:C to A:T transitions, in the genome of the model organism Saccharomyces cerevisiae.[1] This application note provides a comprehensive protocol for EMS mutagenesis in yeast, including methods for optimizing treatment conditions, calculating survival rates, and screening for desired phenotypes. It also includes critical safety information for handling this hazardous chemical.
A Note on Terminology: The requested protocol for "erucyl methane (B114726) sulfonate" has been interpreted as "ethyl methane sulfonate" (EMS), as EMS is the standard chemical mutagen for this application. There is no known mutagen with the former name used in this context.
Critical Safety Precautions
WARNING: Ethyl Methanesulfonate (EMS) is a potent mutagen, suspected carcinogen, and teratogen.[2] Handle with extreme caution. All procedures involving EMS must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (inspect gloves before use).[2][3]
-
Handling: Avoid inhalation of vapors and any contact with skin or eyes.[3] Use spark-proof tools and work away from ignition sources.[4]
-
Decontamination: All equipment, surfaces, and liquid waste that come into contact with EMS must be decontaminated by rinsing or soaking in a freshly prepared solution of 5% sodium thiosulfate (B1220275).[5]
-
Disposal: Dispose of all EMS-contaminated waste (liquid and solid) as hazardous chemical waste according to your institution's environmental health and safety guidelines.[3][6]
-
Emergency Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes.[7]
-
Inhalation: Move to fresh air.[7]
-
In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[7]
-
Materials and Reagents
-
Saccharomyces cerevisiae strain of interest
-
YPD medium (1% Yeast Extract, 2% Peptone, 2% Dextrose)
-
Sterile deionized water
-
0.1 M Sodium Phosphate Buffer (pH 7.0)[5]
-
Ethyl Methanesulfonate (EMS, CAS: 62-50-0)
-
5% (w/v) Sodium Thiosulfate solution, sterile[5]
-
Sterile 15 ml and 50 ml conical tubes
-
Glass culture tubes
-
Hemocytometer or spectrophotometer
-
Incubator with shaker (30°C)
-
Roller drum (if available)
-
Micropipettes and sterile tips
-
Plates: YPD and selective/screening media
Experimental Protocols
This procedure is divided into three main stages: EMS mutagenesis, determination of the kill curve (survival rate), and screening for mutants. It is critical to first determine the optimal EMS exposure time for your specific strain by generating a kill curve. An ideal treatment results in a survival rate of 40-70%, which typically provides a high mutation frequency without excessive lethality.[5][8]
Protocol 1: EMS Mutagenesis of Yeast Cells
-
Prepare Yeast Culture: Inoculate a single colony of the desired yeast strain into 50 ml of YPD liquid medium. Grow overnight at 30°C with shaking (e.g., 200 rpm) to reach the mid-log phase of growth.[5]
-
Harvest and Wash Cells: Determine the cell density. Transfer a volume corresponding to approximately 1 x 10⁸ cells into a 15 ml conical tube. Centrifuge at 3,000 x g for 5 minutes to pellet the cells. Discard the supernatant.[5]
-
Wash the cells by resuspending the pellet in 5 ml of sterile water, centrifuge again, and discard the supernatant.[5]
-
Repeat the wash with 5 ml of 0.1 M Sodium Phosphate Buffer (pH 7.0).[5]
-
Prepare for Mutagenesis: Resuspend the final cell pellet in 1.7 ml of 0.1 M Sodium Phosphate Buffer (pH 7.0) and transfer the suspension to a glass culture tube.[5]
-
EMS Treatment (Perform in Fume Hood): Add 50 µl of EMS to the cell suspension. For the control, add no EMS. Seal the tube tightly.[5]
-
Incubate: Place the tube on a roller drum or in a shaker incubator at 30°C for a designated time (e.g., for a kill curve, test time points such as 0, 20, 40, and 60 minutes).[5]
-
Stop the Reaction: At each time point, transfer the cell suspension to a tube containing 8 ml of sterile 5% sodium thiosulfate to inactivate the EMS. Mix well.[5]
-
Final Wash: Pellet the cells by centrifugation (3,000 x g for 5 min), discard the supernatant, and resuspend the cells in 9 ml of sterile water.[5] These cells are now mutagenized and ready for analysis.
Protocol 2: Determining the Kill Curve / Survival Rate
-
Sample Collection: Use the cell suspensions from each time point in the mutagenesis protocol (Step 8, above).
-
Serial Dilution: Prepare a series of 1:10 dilutions of the cell suspension in sterile water.
-
Plating: Plate a specific volume (e.g., 100 µl) of a suitable dilution (aiming for 200-500 colonies per plate) onto YPD agar (B569324) plates.[5]
-
Incubation: Incubate the plates at 30°C for 2-3 days until colonies are visible.
-
Calculate Survival Rate: Count the number of colonies on the plates for each time point. The survival rate is calculated as: Survival Rate (%) = (Number of colonies from EMS-treated sample / Number of colonies from control sample) x 100
Protocol 3: Screening for Mutants
Once the optimal EMS exposure time is determined (the time that gives the desired survival rate), the mutagenesis protocol can be repeated at that specific duration. The resulting mutagenized cell population can then be plated on selective media to screen for desired phenotypes, such as temperature sensitivity, drug resistance, or auxotrophy.[5]
Example Screen for Temperature-Sensitive (ts) Mutants:
-
Plate the mutagenized cells on YPD plates and incubate at a permissive temperature (e.g., 25°C).[5]
-
Once colonies have formed, replica-plate them onto two new YPD plates.
-
Incubate one plate at the permissive temperature (25°C) and the other at a restrictive temperature (e.g., 37°C).[5]
-
Colonies that grow at 25°C but fail to grow at 37°C are candidate temperature-sensitive mutants.
Data Presentation: Quantitative Summary
The effectiveness of EMS mutagenesis is dependent on concentration and exposure time. The following tables summarize typical ranges and outcomes reported in the literature.
Table 1: EMS Treatment Conditions and Corresponding Survival Rates in S. cerevisiae
| EMS Concentration/Dose | Exposure Time (min) | Target Cell Phase | Approx. Survival Rate (%) | Reference(s) |
|---|---|---|---|---|
| ~3% (v/v) | 20 - 60 | Log Phase | 60 - 70% | [5] |
| Not specified | 45 | Log Phase | ~60% | [8][9] |
| 114.5–137.4 mg/cm³ | 60 | Log Phase | ~40% or higher | [10] |
| 500 µg/mL | Not specified | Not specified | 10.9% |[11] |
Table 2: EMS Treatment and Resulting Mutation Frequencies
| EMS Concentration/Dose | Exposure Time (min) | Mutation Frequency (vs. Control) | Phenotype Screened | Reference(s) |
|---|---|---|---|---|
| ~3% (v/v) | 150 | ~20% of survivors show mutation | Auxotrophy, Temp. Sensitivity | [12] |
| 1.5% | Not specified | ~18-fold increase | Canavanine Resistance | [13] |
| 20 - 50 mM | Not specified | Dose-dependent increase | SNPs in specific genes |[14] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for EMS mutagenesis, from initial culture preparation to final screening.
Caption: Workflow for yeast mutagenesis using EMS.
References
- 1. cropj.com [cropj.com]
- 2. nj.gov [nj.gov]
- 3. isg.ku.edu.tr [isg.ku.edu.tr]
- 4. chemicalbook.com [chemicalbook.com]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. moltox.com [moltox.com]
- 8. Isolation of a novel mutant strain of Saccharomyces cerevisiae by an ethyl methane sulfonate-induced mutagenesis approach as a high producer of bioethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Erucyl Methane Sulfonate (EMS) Induced Mutagenesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erucyl Methane Sulfonate (EMS) is a potent monofunctional ethylating agent widely used in plant genetics to induce random point mutations.[1][2] As an alkylating agent, EMS chemically modifies nucleotides in the DNA, primarily causing GC to AT transition mutations.[2][3][4] This process is a cornerstone of forward genetics, enabling the creation of large mutant libraries for screening novel phenotypes. By identifying genes responsible for various biological functions, EMS mutagenesis serves as a powerful tool for crop improvement, functional genomics, and understanding complex biological pathways.[5][6]
Disclaimer: this compound (EMS) is a volatile, highly toxic, and carcinogenic chemical.[1][7][8] All handling, preparation, and disposal must be conducted with extreme caution, adhering to strict safety protocols and institutional guidelines.
Safety and Handling
Extreme caution must be exercised when handling EMS.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and double gloves when handling EMS.[7]
-
Fume Hood: All manipulations involving EMS, including solution preparation, seed treatment, and initial washing steps, must be performed in a certified chemical fume hood.[7][8][9]
-
Storage: Store EMS in a designated, well-ventilated poison cabinet or hazardous materials storage area.[7]
-
Waste Disposal: EMS waste is hazardous. Liquid waste containing EMS must be inactivated before disposal. A common method is to add the liquid waste to a solution of 5M NaOH or 100mM sodium thiosulphate and let it sit overnight in the fume hood to destroy the EMS.[7][9] Dispose of inactivated solutions and contaminated solid waste (gloves, tips, tubes) according to your institution's hazardous waste management guidelines.[10][11][12]
Mechanism of Action: EMS-Induced Mutagenesis
EMS introduces an ethyl group to nucleotide bases, primarily at the O-6 position of guanine, forming O-6-ethylguanine.[5][13] This modified base has altered pairing properties and frequently mispairs with thymine (B56734) (T) instead of cytosine (C) during DNA replication.[3][5][13] In the subsequent round of replication, this mismatched T pairs with adenine (B156593) (A), completing the G/C to A/T transition.[4]
Caption: Mechanism of EMS-induced G/C to A/T transition mutation.
Experimental Protocols
Protocol 1: Determination of Optimal EMS Concentration (LD50)
Before performing a large-scale mutagenesis, it is crucial to determine the optimal EMS dose for your specific plant species and seed lot. This is typically done by establishing a kill curve to find the LD50 (the dose that is lethal to 50% of the seeds), which often corresponds to a high mutation frequency.[14]
-
Seed Preparation: Aliquot several batches of 100 seeds for each concentration to be tested.[15]
-
Concentration Gradient: Prepare a range of EMS concentrations (e.g., 0.1%, 0.3%, 0.5%, 0.7%, 0.9%, 1.25% v/v).[15][16]
-
Treatment: Treat each batch of seeds with a different EMS concentration following the general procedure outlined in Protocol 2. Include an untreated control.
-
Germination Assay: After treatment and washing, plate the seeds on appropriate germination media or soil.
-
Evaluation: After a set period (e.g., 7-10 days), calculate the germination percentage for each concentration compared to the untreated control.[14] The concentration that results in approximately 50-60% germination is a good starting point for large-scale experiments.[14][15]
Protocol 2: Seed Mutagenesis with EMS (General Protocol)
This protocol is a general guideline; specific parameters should be optimized based on the plant species (see Table 1).
Materials:
-
Seeds
-
EMS (Ethyl Methane Sulfonate)
-
Phosphate buffer (e.g., 100 mM, pH 7.5) or sterile water[8]
-
Sterile water
-
50 mL conical tubes or modified syringes[9]
-
Shaker/rotator
Procedure:
-
Pre-soaking (Imbibition): Weigh seeds and place them in a 50 mL tube. Add sterile water or a buffer solution to hydrate (B1144303) the seeds. Pre-soaking for 8-12 hours at 4°C or room temperature is common as it can activate repair mechanisms and improve mutagen uptake.[8][17][18]
-
EMS Treatment: Decant the pre-soaking solution. In a fume hood, add the freshly prepared EMS solution (at the predetermined optimal concentration) to the seeds. Ensure seeds are fully submerged.[7][8]
-
Incubation: Seal the tube securely and place it on a gentle rotator or shaker. Incubate for the desired duration (e.g., 8-12 hours) at room temperature.[8][16] The duration is a critical parameter that affects mutation frequency.
-
Inactivation and Washing: After incubation, carefully decant the EMS solution into a waste container with an inactivation solution (e.g., 5M NaOH or sodium thiosulphate).[7][9] Immediately wash the seeds thoroughly. A typical washing procedure involves at least 10-20 extensive rinses with sterile water to remove all residual EMS.[8][9] Some protocols include intermediate washes with sodium thiosulphate to ensure complete inactivation of the mutagen.[9]
-
Sowing: The treated seeds (now referred to as M1 seeds) can be sown immediately onto soil or growth medium.[8] Alternatively, they can be dried on filter paper overnight and stored for later use.[9]
Protocol 3: M1 Generation and M2 Screening
The effects of most induced mutations are recessive and will not be visible in the M1 generation. Therefore, the M1 plants must be grown to maturity and self-pollinated to produce the M2 generation, where recessive phenotypes will segregate.[19][20]
-
Grow M1 Plants: Sow the M1 seeds at a low density to ensure healthy plant growth. The M1 generation may show some signs of successful mutagenesis, such as reduced fertility or chlorophyll-deficient sectors.[9]
-
Harvest M2 Seeds: Harvest the seeds from each individual M1 plant separately to create distinct M2 families.[9] This is labor-intensive but guarantees the independence of any mutants isolated and allows for the recovery of infertile homozygous mutants via their heterozygous siblings.[9] Alternatively, for simpler screening, seeds from all M1 plants can be harvested in bulk.[9]
-
Screen M2 Generation: Sow the M2 seeds (from individual families or the bulk population) and screen for the desired phenotype. This could involve screening for morphological changes, altered responses to stress, or specific biochemical properties.[20]
-
Confirm Phenotype: Once a putative mutant is identified, its phenotype should be confirmed in the next generation (M3) to ensure it is heritable and stable.[20][21]
Data Presentation: Recommended Treatment Conditions
The optimal EMS concentration and treatment duration vary significantly between plant species, often due to differences in seed coat permeability, genome size, and DNA repair efficiency.[6] The following table summarizes conditions reported in the literature for several common model and crop species.
| Plant Species | EMS Concentration (%) | Treatment Duration (hours) | Pre-soaking Duration (hours) | Notes |
| Arabidopsis thaliana | 0.2% - 0.4% | 8 - 16 | 4 - 12 | 0.3% for 12 hours is a common starting point.[7][20] |
| Rice (Oryza sativa) | 0.5% - 1.0% | 6 - 12 | 12 - 20 | A 12-hour presoak followed by 0.5% EMS for 6 hours is recommended for optimal results.[17][18][22][23] |
| Tomato (Solanum lycopersicum) | 0.7% - 1.25% | 12 | 4 | An LD50 was observed at 1.25% for the 'Moneymaker' cultivar.[6][16] |
| Barley (Hordeum vulgare) | 0.5% - 0.9% | 2.5 - 3 | Not specified | Higher concentrations significantly reduce germination and survival rates.[14] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for a typical EMS mutagenesis experiment, from seed treatment to the identification of a confirmed mutant.
Caption: Standard workflow for EMS mutagenesis in plants.
References
- 1. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EMS Mutagenesis of Arabidopsis Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mutagenesis and mutant collections - Ametys, Web Java Open Source CMS [ips2.u-psud.fr]
- 5. nbinno.com [nbinno.com]
- 6. Frontiers | Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development [frontiersin.org]
- 7. langdalelab.com [langdalelab.com]
- 8. scispace.com [scispace.com]
- 9. arabidopsis.org [arabidopsis.org]
- 10. sopcenter.com [sopcenter.com]
- 11. scribd.com [scribd.com]
- 12. Waste Management | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. researchgate.net [researchgate.net]
- 14. cropj.com [cropj.com]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. edepot.wur.nl [edepot.wur.nl]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 23. preprints.org [preprints.org]
Application Notes and Protocols for the Investigation of Erucyl Methane Sulfonate in Cellular Lipid Modification
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided for informational purposes only. Erucyl methane (B114726) sulfonate is an alkylating agent and its use in cell culture for controlled lipid modification is not a standard or validated technique. Alkylating agents are typically mutagenic and cytotoxic. Extreme caution should be exercised, and appropriate safety measures must be implemented when handling this compound. The protocols described are hypothetical and intended to serve as a starting point for investigating the effects of this compound, not as an established method for lipid modification. Researchers are strongly encouraged to consider modern, targeted approaches for lipid modification.
Introduction
Erucyl methane sulfonate (EMS) is a chemical compound that combines two moieties with known biological activities: the erucyl group, derived from erucic acid, a long-chain monounsaturated fatty acid, and a methane sulfonate group, which acts as an alkylating agent. While alkylating agents like ethyl methane sulfonate (EMS) are widely used as mutagens to induce genetic variation, the specific application of this compound for direct lipid modification in cell culture is not well-documented.
Theoretically, this compound could influence cellular lipid composition through two potential mechanisms:
-
Delivery of Erucic Acid: The erucyl portion of the molecule could be released intracellularly and incorporated into cellular lipids, thereby altering the fatty acid profile of membranes and lipid droplets. Erucic acid is known to impact lipid metabolism, often leading to lipid accumulation (lipidosis) and oxidative stress.[1][2][3]
-
Alkylation of Cellular Components: The methane sulfonate group can react with nucleophiles within the cell, including DNA, proteins, and potentially lipids. This non-specific alkylation can lead to a variety of cellular responses, including stress signaling and cytotoxicity.[4] It is important to note that direct, controlled alkylation of lipids is not a standard technique for lipid modification in cell culture.
These application notes provide a framework for investigating the potential effects of this compound on cellular lipid metabolism, while highlighting the expected challenges and suggesting more refined alternative approaches.
Potential Applications (Hypothetical)
-
Induction of Lipid Stress Models: Due to the known effects of erucic acid and the reactive nature of the sulfonate group, this compound could potentially be used to create in vitro models of cellular stress characterized by lipid accumulation and membrane disruption.
-
Investigation of Alkylating Agent Effects on Membranes: The compound could be used to study the non-specific effects of alkylating agents on the lipidome and membrane-associated proteins.
Data Presentation
Table 1: Hypothetical Effects of this compound on Cellular Lipids
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| Total Cellular Triglyceride Content | Increased | Erucic acid is known to induce fat accumulation.[1][2] |
| Cellular Erucic Acid (C22:1) Levels | Increased | Direct incorporation of the erucyl group into cellular lipids.[5] |
| Levels of Other Fatty Acids | Altered | Compensatory changes in fatty acid metabolism in response to high levels of erucic acid. |
| Phospholipid Composition | Altered | Potential disruption of membrane synthesis and remodeling due to the presence of erucic acid and alkylation damage. |
| Markers of Oxidative Stress (e.g., ROS levels, lipid peroxidation) | Increased | Erucic acid can induce oxidative damage, and alkylating agents can generate reactive oxygen species.[1] |
| Cell Viability | Decreased (dose- and time-dependent) | Cytotoxicity due to alkylation of essential biomolecules and lipid-induced stress. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity
Objective: To determine the cytotoxic concentration range of this compound in a chosen cell line.
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
This compound (prepare stock solution in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A wide concentration range should be tested initially (e.g., 1 µM to 1 mM). Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each time point.
Protocol 2: Analysis of Cellular Lipid Composition Following Treatment
Objective: To determine the effect of a sub-lethal concentration of this compound on the cellular lipid profile.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for lipid analysis.
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a sub-lethal concentration of this compound (e.g., IC20 determined from Protocol 1) for 24 or 48 hours. Include a vehicle control.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
Perform a lipid extraction on the cell pellet using a standard method (e.g., Folch or Bligh-Dyer).
-
Analyze the lipid extract using GC-MS (for fatty acid profiling after derivatization) or LC-MS (for a broader lipidomic analysis).
-
Quantify the changes in the levels of erucic acid, other fatty acids, triglycerides, and different phospholipid species.
Mandatory Visualizations
Below are diagrams illustrating the hypothetical signaling pathways and experimental workflows.
Caption: Experimental workflow for investigating this compound.
Caption: Hypothetical signaling pathways of this compound.
Discussion and Alternative Approaches
The use of this compound for controlled lipid modification presents significant challenges. The primary concern is the non-specific reactivity of the alkylating group, which will likely lead to widespread cellular damage and off-target effects, confounding the interpretation of any observed changes in lipid metabolism.
For researchers aiming to specifically study the effects of erucic acid or to modify cellular lipid composition in a controlled manner, the following modern chemical biology approaches are strongly recommended:
-
Direct Fatty Acid Supplementation: The simplest method to introduce erucic acid is to supplement the cell culture medium with the free fatty acid itself, typically complexed to bovine serum albumin (BSA) to aid solubility.
-
Metabolic Labeling with Lipid Analogs: To trace the incorporation and localization of specific lipids, researchers can use fatty acid analogs containing bioorthogonal tags (e.g., an alkyne or azide). These tagged lipids can be visualized or isolated using "click chemistry".[6][7][8]
-
Caged Lipids: For temporal and spatial control over lipid signaling, "caged" lipids can be employed. These are inactive lipid derivatives that can be activated at a specific time and location within the cell using light.[9][10]
References
- 1. Dietary Erucic Acid Induces Fat Accumulation, Hepatic Oxidative Damage, and Abnormal Lipid Metabolism in Nile Tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Levels of Erucic Acid Cause Lipid Deposition, Decreased Antioxidant and Immune Abilities via Inhibiting Lipid Catabolism and Increasing Lipogenesis in Black Carp (Mylopharyngodon piceus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Lipids: chemical tools for their synthesis, modification, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Approaches for Measuring and Manipulating Lipids at the Organelle Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Chemical Tools for Lipid Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
Application Notes & Protocol: Synthesis of Lipid Nanoparticles Utilizing an Erucyl-Tailed Ionizable Lipid
FOR RESEARCH USE ONLY
Abstract
These application notes provide a detailed protocol for the synthesis and characterization of Lipid Nanoparticles (LNPs) incorporating a novel ionizable lipid derived from erucyl methane (B114726) sulfonate. The protocol is designed for researchers, scientists, and drug development professionals engaged in the formulation of nucleic acid delivery systems, such as mRNA vaccines or therapeutics. This document outlines the synthesis of a hypothetical erucyl-based ionizable lipid, followed by the formulation of LNPs using microfluidic mixing, and concludes with comprehensive characterization methods. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
Lipid nanoparticles are at the forefront of non-viral gene delivery, most notably demonstrated by their successful application in COVID-19 mRNA vaccines. The efficacy of LNPs is critically dependent on their composition, particularly the ionizable lipid component, which is essential for nucleic acid encapsulation and endosomal escape. The hydrophobic tails of these lipids play a significant role in the stability and fusogenicity of the LNPs. Long-chain unsaturated lipids, such as those derived from erucic acid (a C22:1 fatty acid), are of interest for their potential to influence the fluidity and structural properties of the nanoparticle lipid bilayer.
This protocol describes the use of a novel ionizable lipid synthesized using erucyl methane sulfonate. This compound serves as a synthon for introducing the long, unsaturated erucyl (C22:1) hydrophobic tail to an amine-containing head group. The resulting ionizable lipid is then formulated into LNPs with other standard lipid components to encapsulate a model mRNA cargo.
Materials and Reagents
Synthesis of Erucyl-Tailed Ionizable Lipid
-
This compound
-
Multi-amine head group (e.g., 2,2'-(ethylenedioxy)bis(ethylamine))
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
LNP Formulation
-
Erucyl-tailed ionizable lipid (synthesized as per protocol)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
mRNA (e.g., encoding Luciferase or Green Fluorescent Protein)
-
RiboGreen reagent
-
Triton X-100
Experimental Protocols
Protocol 1: Synthesis of Erucyl-Tailed Ionizable Lipid
This protocol describes a hypothetical synthesis of an ionizable lipid where this compound is used as an alkylating agent to add hydrophobic tails to a multi-amine head group.
-
Reaction Setup: In a round-bottom flask, dissolve the multi-amine head group (1 equivalent) in anhydrous DMF.
-
Add triethylamine (4 equivalents) to the solution to act as a base.
-
Slowly add this compound (2.5 equivalents) dissolved in anhydrous DMF to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Stir the reaction mixture at 60°C for 48 hours.
-
Work-up: After cooling to room temperature, quench the reaction with deionized water.
-
Extract the crude product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure erucyl-tailed ionizable lipid.
-
Characterization: Confirm the structure of the synthesized lipid using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: LNP Formulation by Microfluidic Mixing
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Prepare a stock solution of the erucyl-tailed ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[1]
-
The total lipid concentration in the ethanol phase should be between 10-25 mM.[1]
-
Ensure all lipids are fully dissolved. Gentle heating (60-65°C) may be required for complete dissolution of some components.[1]
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.05 mg/mL).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr Benchtop) according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.
-
Set a total flow rate of 12 mL/min.
-
Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases will cause the lipids to self-assemble and encapsulate the mRNA.[2]
-
-
Downstream Processing:
-
Dialysis: Transfer the collected LNP dispersion into a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes, to remove ethanol and non-encapsulated mRNA.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Storage: Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.
-
Protocol 3: LNP Characterization
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute a sample of the LNP formulation in PBS (pH 7.4).
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the Z-average diameter (particle size), PDI, and zeta potential.
-
-
mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.
-
Prepare two sets of samples from the LNP formulation.
-
In the first set, measure the fluorescence of the intact LNPs. This represents the accessible (unencapsulated) mRNA.
-
In the second set, lyse the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. Measure the total fluorescence.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100
-
-
Representative Data
The following table summarizes expected quantitative data for LNPs formulated with a long-chain ionizable lipid, based on literature values for similar formulations.
| Parameter | Expected Value |
| Particle Size (Z-average) | 80 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -10 mV to +10 mV (at pH 7.4) |
| mRNA Encapsulation Efficiency | > 90% |
Visualizations
Synthesis of Erucyl-Tailed Ionizable Lipid
Caption: Workflow for the synthesis of the erucyl-tailed ionizable lipid.
LNP Formulation Workflow
Caption: Workflow for the formulation of lipid nanoparticles using microfluidics.
LNP Characterization Pathway
Caption: Logical flow of the key characterization steps for the LNP formulation.
Conclusion
This document provides a comprehensive, albeit representative, protocol for the synthesis of lipid nanoparticles using a novel ionizable lipid derived from this compound. The detailed methodologies for lipid synthesis, LNP formulation, and characterization are based on established principles in the field of lipid nanotechnology. Researchers can adapt these protocols to explore the impact of long-chain unsaturated lipids on the delivery efficiency and therapeutic efficacy of nucleic acid-based medicines. It is imperative that all synthesized components and final formulations undergo rigorous analytical characterization and validation.
References
Erucyl Methane Sulfonate in Targeted Drug Delivery: An Application Overview
Introduction
Erucyl methane (B114726) sulfonate is an ester product with the chemical formula C23H46O3S.[1] While research into its direct applications in targeted drug delivery systems is not extensively documented in publicly available scientific literature, its chemical structure suggests potential as a lipid component in the formulation of various drug carriers. This document aims to provide a theoretical framework and generalized protocols for its potential application, based on established methodologies for similar lipid-based drug delivery systems.
Potential Applications in Drug Delivery
Given its long alkyl chain (erucyl) and a polar methane sulfonate head group, erucyl methane sulfonate possesses amphiphilic properties. This characteristic is fundamental to the self-assembly of various nanocarriers used in drug delivery. Potential applications could include:
-
Liposome (B1194612) Formulation: this compound could be incorporated as a lipid component in the bilayer of liposomes. Its long, unsaturated erucyl chain could influence the fluidity and stability of the liposomal membrane, potentially affecting drug release kinetics.
-
Nanoparticle Systems: It could be used in the formation of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), where it would form part of the solid lipid matrix. The choice of lipid is crucial for determining the drug loading capacity and release profile of these nanoparticles.
-
Micelle Formation: While less likely to be the primary component due to its structure, it could potentially be used as a co-surfactant in the formation of micelles for the encapsulation of hydrophobic drugs.
Experimental Protocols (Generalized)
The following are generalized protocols for the preparation of lipid-based drug delivery systems. These would need to be optimized for formulations specifically incorporating this compound.
Preparation of Liposomes via Thin-Film Hydration
This common method involves the dissolution of lipids in an organic solvent, followed by the removal of the solvent to form a thin lipid film, which is then hydrated to form liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Protocol:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer containing the drug by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) by sonication or extrusion.
Workflow for Liposome Preparation
Caption: Workflow for liposome preparation.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method involves the emulsification of a melted lipid phase in a hot aqueous phase, followed by cooling to form solid nanoparticles.
Materials:
-
This compound (as part of the solid lipid matrix)
-
Surfactant (e.g., Poloxamer 188)
-
Drug to be encapsulated
-
Purified water
Protocol:
-
Melt the solid lipid(s), including this compound, at a temperature approximately 5-10°C above its melting point.
-
Dissolve the hydrophobic drug in the molten lipid phase.
-
Heat the aqueous surfactant solution to the same temperature.
-
Add the hot lipid phase to the hot aqueous phase and homogenize at high speed using a high-shear homogenizer.
-
Disperse the resulting pre-emulsion in cold water (2-5°C) under stirring to allow for the solidification of the lipid droplets into SLNs.
Workflow for SLN Preparation
Caption: Workflow for SLN preparation.
Characterization and Data Presentation
Quantitative data for drug delivery systems incorporating this compound would need to be experimentally determined. The following tables provide a template for how such data could be structured for clear comparison.
Table 1: Physicochemical Characterization of Drug Carriers
| Formulation ID | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| EMS-Lipo-01 | |||
| EMS-SLN-01 | |||
| Control-Lipo | |||
| Control-SLN |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation ID | Drug Loading (%) | Encapsulation Efficiency (%) |
| EMS-Lipo-01 | ||
| EMS-SLN-01 | ||
| Control-Lipo | ||
| Control-SLN |
Table 3: In Vitro Drug Release Profile
| Formulation ID | Cumulative Release at 1h (%) | Cumulative Release at 6h (%) | Cumulative Release at 24h (%) |
| EMS-Lipo-01 | |||
| EMS-SLN-01 | |||
| Free Drug |
Cellular Uptake and Signaling Pathways
The cellular uptake mechanism of nanoparticles is a critical factor in targeted drug delivery. While specific pathways for this compound-based carriers are unknown, a general representation of endocytic pathways is provided below. The interaction of the carrier with the cell surface, influenced by its physicochemical properties, would determine the dominant uptake route.
Cellular Uptake Pathways
Caption: Cellular uptake pathways.
While direct experimental data on the application of this compound in targeted drug delivery is currently lacking in the public domain, its chemical properties suggest it could be a viable component in lipid-based nanocarriers. The protocols and frameworks provided here offer a starting point for researchers interested in exploring its potential. Further investigation would be required to determine its specific effects on drug carrier properties and its efficacy in targeted drug delivery systems.
References
Application Notes and Protocols for Chemical Mutagenesis in C. elegans using Ethyl Methanesulfonate (EMS)
A Note on Erucyl Methane (B114726) Sulfonate: Initial searches for "erucyl methane sulfonate" as a chemical mutagen in C. elegans did not yield any established protocols or research articles. It is likely that "ethyl methane sulfonate" (EMS), a widely used and well-documented mutagen in this model organism, was intended. The following application notes and protocols are therefore focused on the use of EMS.
Introduction
Ethyl methanesulfonate (B1217627) (EMS) is a potent monofunctional ethylating agent widely used to induce random point mutations in C. elegans for genetic screens.[1] Its efficacy in generating a high frequency of mutations with relatively low toxicity has made it the mutagen of choice for forward and reverse genetic studies.[2][3] EMS primarily induces G:C to A:T transitions by alkylating guanine (B1146940) to form O6-ethylguanine, which is then mispaired with thymine (B56734) during DNA replication.[1][3]
Mechanism of Action
EMS is an alkylating agent that transfers its ethyl group to nucleophilic sites in the cell, including the nitrogen and oxygen atoms in DNA bases.[4] The primary mutagenic lesion is the formation of O6-ethylguanine. During DNA replication, DNA polymerase frequently mispairs this modified base with thymine instead of cytosine.[1][3] Subsequent rounds of replication then lead to the permanent substitution of a G:C base pair with an A:T base pair. This mechanism results in a strong bias for G/C to A/T transitions in the mutation spectrum of EMS.[5]
Quantitative Data on EMS Mutagenesis
The following tables summarize key quantitative data related to EMS mutagenesis in C. elegans.
Table 1: EMS Treatment Parameters and Resulting Mutation Frequencies
| EMS Concentration (mM) | Treatment Time (hours) | Mutation Rate (per gene per generation) | Notes |
| 50 | 4 | ~1 in 2,500 gametes (loss-of-function) | Standard and widely used concentration.[6] |
| 25 | Not specified | Varies by developmental stage | L4 and young adults are common targets.[7][8] |
| 47 | 4 | Not explicitly stated, but effective | A commonly used concentration in some protocols.[9][10] |
| 0-100 | Not specified | Increases linearly with concentration | Higher concentrations also lead to increased toxicity.[11] |
Table 2: Spectrum of Mutations Induced by EMS
| Mutation Type | Relative Frequency | Reference |
| G/C to A/T transitions | High (predominant) | [3][5] |
| A/T to G/C transitions | Low | |
| Transversions (e.g., A/T to T/A) | Low | [5] |
| Small deletions | Low | [12] |
| Chromosome breaks | Possible, but less common |
Experimental Protocols
Safety Precautions
Warning: Ethyl methanesulfonate (EMS) is a potent mutagen, suspected carcinogen, and teratogen.[13] Always handle EMS in a designated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[13] All disposable materials that come into contact with EMS must be decontaminated before disposal.
Protocol 1: Standard EMS Mutagenesis of C. elegans
This protocol is adapted from several standard procedures for forward genetic screens.[9][13][14]
Materials:
-
Synchronized population of late L4 or young adult hermaphrodite C. elegans
-
M9 buffer
-
Ethyl methanesulfonate (EMS)
-
15 mL conical tubes
-
Clinical centrifuge
-
Rotating wheel or rocker
-
NGM (Nematode Growth Medium) plates seeded with E. coli OP50
-
EMS inactivation solution (1 M NaOH or a mixture of sodium thiosulfate (B1220275) and sodium hydroxide)[13]
Procedure:
-
Worm Preparation: Grow a synchronized population of C. elegans to the late L4 or young adult stage.
-
Harvesting: Wash the worms from the NGM plates using M9 buffer and collect them in a 15 mL conical tube.
-
Washing: Centrifuge the worms at a low speed (e.g., 1000 rpm for 30 seconds) and aspirate the supernatant.[9] Wash the worm pellet at least twice with M9 buffer to remove bacteria.
-
Mutagenesis (in a fume hood):
-
Resuspend the final worm pellet in 3 mL of M9 buffer.
-
In a separate 15 mL tube, prepare the EMS solution. For a final concentration of approximately 47-50 mM, add 20 µL of EMS to 1 mL of M9 buffer and mix until the EMS is dissolved.[9][10]
-
Transfer the 3 mL of worm suspension to the tube containing the EMS solution.[9]
-
Seal the tube with parafilm and place it on a rotating wheel or rocker at 20°C for 4 hours.[9][14]
-
-
Post-Treatment Washing:
-
Recovery:
-
After the final wash, resuspend the worms in a small volume of M9 buffer.
-
Using a glass pipette, transfer the worms to the edge of the bacterial lawn on a fresh NGM plate.[9]
-
Allow the worms to recover for a few hours before proceeding with the genetic screen.
-
-
Waste Decontamination: All liquid waste and contaminated tips, tubes, and gloves should be collected in a designated hazardous waste container and inactivated according to your institution's safety guidelines.[13] A common method is to add an equal volume of 1 M NaOH to the EMS waste and let it sit for 24 hours.[14]
Protocol 2: Screening for Recessive Mutations (F2 Screen)
This protocol outlines the steps following EMS mutagenesis to screen for recessive phenotypes.[14]
-
P0 Generation: After recovery from EMS treatment, single, healthy-looking L4 P0 animals are picked to individual NGM plates.
-
F1 Generation: The F1 progeny, which are heterozygous for newly induced mutations, are allowed to self-fertilize.
-
F2 Generation: The F2 progeny are then screened for the phenotype of interest. Recessive mutations will be homozygous in approximately one-quarter of the F2 generation.
Visualizations
Diagrams
Caption: Mechanism of EMS-induced G:C to A:T transition mutation.
Caption: General experimental workflow for EMS mutagenesis in C. elegans.
References
- 1. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 2. C. elegans Mutagenesis Service - CD BioSciences [elegansmodel.com]
- 3. C. elegans EMS Mutagenesis Service - CD BioSciences [elegansmodel.com]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. Whole-Genome Profiling of Mutagenesis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Counting Mutagenized Genomes and Optimizing Genetic Screens in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. andersenlab.org [andersenlab.org]
- 10. tian_lab.genetics.ac.cn [tian_lab.genetics.ac.cn]
- 11. journals.plos.org [journals.plos.org]
- 12. Efficient target-selected mutagenesis in Caenorhabditis elegans: Toward a knockout for every gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl methanesulfonate (EMS) is a potent mutagen and suspected carcinogen. - CD BioSciences [elegansmodel.com]
- 14. Forward and reverse mutagenesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Erucyl-Containing Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit hypothetical, protocol for the synthesis of novel phospholipids (B1166683) incorporating a very-long-chain monounsaturated erucyl (C22:1) moiety via an ether linkage. The proposed synthesis utilizes erucyl methane (B114726) sulfonate as a key alkylating agent. While direct literature precedent for this specific reaction is not available, the protocols outlined below are based on well-established methods for the synthesis of ether-linked phospholipids using long-chain alkyl methanesulfonates.[1][2] These novel erucyl-containing phospholipids present intriguing possibilities for applications in drug delivery, leveraging the unique properties of erucic acid, a known component of certain biological membranes.[3][4]
Introduction: The Potential of Erucyl-Containing Phospholipids
Very-long-chain fatty acids (VLCFAs) are integral components of various cellular lipids, playing crucial roles in membrane structure and signaling pathways.[5][6] Erucic acid (C22:1), a monounsaturated omega-9 fatty acid, is of particular interest due to its unique physical properties and biological relevance.[7][8][9] Incorporating an erucyl chain into a phospholipid backbone via a stable ether linkage could yield novel biomaterials with unique characteristics, such as altered membrane fluidity, stability, and interaction with biological systems. Such properties are highly desirable in the development of advanced drug delivery vehicles, including liposomes and other lipid-based nanoparticles.[1] The ether linkage, in contrast to the more common ester linkage, offers enhanced chemical stability against enzymatic and chemical degradation.
This document provides a proposed synthetic route to generate a novel 1-O-erucyl-2-O-methyl-sn-glycero-3-phosphocholine.
Proposed Synthetic Pathway
The proposed synthesis involves the alkylation of a protected glycerol (B35011) derivative with erucyl methane sulfonate to form the key ether-linked intermediate. Subsequent deprotection and phosphocholine (B91661) headgroup installation will yield the target phospholipid.
Caption: Proposed synthetic pathway for the novel erucyl phospholipid.
Materials and Reagents
A comprehensive list of necessary reagents is provided below. Purity and proper handling of these chemicals are critical for the success of the synthesis.
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier | Notes |
| This compound | C23H46O3S | 402.68 | >98% | Custom Synthesis | Key alkylating agent. |
| (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | C6H12O3 | 132.16 | >99% | Sigma-Aldrich | Chiral glycerol backbone. |
| Sodium Hydride | NaH | 24.00 | 60% dispersion in oil | Sigma-Aldrich | Strong base for alkoxide formation. |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | Anhydrous, >99.8% | Sigma-Aldrich | Anhydrous solvent for alkylation. |
| 2-Bromoethyl dichlorophosphate (B8581778) | C2H4BrCl2O2P | 237.83 | >97% | Sigma-Aldrich | For phosphocholine headgroup. |
| Trimethylamine (B31210) solution | (CH3)3N | 59.11 | 33 wt. % in ethanol | Sigma-Aldrich | For quaternization. |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Anhydrous, >99.8% | Sigma-Aldrich | Solvent. |
| Methanol (B129727) (MeOH) | CH4O | 32.04 | Anhydrous, >99.8% | Sigma-Aldrich | Solvent. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M in diethyl ether | Sigma-Aldrich | For deprotection. |
Experimental Protocols
Protocol 4.1: Synthesis of (S)-1-O-Erucyl-2,3-O-isopropylideneglycerol
This protocol details the formation of the crucial ether linkage.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), wash 1.2 equivalents of sodium hydride (60% dispersion) with anhydrous hexane (B92381) to remove the mineral oil. Carefully decant the hexane.
-
Reaction Setup: Suspend the washed NaH in anhydrous DMF. To this suspension, add a solution of 1 equivalent of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol in anhydrous DMF dropwise at 0°C.
-
Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0°C and add a solution of 1.1 equivalents of this compound in anhydrous DMF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60°C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After completion, cool the reaction to room temperature and cautiously quench with methanol. Remove the solvent under reduced pressure. Partition the residue between diethyl ether and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Workflow for the synthesis of the ether-linked intermediate.
Protocol 4.2: Deprotection to (S)-1-O-Erucyl-glycerol
-
Dissolution: Dissolve the purified (S)-1-O-Erucyl-2,3-O-isopropylideneglycerol in a mixture of methanol and diethyl ether.
-
Acidification: Add 1 M HCl in diethyl ether dropwise at room temperature.
-
Reaction: Stir the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected diol.
Protocol 4.3: Synthesis of 1-O-Erucyl-2-O-methyl-sn-glycero-3-phosphocholine
This protocol is adapted from established methods for phosphocholine installation.
-
Phosphorylation: Dissolve the 1-O-Erucyl-2-O-methyl-sn-glycerol intermediate and triethylamine (B128534) in anhydrous dichloromethane. Cool to 0°C and add 2-bromoethyl dichlorophosphate dropwise. Stir for 2 hours at 0°C and then at room temperature overnight.
-
Hydrolysis: Add water to the reaction mixture and stir vigorously for 1 hour.
-
Quaternization: Add trimethylamine solution and stir at room temperature in a sealed vessel for 48 hours.
-
Purification: Concentrate the reaction mixture and purify the crude product using column chromatography on a mixed-bed ion-exchange resin, followed by silica gel chromatography to yield the final product.
Characterization Data (Hypothetical)
The successful synthesis of the novel phospholipid should be confirmed by standard analytical techniques. Expected data is summarized below.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the erucyl chain (olefinic protons, methylene (B1212753) and methyl groups), glycerol backbone, and phosphocholine headgroup. |
| ¹³C NMR | Resonances for the erucyl chain carbons (including the C=C bond), glycerol carbons (with the ether-linked carbon shifted downfield), and phosphocholine carbons. |
| Mass Spec (ESI-MS) | Molecular ion peak corresponding to the calculated mass of the target phospholipid [M+H]⁺. |
| Purity (HPLC) | >98% |
Potential Applications and Future Directions
Novel phospholipids containing erucyl chains via an ether linkage are promising candidates for various applications in drug delivery and biomaterials science. Their unique properties may lead to the development of:
-
Stealth Liposomes: The long C22 chain could influence the hydration layer and protein corona formation, potentially leading to longer circulation times in vivo.
-
Enhanced Drug Loading: The altered membrane packing due to the monounsaturated very-long-chain may allow for higher encapsulation efficiencies of lipophilic drugs.
-
Stable Formulations: The ether linkage provides superior stability against hydrolysis compared to ester-based phospholipids, which is advantageous for long-term storage and in vivo stability.
Further research should focus on the detailed physicochemical characterization of these novel lipids and their formulations, as well as in vitro and in vivo studies to evaluate their biocompatibility and efficacy as drug delivery systems. The signaling pathways affected by the introduction of such unique lipids into cell membranes also warrant investigation.
Caption: Potential cellular interactions of the novel phospholipid.
References
- 1. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of erucic acid on the phospholipid molecular species compositions of the rat heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]
- 9. Erucic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of Ethyl Methanesulfonate (EMS) in Biological Samples
Note on Erucyl Methane (B114726) Sulfonate: Initial searches for "erucyl methane sulfonate" did not yield specific quantification methods in biological samples. This compound is not commonly studied in this context. The following application notes and protocols are for ethyl methanesulfonate (B1217627) (EMS) , a well-known alkylating agent and mutagen. It is presumed that the user is interested in this related and extensively researched compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl methanesulfonate (EMS) is a monofunctional ethylating agent that is a potent mutagen, teratogen, and potential carcinogen.[1] Its genotoxicity stems from its ability to alkylate DNA, primarily at the N7 position of guanine (B1146940) to form 7-ethylguanine (B95958) (N7-EtG) and at the O6 position to form O6-ethylguanine (O6-EtG). These DNA adducts can lead to mispairing during DNA replication and result in mutations. Given its genotoxic potential, sensitive and specific methods for quantifying EMS or its adducts in biological samples are crucial for toxicological studies, risk assessment, and quality control in pharmaceutical manufacturing where it may be present as an impurity.[2][3][4]
This document provides detailed protocols for the quantification of EMS and its DNA adducts in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Principle of Quantification
The quantification of EMS and its adducts in complex biological matrices relies on the high specificity and sensitivity of chromatographic separation coupled with mass spectrometric detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for analyzing DNA adducts. The method involves the extraction of DNA from the biological sample, followed by hydrolysis to release the adducted nucleobases. These adducts are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust method for the direct measurement of EMS in biological fluids or tissues.[6][7] The protocol typically involves a liquid-liquid extraction to isolate EMS from the sample matrix. The extract is then injected into a gas chromatograph for separation, followed by detection using a mass spectrometer, often in Selected Ion Monitoring (SIM) mode to enhance sensitivity.[8]
Data Presentation: Quantitative Method Parameters
The following table summarizes key quantitative parameters from various validated methods for EMS quantification.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| EMS | Human Plasma & Breast Milk | HPLC-APCI-MS/MS | 0.5-0.9 ng/mL | - | 5-100 ng/mL | [1] |
| EMS | Drug Substance | LC-ESI-MS/MS | 0.3 µg/g | 0.4 µg/g | 0.0025-0.3 µg/mL | [5] |
| EMS | Drug Substance | GC-MS | 0.3 µg/mL | 1.0 µg/mL | 1-15 µg/mL | [6][7] |
| EMS | Drug Substance | GC-MS | 0.001 µg/mL | 0.005 µg/mL | - | [8] |
| EMS | Lopinavir API | GC-MS/MS | 0.13 ppm | 0.38 ppm | 0.7-2.1 ppm | [9] |
Experimental Protocols
Protocol 1: Quantification of EMS in Human Plasma using HPLC-APCI-MS/MS
This protocol is adapted from a method for detecting trace amounts of EMS in human plasma and breast milk.[1]
a. Materials and Reagents:
-
Ethyl methanesulfonate (EMS) standard
-
Internal Standard (e.g., deuterated EMS)
-
HPLC-grade Ethyl Acetate (B1210297)
-
Hydromatrix (diatomaceous earth)
-
Human Plasma Samples
-
Accelerated Solvent Extractor (ASE)
b. Sample Preparation (Matrix Solid-Phase Dispersion):
-
Spike 1 mL of human plasma with the internal standard.
-
Add the spiked plasma to 4 g of Hydromatrix and mix thoroughly until a homogeneous, free-flowing powder is formed.
-
Pack the mixture into an ASE cell.
-
Perform extraction with ethyl acetate using an Accelerated Solvent Extractor.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
c. HPLC Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
d. MS/MS Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), negative ion mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for EMS: m/z 125.1 > 97.1[5]
e. Quantification:
-
Construct a calibration curve using standards of known EMS concentrations.
-
Calculate the concentration of EMS in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of EMS in Pharmaceutical Ingredients by GC-MS
This protocol is based on methods developed for the trace analysis of EMS in active pharmaceutical ingredients (APIs).[6][7][8]
a. Materials and Reagents:
-
Ethyl methanesulfonate (EMS) standard
-
High-purity water
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Sodium sulfate (B86663) (anhydrous)
-
API samples
b. Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh and dissolve the API sample in high-purity water.
-
Spike with an internal standard if available.
-
Perform a liquid-liquid extraction by adding DCM and shaking vigorously.
-
Allow the layers to separate and collect the organic (DCM) layer.
-
Repeat the extraction process on the aqueous layer to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Carefully concentrate the extract to a final volume of 1 mL.
c. GC-MS Conditions:
-
GC Column: DB-5 (30 m x 0.32 mm x 1.0 µm) or similar non-polar column[6]
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
MS Ionization: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for EMS: m/z 97, 79, 65
d. Quantification:
-
Prepare a calibration curve by analyzing a series of EMS standards.
-
Quantify EMS in the samples based on the peak area of the characteristic ions relative to the calibration curve.
Visualizations
Signaling Pathway of EMS-Induced DNA Damage
Caption: EMS alkylates DNA, forming adducts that can lead to mutations.
Experimental Workflow for EMS Quantification
Caption: General workflow for quantifying EMS in biological samples.
References
- 1. Measurement of ethyl methanesulfonate in human plasma and breast milk samples using high-performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of GC-MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
Application Notes and Protocols for Studying DNA Repair Pathways Using Ethyl Methane Sulfonate (EMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl methane (B114726) sulfonate (EMS) is a potent monofunctional ethylating agent widely used in genetic research to induce random point mutations.[1][2] Its primary mechanism of action involves the ethylation of nucleotides, particularly guanine, leading to the formation of O6-ethylguanine.[1][2] This altered base frequently mispairs with thymine (B56734) during DNA replication, resulting in a G:C to A:T transition mutation.[1] The cellular response to EMS-induced DNA damage involves a complex interplay of DNA repair pathways, making it an invaluable tool for studying these fundamental processes. These pathways include Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), and Homologous Recombination (HR).[3][4] Understanding how cells cope with EMS-induced lesions provides critical insights into genomic stability, mutagenesis, and the development of cancer.[5][6]
This document provides detailed application notes and experimental protocols for utilizing EMS to investigate DNA repair pathways.
Mechanism of Action of EMS
EMS introduces ethyl groups onto various nucleophilic sites within the DNA molecule. The most mutagenic of these lesions is O6-ethylguanine.[1] This adduct is prone to mispairing with thymine instead of cytosine during DNA replication. If this mismatch is not corrected, it leads to a permanent G:C to A:T transition in the subsequent round of replication. Other alkylated bases, such as N7-ethylguanine and N3-ethyladenine, are also formed and can block replication or lead to the formation of apurinic/apyrimidinic (AP) sites, which are then processed by the BER pathway.[3]
Key DNA Repair Pathways Involved in Repairing EMS-Induced Damage
The cellular defense against EMS-induced DNA damage is multifaceted, engaging several key repair pathways:
-
Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions, such as those created by the spontaneous hydrolysis of alkylated bases.[3][4] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an AP site. An AP endonuclease then cleaves the phosphodiester backbone, and a DNA polymerase fills the gap, followed by ligation.
-
Nucleotide Excision Repair (NER): While primarily known for repairing bulky, helix-distorting lesions, NER can also recognize and repair some forms of alkylation damage.[4][7] This pathway excises a short oligonucleotide containing the lesion, which is then replaced by DNA synthesis using the undamaged strand as a template.
-
Mismatch Repair (MMR): MMR plays a crucial role in correcting mismatched bases that arise during DNA replication, including the T-G mispair resulting from O6-ethylguanine.[4] The MMR machinery recognizes the mismatch, excises the incorrect base from the newly synthesized strand, and replaces it with the correct nucleotide.
-
Homologous Recombination (HR): HR is a high-fidelity repair mechanism for DNA double-strand breaks (DSBs), which can arise as a secondary consequence of EMS treatment, for instance, due to replication fork collapse at sites of unrepaired lesions.[3][8]
Visualization of EMS-Induced DNA Damage and Repair
Caption: Signaling pathway of EMS-induced DNA damage and repair.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of EMS on DNA damage and cell viability.
Table 1: Dose-Response of EMS on DNA Damage in vitro
| Cell Line | Assay | EMS Concentration | Endpoint Measured | Result | Reference |
| Human Lymphoblastoid (AHH-1) | HPRT Assay | 0 - 2.5 µg/mL | HPRT Mutant Frequency | Non-linear increase with a threshold | [9] |
| Human Lymphoblastoid (AHH-1) | Micronucleus Assay | 0 - 2.5 µg/mL | % Micronucleated Cells | Non-linear increase with a threshold | [9] |
| L. perenne | Comet Assay | 0 - 40 mM | % DNA in Tail | Significant dose-dependent increase above 10 mM | [10] |
| T. repens | Comet Assay | 0 - 40 mM | % DNA in Tail | Significant dose-dependent increase above 20 mM | [10] |
| M. giganteus | Comet Assay | 0 - 40 mM | % DNA in Tail | Significant dose-dependent increase above 10 mM | [10] |
Table 2: Mutagenic Effects of EMS in vivo
| Organism | EMS Dose | Endpoint Measured | Result | Reference |
| Drosophila melanogaster | 2.5 mM | Polygenic Mutation Rate | Increased mutation rates for life history traits | [11] |
| Mouse | 6.25 - 100 mg/kg/day | Pig-a Mutant Frequency | Non-linear dose-response, significant increase at ≥ 25 mg/kg | [12] |
| Mouse | up to 80 mg/kg/day | Micronuclei in Bone Marrow | No observed effect at ≤ 80 mg/kg/day | [13][14] |
Experimental Protocols
Safety Precautions
Ethyl methane sulfonate is a potent mutagen, carcinogen, and teratogen.[5][15] All handling of EMS should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][5][7] All contaminated materials must be decontaminated and disposed of as hazardous waste according to institutional guidelines.[15]
Protocol 1: Induction of DNA Damage in Cultured Cells with EMS
This protocol describes a general procedure for treating cultured mammalian cells with EMS to induce DNA damage.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ethyl methane sulfonate (EMS)
-
Dimethyl sulfoxide (B87167) (DMSO, optional, as a solvent for EMS)
-
Cell culture plates/flasks
-
Sterile serological pipettes and pipette tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in cell culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to attach and grow overnight.
-
EMS Preparation: Prepare a stock solution of EMS in sterile DMSO or complete culture medium immediately before use. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and wash once with sterile PBS. Add the EMS-containing medium to the cells.
-
Incubation: Incubate the cells with EMS for a predetermined period (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator.
-
Removal of EMS: After the incubation period, remove the EMS-containing medium and wash the cells twice with sterile PBS to remove any residual EMS.
-
Post-Treatment Incubation: Add fresh, pre-warmed complete culture medium to the cells.
-
Downstream Analysis: At various time points post-treatment, harvest the cells for downstream analysis of DNA damage, cell viability, or mutation frequency using assays such as the Comet Assay, γ-H2AX Immunofluorescence Assay, or Cell Viability Assay.
Protocol 2: Assessment of DNA Strand Breaks using the Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[4][16][17]
Materials:
-
EMS-treated and control cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of NMPA and allow it to solidify.
-
Cell Embedding: Harvest and resuspend EMS-treated and control cells in PBS. Mix the cell suspension with LMPA at 37°C and immediately pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on a cold surface.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye such as SYBR Green.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Protocol 3: Quantification of DNA Double-Strand Breaks by γ-H2AX Immunofluorescence
Phosphorylation of the histone variant H2AX (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks.[18][19]
Materials:
-
EMS-treated and control cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: After EMS treatment and post-incubation, wash the cells on coverslips with PBS and fix with 4% PFA for 10-15 minutes at room temperature.[19]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[19]
-
Blocking: Wash the cells with PBS and block with blocking solution for at least 30 minutes to reduce non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.[18][19]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.[19]
-
Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The number of γ-H2AX foci per nucleus can be counted manually or using automated image analysis software.
Protocol 4: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[20]
Materials:
-
EMS-treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of EMS concentrations as described in Protocol 1.
-
Addition of MTT: At the desired time point after treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Experimental Workflow
Caption: General experimental workflow for studying EMS-induced DNA damage.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Frontiers | Mutations in Growth-Related Genes Induced by EMS Treatment in Scallops [frontiersin.org]
- 7. moltox.com [moltox.com]
- 8. mdpi.com [mdpi.com]
- 9. cefic-lri.org [cefic-lri.org]
- 10. researchgate.net [researchgate.net]
- 11. EMS-induced polygenic mutation rates for nine quantitative characters in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defining EMS and ENU Dose-Response Relationships Using the Pig-a Mutation Assay In Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo genotoxicity of EMS: statistical assessment of the dose response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Gamma H2AX Biodosimetry Assay [protocols.io]
- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
Practical Guide to Handling and Disposal of Erucyl Methane Sulfonate Waste
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the safe handling and disposal of erucyl methane (B114726) sulfonate (CAS 102542-59-6) waste. Due to the limited availability of specific safety and disposal data for erucyl methane sulfonate, this protocol is based on the well-documented hazards of similar short-chain alkyl methanesulfonates, such as ethyl methanesulfonate (B1217627) (EMS), which are known to be potent mutagens and carcinogens.[1][2] A conservative approach is therefore essential. This guide outlines procedures for personal protective equipment (PPE), waste handling, spill management, and a chemical neutralization protocol based on alkaline hydrolysis to degrade the sulfonate ester.
Introduction: Hazard Assessment
Safe Handling Protocols
All work with this compound and its waste must be conducted in a designated area within a certified chemical fume hood to prevent inhalation of any potential aerosols.
2.1. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin and respiratory exposure.[3][4]
Caption: Personal Protective Equipment for Handling this compound.
2.2. Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, preparing solutions, and the initial steps of waste neutralization, must be performed inside a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
Waste Management and Disposal Protocol
Due to its potential hazards, this compound waste should be chemically neutralized before final disposal. The recommended method is alkaline hydrolysis, which breaks the ester bond, detoxifying the compound.[5][6] Given the hydrophobic nature of the erucyl chain, a co-solvent is necessary to facilitate the reaction.
3.1. Waste Segregation and Collection
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, sealed, and chemically resistant container (e.g., glass or polyethylene). Do not mix with other solvent waste streams until after neutralization.[7]
3.2. Chemical Neutralization Protocol: Alkaline Hydrolysis
This protocol is designed for the neutralization of small quantities of this compound waste typically generated in a research setting. It is crucial to test this procedure on a small scale first to ensure a controlled reaction.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a 2 M solution of sodium hydroxide (B78521) (NaOH) in a 1:1 mixture of water and a suitable co-solvent like tetrahydrofuran (B95107) (THF) or ethanol.[8] The co-solvent is essential for solubilizing the hydrophobic this compound.
-
Reaction Setup: Place the liquid waste container in a secondary containment vessel (e.g., a plastic tub) inside the fume hood. If neutralizing solid waste, add enough of the 1:1 water/co-solvent mixture to fully immerse the waste.
-
Neutralization: Slowly and with stirring, add the 2 M NaOH solution to the waste container. A significant excess of NaOH is recommended to drive the hydrolysis to completion. Aim for a final NaOH concentration of approximately 1 M.
-
Reaction Time and Temperature: Loosely cap the container to avoid pressure buildup and allow the reaction to proceed at room temperature for at least 24 hours with continuous stirring. Gentle heating (e.g., to 40-50°C) may accelerate the hydrolysis but should be done with caution due to the use of flammable solvents.
-
Verification (Optional but Recommended): If analytical capabilities (e.g., TLC, GC-MS) are available, a sample of the reaction mixture can be taken to confirm the disappearance of the starting material.
-
Final Disposal: After the reaction is complete, neutralize the excess base with a weak acid (e.g., citric acid or dilute HCl) until the pH is between 6 and 8. The resulting neutralized liquid waste can then be collected by the institution's hazardous waste disposal service.[9][10]
| Parameter | Recommended Value/Condition | Rationale |
| Neutralizing Agent | Sodium Hydroxide (NaOH) | Strong base for effective ester hydrolysis.[11][12] |
| Concentration | 1 M (final concentration in waste) | Ensures a sufficient excess to drive the reaction. |
| Solvent System | 1:1 Water and THF or Ethanol | Co-solvent required for the hydrophobic substrate.[8] |
| Reaction Time | ≥ 24 hours | Allows for complete hydrolysis of the ester. |
| Temperature | Room Temperature (or gentle heat to 40-50°C) | Balances reaction rate with safety considerations. |
3.3. Disposal Workflow Diagram
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Physical and chemical mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. halyardhealth.com [halyardhealth.com]
- 4. pogo.ca [pogo.ca]
- 5. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. reddit.com [reddit.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. acs.org [acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Erucyl Methane Sulfonate Dosage Determination in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available data on the biological activity, cytotoxicity, or mechanism of action of erucyl methane (B114726) sulfonate (CAS 102542-59-6). The following application notes and protocols are provided as a general guideline for the initial characterization and dosage determination of a novel, uncharacterized compound like erucyl methane sulfonate for cell-based assays. The proposed mechanism of action is hypothetical, based on the chemical class of the compound.
Introduction
This compound is a long-chain alkyl methanesulfonate (B1217627). While its specific biological effects are unknown, compounds of the methanesulfonate class, particularly short-chain alkyl methanesulfonates like ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), are known to act as alkylating agents.[1][2][3] Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA.[1][4] This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][5]
Due to its chemical structure, it is plausible that this compound may also exhibit properties as an alkylating agent, though its long erucyl chain could significantly influence its physical properties (e.g., solubility, membrane permeability) and biological activity compared to its short-chain counterparts.
The determination of an appropriate dosage is a critical first step in any cell-based assay. An effective dose should elicit the desired biological response without causing excessive, non-specific cytotoxicity. This is typically achieved by performing a dose-response experiment to determine the concentration of the compound that inhibits a biological process by 50% (IC50) or the concentration that is lethal to 50% of the cells (LC50).
Data Presentation
The following table represents hypothetical data from a dose-response experiment to determine the IC50 value of a novel compound, such as this compound, on a generic cancer cell line (e.g., HeLa) after a 48-hour incubation period, as measured by an MTT assay.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0% |
| 1 | 1.235 | 0.079 | 98.8% |
| 5 | 1.150 | 0.092 | 92.0% |
| 10 | 0.980 | 0.065 | 78.4% |
| 25 | 0.630 | 0.051 | 50.4% |
| 50 | 0.250 | 0.033 | 20.0% |
| 100 | 0.050 | 0.015 | 4.0% |
From this hypothetical data, the IC50 value is estimated to be approximately 25 µM.
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C for long-term storage.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.
-
Include a "vehicle control" well that receives only the medium with the same final concentration of DMSO as the highest concentration of the test compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve (the concentration at which there is 50% inhibition of cell viability).
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for determining the IC50 value.
Caption: Generalized DNA damage response pathway for alkylating agents.
References
- 1. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 2. 1-n-Hexadecyl-3-methylimidazolium methanesulfonate and chloride salts with effective activities against Candida tropicalis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 4. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 5. nursingcecentral.com [nursingcecentral.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Erucyl Methane Sulfonate into Artificial Membrane Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erucyl methane (B114726) sulfonate is an ester with a long C22:1 alkyl chain.[1] Its molecular formula is C23H46O3S and it has a molecular weight of 402.68 g/mol .[1] The incorporation of molecules with long alkyl chains into lipid bilayers can significantly alter the physicochemical properties of the membrane, such as fluidity, permeability, and stability. While specific data on the effects of erucyl methane sulfonate on artificial membranes is not widely available, its structural similarity to other long-chain surfactants suggests its potential as a membrane modifier.[2][3] The methanesulfonate (B1217627) headgroup may also influence the surface charge of the membrane system.
These application notes provide a generalized protocol for the incorporation of this compound into unilamellar liposomes, a common artificial membrane system. The subsequent characterization of these liposomes is detailed, with hypothetical data presented to illustrate the expected outcomes based on the behavior of similar long-chain alkyl sulfonates. The potential for the methanesulfonate group to act as an alkylating agent is also a consideration for its application.[4]
Preparation of Liposomes Incorporating this compound
This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol, with varying molar percentages of this compound, using the thin-film hydration method followed by extrusion.
Materials and Reagents
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
This compound (EMS) (CAS 102542-59-6)[1]
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Glass syringes
Experimental Protocol: Thin-Film Hydration and Extrusion
-
Lipid Mixture Preparation:
-
Prepare stock solutions of DPPC, cholesterol, and this compound in chloroform.
-
In a round-bottom flask, combine the appropriate volumes of the stock solutions to achieve the desired molar ratios (e.g., DPPC:Chol at a 2:1 molar ratio, with 0, 1, 5, and 10 mol% of this compound).
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of DPPC (~41°C), for instance, at 45°C.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-warm the PBS buffer (pH 7.4) to a temperature above the lipid phase transition temperature (e.g., 50°C).
-
Add the warm buffer to the flask containing the lipid film to achieve a final lipid concentration of 10 mg/mL.
-
Hydrate the film by vortexing the flask for 30 minutes, ensuring the temperature is maintained above the phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to one of the glass syringes.
-
Pass the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (e.g., 21 times) to ensure a uniform size distribution of small unilamellar vesicles (SUVs).
-
-
Storage:
-
Store the resulting liposome (B1194612) suspension at 4°C for short-term use. For long-term storage, the stability should be assessed.
-
Characterization of Liposomes
Protocol for Size and Polydispersity Index (PDI) Measurement
This protocol uses Dynamic Light Scattering (DLS) to determine the size and size distribution of the prepared liposomes.[5]
-
Sample Preparation: Dilute the liposome suspension with filtered PBS (pH 7.4) to an appropriate concentration for DLS measurement.
-
Instrument Setup: Set the temperature of the DLS instrument to 25°C.
-
Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate for at least 2 minutes.
-
Perform the measurement, typically consisting of multiple runs averaged to obtain the Z-average diameter and the Polydispersity Index (PDI).
-
Protocol for Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability.[6]
-
Sample Preparation: Dilute the liposome suspension in a low-conductivity buffer (e.g., 10 mM NaCl) to an appropriate concentration.[7]
-
Measurement:
-
Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[7]
-
Insert the cell into the instrument.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.
-
Protocol for Membrane Fluidity Measurement
Membrane fluidity can be assessed by measuring the fluorescence anisotropy of a probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded in the lipid bilayer.[8][9] An increase in anisotropy corresponds to a decrease in membrane fluidity.[8]
-
Probe Incorporation:
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).
-
Add a small volume of the DPH stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to allow the probe to partition into the lipid bilayer.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm on a spectrofluorometer equipped with polarizers.[9][10]
-
Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.
-
Hypothetical Quantitative Data
The following table summarizes the expected effects of incorporating varying concentrations of this compound on the physicochemical properties of DPPC:Chol (2:1) liposomes.
| Mol% this compound | Z-Average Diameter (nm) | PDI | Zeta Potential (mV) | Fluorescence Anisotropy (r) |
| 0 | 105 ± 3 | 0.08 ± 0.02 | -5 ± 2 | 0.25 ± 0.01 |
| 1 | 108 ± 4 | 0.10 ± 0.03 | -10 ± 3 | 0.27 ± 0.01 |
| 5 | 115 ± 5 | 0.15 ± 0.04 | -20 ± 4 | 0.30 ± 0.02 |
| 10 | 125 ± 7 | 0.21 ± 0.05 | -28 ± 5 | 0.34 ± 0.02 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Application in Studying Cellular Signaling
Liposomes modified with this compound could potentially be used as delivery vehicles for therapeutic agents that target specific cellular signaling pathways. The long alkyl chain may enhance membrane fusion or interaction with target cells. The following diagram illustrates a hypothetical scenario where these liposomes deliver a kinase inhibitor to block a cancer-related signaling pathway.
Disclaimer: this compound is a chemical compound for research use. As with other alkyl methanesulfonates, its potential as an alkylating agent and its toxicological properties should be carefully considered and appropriate safety precautions taken.[4] The protocols and data provided are for illustrative purposes and should be adapted and validated for specific experimental conditions.
References
- 1. larodan.com [larodan.com]
- 2. dovepress.com [dovepress.com]
- 3. Role of the charge, carbon chain length, and content of surfactant on the skin penetration of meloxicam-loaded liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. news-medical.net [news-medical.net]
- 6. azonano.com [azonano.com]
- 7. researchgate.net [researchgate.net]
- 8. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. medchemexpress.com [medchemexpress.com]
Synthesis of Erucyl Methanesulfonate from Erucyl Alcohol: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a detailed protocol for the synthesis of erucyl methanesulfonate (B1217627) from erucyl alcohol, a conversion of significant interest to researchers, scientists, and drug development professionals. Erucyl methanesulfonate, a long-chain alkyl sulfonate, holds potential as a lipophilic building block in medicinal chemistry and drug delivery systems. This document outlines the chemical principles, detailed experimental procedures, and characterization data to facilitate its synthesis and application in a research setting.
Introduction
The conversion of an alcohol to a methanesulfonate (mesylate) is a fundamental transformation in organic synthesis. This process replaces a poor leaving group (hydroxyl) with an excellent leaving group (methanesulfonate), thereby activating the carbon for subsequent nucleophilic substitution or elimination reactions. Erucyl alcohol, a C22 monounsaturated fatty alcohol, can be converted to its corresponding methanesulfonate to generate a lipophilic intermediate. Such long-chain alkyl sulfonates are being explored for their potential in creating prodrugs with enhanced lipid solubility or for use in novel drug delivery systems designed to improve the pharmacokinetic profile of therapeutic agents.[1][2][3]
Chemical Reaction and Stoichiometry
The synthesis of erucyl methanesulfonate involves the reaction of erucyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, typically triethylamine (B128534), in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM). The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction.
Reaction:
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Erucyl Alcohol | C22H44O | 324.60 | 629-98-1 |
| Methanesulfonyl Chloride | CH3ClO2S | 114.55 | 124-63-0 |
| Triethylamine | C6H15N | 101.19 | 121-44-8 |
| Dichloromethane | CH2Cl2 | 84.93 | 75-09-2 |
| Erucyl Methanesulfonate | C23H46O3S | 402.68 | 102542-59-6 |
Experimental Protocol
This protocol details the laboratory-scale synthesis of erucyl methanesulfonate.
Materials:
-
Erucyl alcohol (98% purity)
-
Methanesulfonyl chloride (≥99%)
-
Triethylamine (≥99.5%, anhydrous)
-
Dichloromethane (DCM, ≥99.8%, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography (optional)
-
Hexane and Ethyl Acetate (B1210297) (for chromatography, optional)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Nitrogen or argon gas inlet
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve erucyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add triethylamine (1.5 eq) dropwise via syringe.
-
Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution over 5-10 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the erucyl alcohol spot.
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with cold saturated aqueous sodium bicarbonate solution and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude erucyl methanesulfonate.
-
Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
Diagram 1: Experimental Workflow for the Synthesis of Erucyl Methanesulfonate
Caption: A flowchart illustrating the key steps in the synthesis of erucyl methanesulfonate.
Data Presentation: Spectroscopic Characterization
The successful synthesis of erucyl methanesulfonate can be confirmed through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Erucyl Alcohol | 5.35 | m | 2H | -CH=CH- |
| 3.64 | t | 2H | -CH₂-OH | |
| 2.01 | m | 4H | -CH₂-CH=CH-CH₂- | |
| 1.57 | p | 2H | -CH₂-CH₂OH | |
| 1.25 | br s | ~30H | -(CH₂)n- | |
| 0.88 | t | 3H | -CH₃ | |
| Erucyl Methanesulfonate (Predicted) | 5.35 | m | 2H | -CH=CH- |
| 4.22 | t | 2H | -CH₂-OMs | |
| 3.00 | s | 3H | -SO₂-CH₃ | |
| 2.01 | m | 4H | -CH₂-CH=CH-CH₂- | |
| 1.75 | p | 2H | -CH₂-CH₂OMs | |
| 1.25 | br s | ~30H | -(CH₂)n- | |
| 0.88 | t | 3H | -CH₃ |
Note: Predicted chemical shifts for erucyl methanesulfonate are based on typical shifts observed for long-chain alkyl methanesulfonates.
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Erucyl Alcohol | 130.0 | -CH=CH- |
| 63.1 | -CH₂-OH | |
| 32.8 | -CH₂-CH₂OH | |
| 29.7 - 29.1 | -(CH₂)n- | |
| 27.2 | -CH₂-CH= | |
| 25.7 | -CH₂-CH₂-CH₂OH | |
| 22.7 | -CH₂-CH₃ | |
| 14.1 | -CH₃ | |
| Erucyl Methanesulfonate (Predicted) | 130.0 | -CH=CH- |
| 70.2 | -CH₂-OMs | |
| 37.4 | -SO₂-CH₃ | |
| 29.7 - 29.1 | -(CH₂)n- | |
| 28.8 | -CH₂-CH₂OMs | |
| 27.2 | -CH₂-CH= | |
| 25.3 | -CH₂-CH₂-CH₂OMs | |
| 22.7 | -CH₂-CH₃ | |
| 14.1 | -CH₃ |
Note: Predicted chemical shifts for erucyl methanesulfonate are based on typical shifts observed for long-chain alkyl methanesulfonates.
Applications in Drug Development
Erucyl methanesulfonate serves as a valuable intermediate in drug development for several reasons:
-
Prodrug Synthesis: The methanesulfonate group can be displaced by a nucleophilic drug molecule, forming a covalent bond. The long erucyl chain can increase the lipophilicity of the parent drug, potentially improving its membrane permeability and oral bioavailability.[4][5][6]
-
Linker for Drug Delivery Systems: The lipophilic nature of the erucyl moiety makes it suitable for incorporation into lipid-based drug delivery systems such as liposomes or solid lipid nanoparticles. Erucyl methanesulfonate can be used to attach drugs to these delivery vehicles.[7][8]
-
Synthesis of Novel Lipophilic Molecules: As a reactive intermediate, erucyl methanesulfonate allows for the introduction of the long C22 chain into various molecular scaffolds, enabling the synthesis of new chemical entities with tailored lipophilicity for specific biological targets.
Diagram 2: Signaling Pathway of Erucyl Methanesulfonate in Prodrug Strategy
Caption: A conceptual pathway illustrating the use of erucyl methanesulfonate in a prodrug strategy.
Safety Precautions
-
Methanesulfonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a well-ventilated area.
Conclusion
The synthesis of erucyl methanesulfonate from erucyl alcohol is a straightforward and efficient method for producing a valuable lipophilic intermediate. The protocol described herein, along with the provided characterization data, offers a solid foundation for researchers to synthesize and utilize this compound in their drug discovery and development endeavors. The unique properties of this long-chain alkyl sulfonate open up possibilities for creating novel therapeutic agents with improved pharmacokinetic properties.
References
- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a novel sulfonate ester-based prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Innovative polymeric system (IPS) for solvent-free lipophilic drug transdermal delivery via dissolving microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tools in Lipidomics Research
Audience: Researchers, scientists, and drug development professionals.
Topic: Erucyl Methane (B114726) Sulfonate as a Tool in Lipidomics Research
Note to the Reader: Extensive research did not yield specific information on the use of erucyl methane sulfonate as a tool in lipidomics. The available scientific literature does not describe its application for targeted lipid analysis, pathway modulation, or as a chemical probe in this field. There is a possibility of confusion with a similarly named compound, ethyl methanesulfonate (B1217627) (EMS) . EMS is a well-documented mutagen used to induce random genetic mutations, which has been utilized in studies to enhance lipid production in microorganisms and plants for biofuel research.[1][2][3] However, EMS's mechanism as a general mutagen does not make it a specific tool for studying lipid signaling or metabolism in the context of lipidomics.
This document will therefore provide a broader overview of established tools and protocols in lipidomics research that can be applied to investigate the effects of various chemical probes on lipid metabolism and signaling.
Introduction to Lipidomics
Lipidomics is the large-scale study of the pathways and networks of cellular lipids in biological systems.[4] It involves the identification and quantification of the complete lipid profile (the lipidome) of a cell, tissue, or organism and their interactions with other molecules. Lipids are not only crucial for energy storage and as structural components of membranes but also act as key signaling molecules in a myriad of cellular processes.[4] Mass spectrometry (MS) is the central analytical technique in lipidomics due to its high sensitivity, specificity, and throughput.[5][6]
Chemical Probes in Lipidomics Research
While information on this compound is unavailable, various chemical compounds are used to perturb lipid metabolism and signaling pathways to understand their function. These tools can be broadly categorized as:
-
Enzyme Inhibitors: Small molecules that block the activity of specific enzymes involved in lipid synthesis or modification. For example, cerulenin (B1668410) is an inhibitor of fatty acid synthases.[7][8]
-
Lipid Analogues: Synthetic lipids that can be incorporated into metabolic pathways to trace their fate or disrupt normal function.
-
Mutagens: Agents like Ethyl Methanesulfonate (EMS) that induce mutations, which can lead to altered lipid profiles.[2][9]
The selection of a chemical tool depends on the specific research question, whether it is to understand the function of a particular enzyme, trace a metabolic pathway, or generate a phenotype with altered lipid metabolism.
Experimental Protocols
The following sections detail standardized protocols for a typical lipidomics experiment designed to investigate the effect of a chemical probe on cellular lipid profiles.
Cell Culture and Treatment
This protocol describes the general procedure for treating mammalian cells with a chemical probe.
Materials:
-
Mammalian cell line of choice (e.g., MCF7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[10]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Chemical probe (e.g., enzyme inhibitor) dissolved in a suitable vehicle (e.g., DMSO)
-
Cell culture flasks or plates
-
CO2 incubator (37°C, 5% CO2)
-
Hemacytometer or automated cell counter
-
Trypan Blue solution
Protocol:
-
Cell Seeding: Culture cells to ~80% confluency. Dissociate adherent cells using Trypsin-EDTA and create a single-cell suspension.[10][11] Count viable cells using a hemacytometer and Trypan Blue. Seed cells into new culture plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the chemical probe in a suitable vehicle. Dilute the stock solution in a complete growth medium to the desired final concentrations.
-
Aspirate the old medium from the cells and replace it with the medium containing the chemical probe or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) in a CO2 incubator.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. For lipid extraction, cells can be scraped directly into the extraction solvent.
Lipid Extraction from Cultured Cells
This protocol is based on the widely used Bligh and Dyer method for extracting a broad range of lipids.[12]
Materials:
-
Methanol
-
Deionized Water
-
Glass centrifuge tubes
-
Centrifuge
Protocol:
-
To the cell pellet or scraped cells in PBS, add a 1:2 (v/v) mixture of chloroform:methanol. For every 1 mL of cell suspension, use 3.75 mL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for 1 minute.[12]
-
Phase Separation: Centrifuge the mixture at 1000 x g for 5 minutes to separate the aqueous and organic phases.[12]
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Table 1: Comparison of Common Lipid Extraction Methods
| Method | Solvents | Target Lipids | Advantages | Disadvantages |
| Bligh & Dyer | Chloroform, Methanol, Water | Broad range of lipids | Widely used, efficient for many lipid classes | Uses chlorinated solvents |
| Folch | Chloroform, Methanol, Water | Broad range of lipids | Similar to Bligh & Dyer, good for larger sample volumes | Uses chlorinated solvents, larger solvent volumes |
| MTBE Extraction | Methyl-tert-butyl ether, Methanol, Water | Broad range of lipids | Avoids chlorinated solvents, less hazardous | May have different extraction efficiencies for some lipid classes |
| Solid-Phase Extraction (SPE) | Various sorbents and elution solvents | Specific lipid classes | Allows for fractionation and enrichment of low-abundance lipids[13][14] | More complex and time-consuming than liquid-liquid extraction[14] |
Lipid Analysis by Mass Spectrometry
This section provides a general overview of two common mass spectrometry-based lipidomics approaches.
Sample Preparation for MS:
-
Reconstitute the dried lipid extract in an appropriate solvent mixture compatible with the chosen MS method (e.g., chloroform/methanol 1:9 v/v for LC-MS).[15]
-
Include internal standards for quantification.
Table 2: Mass Spectrometry Approaches in Lipidomics
| Approach | Description | Advantages | Disadvantages |
| Shotgun Lipidomics (Direct Infusion) | The total lipid extract is directly infused into the mass spectrometer without prior chromatographic separation.[16] | High throughput, rapid analysis.[16][17] | Ion suppression effects can hinder the detection of low-abundance species, isobaric and isomeric lipids are not resolved.[16][17] |
| LC-MS Based Lipidomics | Lipids are separated by liquid chromatography before entering the mass spectrometer.[16] | Reduces ion suppression, separates isobaric and isomeric species, improves identification and quantification.[5][16] | Longer analysis time per sample.[16] |
Data Analysis: The raw data from the mass spectrometer is processed to identify and quantify individual lipid species. This involves peak picking, lipid identification against databases (e.g., LIPID MAPS), and statistical analysis to identify significant changes between control and treated samples.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a lipidomics study investigating the effects of a chemical probe.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cerulenin inhibition of lipid synthesis and its reversal by exogenous fatty acids in Mycobacterium smegmatis ATCC 607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimycobacterial activity of cerulenin and its effects on lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular and Biochemical Evaluation of Ethyl Methanesulfonate-Induced Mutant Lines in Camelina sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in erucyl methane sulfonate synthesis reactions
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of erucyl methane (B114726) sulfonate. The following sections offer frequently asked questions, detailed experimental protocols, and key data summaries to help diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My overall yield of erucyl methane sulfonate is significantly lower than expected. What are the most common areas to investigate?
Low yield in this synthesis is typically traced back to one of three areas: reagent quality and handling, reaction conditions, or the workup and purification process. Methanesulfonyl chloride (MsCl) is highly reactive with water, meaning that moisture contamination is a primary suspect.[1] Other frequent issues include an insufficient amount of base to neutralize the HCl byproduct, the formation of side products due to incorrect temperatures, or hydrolysis of the desired product during workup.[1]
Q2: The reaction seems to stop before all the erucyl alcohol is consumed. What could be causing this low conversion rate?
Low conversion of the starting alcohol often points to problems with the core reagents or reaction setup. Consider the following:
-
Moisture Contamination: Methanesulfonyl chloride is highly sensitive to moisture. Any water present in the solvent, on the glassware, or in the erucyl alcohol starting material will consume the MsCl, making it unavailable to react with the alcohol.[1] It is critical to use anhydrous solvents and oven-dried glassware.
-
Inadequate Base: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. If there isn't enough base, the reaction mixture will become acidic, which can halt the process. A slight excess of base (1.1-1.5 equivalents) is recommended to drive the reaction to completion.[1]
-
Low Reagent Purity: Impurities in either the erucyl alcohol or the methanesulfonyl chloride can interfere with the reaction.[1] Using freshly opened or purified reagents is advisable.
-
Incorrect Stoichiometry: An improper ratio of reactants is a common source of incomplete conversion.[1] Ensure accurate measurement and dispensing of all reagents.
Q3: I'm observing significant side products in my TLC or NMR analysis. What are these impurities and how can I prevent them?
The formation of side products is a common cause of yield loss. The two most likely side products are:
-
Alkyl Chloride: The chloride ion generated during the reaction can act as a nucleophile, displacing the newly formed mesylate group to create erucyl chloride. This is more likely to occur at elevated temperatures. Maintaining a low reaction temperature (e.g., 0 °C) can minimize this.[1]
-
Elimination (Alkene Formation): The base used in the reaction can potentially promote the elimination of the mesylate group to form an alkene. Using a less hindered base and keeping the temperature low can help suppress this side reaction.[1]
Q4: My reaction appears to go to completion, but I lose a significant amount of product during workup and purification. What are the best practices to minimize this loss?
This compound, like other mesylates, can be sensitive to the conditions used during workup. To maximize recovery:
-
Avoid Hydrolysis: The mesylate product can be hydrolyzed back to the alcohol if exposed to water for extended periods, especially under strongly basic or acidic conditions. Perform the aqueous workup quickly with cold solutions to minimize this risk.[1]
-
Ensure Complete Extraction: Due to the long alkyl chain of the erucyl group, the product should have good solubility in common organic solvents. However, ensure proper partitioning by performing multiple extractions and consider back-extracting the aqueous layer if significant product loss is suspected.[1]
-
Gentle Solvent Removal: When removing the solvent via rotary evaporation, use moderate temperatures and pressures to avoid degrading the product.[1]
Troubleshooting Summary
The table below summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Erucyl Alcohol | Moisture in reagents/glassware/solvent. | Use oven-dried glassware and anhydrous solvents. Ensure starting alcohol is dry.[1] |
| Insufficient base (e.g., triethylamine). | Use a slight excess of base (1.1-1.5 equivalents) to neutralize HCl byproduct.[1] | |
| Low purity of starting materials. | Use high-purity or freshly opened reagents.[1] | |
| Significant Side Product Formation | Reaction temperature is too high, leading to alkyl chloride formation. | Maintain a low reaction temperature (0 °C is common) and add MsCl dropwise.[1] |
| Elimination reaction (alkene formation). | Use a non-hindered base and maintain a low temperature.[1] | |
| Product Loss During Workup | Hydrolysis of the mesylate product. | Perform aqueous workup quickly using cold solutions. Avoid strongly basic conditions.[1] |
| Incomplete extraction into the organic layer. | Perform multiple extractions and ensure proper phase separation.[1] | |
| Product degradation during solvent removal. | Use moderate temperature and pressure during rotary evaporation.[1] |
Detailed Experimental Protocol
This protocol provides a standard methodology for the synthesis of this compound.
Materials:
-
Erucyl Alcohol (C22H44O)
-
Methanesulfonyl Chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (cold)
-
Saturated NaHCO₃ solution (cold)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve erucyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of MsCl: Slowly add methanesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.[1] Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold 1M HCl, cold saturated NaHCO₃ solution, and finally with brine.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography if necessary.
Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Temperature | 0 °C to 5 °C | Minimizes side reactions like alkyl chloride formation and elimination.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) | A common, inert solvent for this type of reaction.[2] |
| Base | Triethylamine (TEA) | A non-nucleophilic base to neutralize the HCl byproduct without competing in the reaction.[1] |
| Stoichiometry | Erucyl Alcohol: 1.0 eq | Limiting reagent. |
| Methanesulfonyl Chloride: 1.1 - 1.2 eq | Slight excess to ensure complete conversion of the alcohol.[1] | |
| Triethylamine: 1.1 - 1.5 eq | Slight excess to ensure complete neutralization of HCl.[1] |
Visual Guides
Caption: General reaction scheme for the synthesis of this compound.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Caption: Key experimental factors influencing the final yield of the synthesis.
References
Technical Support Center: Optimizing Erucyl Methane Sulfonate (EMS) Concentration for Mutagenesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Erucyl Methane (B114726) Sulfonate (more commonly known as Ethyl Methanesulfonate (B1217627) or EMS) concentration for mutagenesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of EMS to use for mutagenesis?
A1: The optimal EMS concentration is highly dependent on the organism, cell type, and even the specific genotype being used.[1][2] There is no single concentration that works for all experiments. It is crucial to perform a dose-response or "kill curve" analysis to determine the optimal concentration for your specific system.[3] This typically involves treating your biological material (e.g., seeds, cells, or spores) with a range of EMS concentrations and observing the survival rate. The goal is often to find the LD50, the lethal dose that kills 50% of the treated individuals, as this concentration is often associated with a high mutation frequency without excessive lethality.[2][4][5]
Q2: How long should I treat my samples with EMS?
A2: Treatment duration is another critical parameter that must be optimized in conjunction with EMS concentration.[1] Shorter incubation times may require higher EMS concentrations to achieve the desired mutation rate, while longer incubation times are typically paired with lower concentrations. As with concentration, the optimal treatment time will vary depending on the experimental system. It is recommended to test a range of treatment times in your initial optimization experiments.[4]
Q3: What are the key factors that can influence the effectiveness of EMS mutagenesis?
A3: Several factors can impact the efficiency of EMS mutagenesis, including:
-
EMS Concentration and Treatment Time: As discussed, these are the most critical parameters to optimize.
-
Temperature: Mutagenesis is often carried out at a constant temperature, as temperature can affect the rate of chemical reactions and the stability of EMS.[4]
-
pH of the Buffer: EMS is more stable in acidic conditions and hydrolyzes rapidly in alkaline conditions. Using a buffer, typically a phosphate (B84403) buffer around pH 7.0, helps to maintain a stable environment during treatment.[6][7]
-
Biological Material: The type of tissue or cell, its developmental stage, and its metabolic state can all influence its susceptibility to EMS. For example, in plants, presoaking seeds before EMS treatment can increase the uptake of the mutagen.[1][5][8]
-
EMS Quality and Storage: The shelf life of EMS is a critical factor. Once opened, it can interact with air and lose activity.[1] It should be stored properly according to the manufacturer's instructions.
Q4: What are the common signs of successful mutagenesis?
A4: Successful mutagenesis is typically assessed by observing a desired phenotype in the M1 or M2 generation (for plants) or by screening for specific mutations using molecular techniques. A common initial indicator is a dose-dependent decrease in survival or germination rate in the treated population compared to the control group.[2][4][5] The appearance of morphological variations, such as changes in color, size, or development, can also indicate that mutations have been induced.[3][9]
Q5: What are the necessary safety precautions when working with EMS?
A5: EMS is a potent mutagen, carcinogen, and teratogen and must be handled with extreme caution in a designated fume hood.[10][11][12][13] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[10][11][12][14] Avoid inhalation of vapors and any contact with skin or eyes.[10][11] All EMS-contaminated materials, including solutions, pipette tips, and containers, must be decontaminated before disposal, typically with a solution of sodium thiosulfate (B1220275) and sodium hydroxide.[2][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable mutations | EMS concentration is too low. | Increase the EMS concentration in your next experiment. |
| Treatment time is too short. | Increase the duration of the EMS treatment. | |
| Inactive EMS. | Use a fresh, properly stored stock of EMS.[1] | |
| Inefficient uptake of EMS. | For seeds, try presoaking to facilitate EMS absorption.[1][5][8] For cells, ensure they are in a permeable state. | |
| High lethality in the treated population | EMS concentration is too high. | Decrease the EMS concentration. Perform a detailed kill curve to find the LD50.[3] |
| Treatment time is too long. | Reduce the duration of the EMS treatment. | |
| Harsh treatment conditions. | Ensure the pH and temperature of the treatment buffer are optimal and stable. | |
| Inconsistent results between experiments | Variation in experimental parameters. | Strictly control all experimental conditions, including temperature, pH, treatment time, and the physiological state of the biological material. |
| Inhomogeneous EMS solution. | Ensure the EMS is completely dissolved in the buffer before application.[7] | |
| Degradation of EMS stock. | Use a fresh aliquot of EMS for each experiment and store the stock solution properly. |
Experimental Protocols
General Protocol for EMS Mutagenesis of Plant Seeds
This is a generalized protocol and must be optimized for your specific plant species and experimental goals.
-
Seed Preparation:
-
Select healthy, uniform seeds.
-
Surface sterilize the seeds to prevent microbial contamination. A common method is a brief wash with 70% ethanol (B145695) followed by a soak in a dilute bleach solution and several rinses with sterile distilled water.[4]
-
Presoak the seeds in sterile distilled water for a specific duration (e.g., 8-12 hours) at room temperature to hydrate (B1144303) the tissues and initiate metabolic activity, which can enhance EMS uptake.[1][4][8]
-
-
EMS Treatment:
-
Safety First: Perform all steps involving EMS in a certified chemical fume hood while wearing appropriate PPE.
-
Prepare a fresh EMS solution of the desired concentration in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).[6]
-
Immerse the presoaked seeds in the EMS solution. Ensure all seeds are fully submerged.
-
Incubate for the desired treatment time at a constant temperature (e.g., room temperature) with gentle agitation to ensure uniform exposure.[4]
-
-
Post-Treatment Washing:
-
Carefully decant the EMS solution into a designated waste container for inactivation.
-
Wash the seeds thoroughly with sterile distilled water multiple times (e.g., 10-15 washes) to remove any residual EMS.[4]
-
A final wash with a solution of sodium thiosulfate can be used to inactivate any remaining EMS.[2]
-
-
Sowing and Growth:
-
Sow the treated seeds (M1 generation) in sterile soil or on appropriate growth media.
-
Include a control group of seeds that underwent the same procedure but without EMS treatment.
-
Grow the plants under controlled environmental conditions.
-
-
Screening for Mutations:
-
Observe the M1 generation for any dominant mutations, although these are rare.
-
Collect seeds from the M1 plants and grow the M2 generation.
-
Screen the M2 generation for desired phenotypes, as most EMS-induced mutations are recessive and will segregate in this generation.
-
Quantitative Data Summary
The following tables summarize typical ranges of EMS concentrations and their effects on germination and survival rates in different plant species, as reported in the literature. These values should be used as a starting point for optimization.
Table 1: EMS Concentration and its Effect on Seed Germination in Various Plant Species
| Plant Species | EMS Concentration (% v/v) | Treatment Time (hours) | Germination Rate (%) | Reference |
| Barley (Hordeum vulgare) | 0.1 | 1 | 71.3 | [4] |
| 0.9 | 2.5 | 23.4 | [4] | |
| Cowpea (Vigna unguiculata) | 0.2 | 16 | ~50 | [2] |
| 0.8 | 16 | 0 | [2] | |
| Pepper (Capsicum annuum) | 1.0 | 12 | 91 | [6] |
| 2.0 | 12 | 59 | [6] | |
| Tef (Eragrostis tef) | 0.5 | 4 | ~70 | [5] |
| 2.5 | 4 | ~20 | [5] | |
| Balsam (Impatiens balsamina) | 0.4 | 72 | ~70 | [9] |
| 0.8 | 72 | ~50 | [9] |
Table 2: LD50 Values of EMS for Different Plant Species
| Plant Species | LD50 (% v/v) | Reference |
| Barley (Hordeum vulgare) | 0.64 | [4] |
| Cowpea (Vigna unguiculata) | 0.4 | [2] |
| Wheat (Triticum aestivum) | 1.07 - 1.81 | [4] |
Visualizations
Caption: Experimental workflow for EMS mutagenesis in plant seeds.
Caption: Troubleshooting decision tree for EMS mutagenesis experiments.
References
- 1. Frontiers | Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development [frontiersin.org]
- 2. Frontiers | Induced variations of ethyl methane sulfonate mutagenized cowpea (Vigna unguiculata L. walp) plants [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. cropj.com [cropj.com]
- 5. Optimizing ethyl methanesulphonate for mutagenesis of selected tef [Eragrostis tef (Zucc.) Trotter] genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. c-fern.org [c-fern.org]
- 8. Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. moltox.com [moltox.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. Ethyl methanesulfonate (EMS) is a potent mutagen and suspected carcinogen. - CD BioSciences [elegansmodel.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
how to improve the efficiency of erucyl methane sulfonate alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of alkylation reactions using erucyl methane (B114726) sulfonate as the electrophile. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: Erucyl methane sulfonate is a long-chain alkylating agent. Specific experimental data for its alkylation reactions is limited in publicly available literature. Therefore, the following protocols and troubleshooting advice are based on established principles of nucleophilic substitution reactions (SN2) for long-chain alkyl sulfonates and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of this compound?
The alkylation of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile attacks the carbon atom attached to the mesylate leaving group, leading to the displacement of the methanesulfonate (B1217627) anion and the formation of a new bond between the nucleophile and the erucyl group. This reaction results in an inversion of stereochemistry at the electrophilic carbon.
Q2: What are the most common side reactions to be aware of?
The most common side reaction is elimination (E2), which competes with the desired SN2 reaction.[1][2][3] This is particularly prevalent when using sterically hindered or strongly basic nucleophiles.[3] Other potential side reactions include the reaction of the nucleophile with the solvent or impurities, and for certain nucleophiles, over-alkylation.
Q3: How does the choice of nucleophile affect the reaction efficiency?
The strength and steric bulk of the nucleophile are critical. Strong, unhindered nucleophiles generally favor the SN2 pathway and lead to higher efficiency. For example, thiolates and primary amines are typically excellent nucleophiles for this type of reaction.[4] Conversely, bulky or weakly nucleophilic reagents may result in slower reaction rates or favor elimination.
Q4: What is the best type of solvent for this reaction?
Polar aprotic solvents are generally recommended for SN2 reactions.[2][5][6][7] These solvents can dissolve the nucleophile but do not form a strong "solvent cage" around it, leaving the nucleophile free to attack the electrophile.[5][6] Protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the SN2 reaction.[5][6]
Q5: Is a base always necessary for this reaction?
A base is often required, particularly when the nucleophile is a neutral molecule that needs to be deprotonated to become a potent nucleophile (e.g., alcohols, thiols, or secondary amines). The choice of base is crucial; a non-nucleophilic, sterically hindered base is often preferred to avoid it competing with the primary nucleophile.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Poor Nucleophilicity: The chosen nucleophile may be too weak. | • If using a neutral nucleophile (e.g., alcohol, thiol), ensure complete deprotonation with a suitable base to form the more nucleophilic alkoxide or thiolate. • Consider using a more reactive nucleophile if possible. |
| 2. Steric Hindrance: The nucleophile or the substrate may be too sterically hindered, slowing down the SN2 reaction.[8] | • Increase the reaction temperature to overcome the activation energy barrier. • Use a less hindered nucleophile or a different synthetic route if possible. The long erucyl chain itself can contribute to steric hindrance.[9][10] | |
| 3. Inappropriate Solvent: The solvent may be hindering the nucleophile's reactivity.[5][6][7] | • Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance the nucleophilicity of the attacking species.[2][5][6] | |
| 4. Poor Leaving Group Departure: Although methanesulfonate is a good leaving group, its departure can be influenced by reaction conditions. | • Ensure the solvent can stabilize the departing methanesulfonate anion. Polar solvents are generally better for this. | |
| Presence of Elimination Byproduct | 1. Strongly Basic or Sterically Hindered Nucleophile: These types of nucleophiles can act as bases, promoting the E2 elimination pathway.[3] | • Use a less basic and less sterically hindered nucleophile if the application allows. • Lower the reaction temperature, as elimination reactions are often favored at higher temperatures. |
| 2. Strong Base Used for Deprotonation: The base used to deprotonate a neutral nucleophile might be too strong or unhindered, leading to elimination. | • Opt for a non-nucleophilic, sterically hindered base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a milder inorganic base like K₂CO₃. | |
| Multiple Alkylation Products | 1. Over-alkylation of the Nucleophile: This is common with primary and secondary amines where the initially formed secondary or tertiary amine is still nucleophilic. | • Use a large excess of the starting amine to favor mono-alkylation. • Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent. |
| Reaction is Sluggish or Incomplete | 1. Low Reaction Temperature: The reaction may have a high activation energy. | • Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
| 2. Insufficient Reaction Time: The reaction may simply be slow. | • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS) and allow it to run for a longer duration. |
Data Presentation: Influence of Reaction Parameters on Alkylation Efficiency
The following tables summarize the expected qualitative effects of different reaction parameters on the efficiency of this compound alkylation, based on general SN2 reaction principles.
Table 1: Effect of Solvent on SN2 Reaction Rate
| Solvent Type | Examples | Expected Effect on SN2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Solvates the counter-ion of the nucleophile, leaving the nucleophile "naked" and highly reactive.[2][5][6][7] |
| Polar Protic | Water, Ethanol, Methanol | Low | Solvates the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity.[5][6] |
| Non-polar | Hexane, Toluene | Very Low | Does not effectively dissolve most common nucleophiles (which are often salts). |
Table 2: Relative Reactivity of Common Nucleophiles
| Nucleophile Class | Example | Expected Reactivity | Notes |
| Thiolates | RS⁻ | Very High | Generally excellent nucleophiles for SN2 reactions. |
| Amines | RNH₂ | High | Good nucleophiles, but can undergo over-alkylation. |
| Alkoxides | RO⁻ | Moderate to High | Strong bases, so elimination can be a significant side reaction, especially with hindered substrates.[1] |
| Halides | I⁻, Br⁻, Cl⁻ | Moderate | Nucleophilicity depends on the solvent (I⁻ > Br⁻ > Cl⁻ in polar aprotic solvents). |
Experimental Protocols
Note: These are generalized protocols and may require optimization (e.g., temperature, reaction time, stoichiometry) for your specific nucleophile and desired product.
Protocol 1: Synthesis of an Erucyl Ether
Objective: To synthesize an ether by reacting this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of choice (e.g., ethanol, butanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the alkoxide solution at room temperature.
-
Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of an Erucyl Amine
Objective: To synthesize a secondary amine by reacting this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of choice (e.g., butylamine)
-
Polar aprotic solvent (e.g., acetonitrile or DMF)
-
A non-nucleophilic base (e.g., K₂CO₃ or triethylamine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (3.0 equivalents) and the non-nucleophilic base (1.5 equivalents) in the chosen polar aprotic solvent. A large excess of the amine is used to minimize over-alkylation.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same solvent.
-
Slowly add the this compound solution to the stirred amine solution at room temperature.
-
Heat the reaction mixture (e.g., to 50-70 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of an Erucyl Thioether
Objective: To synthesize a thioether by reacting this compound with a thiol.
Materials:
-
This compound
-
Thiol of choice (e.g., butanethiol)
-
Sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃)
-
Polar aprotic solvent (e.g., DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.2 equivalents) in DMF.
-
Add the base (1.2 equivalents, e.g., NaOH) and stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of DMF.
-
Add the this compound solution to the thiolate solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude thioether by column chromatography.
Visualizations
Caption: General experimental workflow for the alkylation of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
common problems with erucyl methane sulfonate stability in solution
Welcome to the technical support center for erucyl methane (B114726) sulfonate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of erucyl methane sulfonate in solution. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate potential issues in your experiments.
Disclaimer: Detailed stability data for this compound is limited in publicly available literature. The guidance provided here is based on the well-established chemistry of methanesulfonate (B1217627) esters, such as ethyl methanesulfonate (EMS), and general principles of organic chemistry. While the fundamental degradation pathways are expected to be similar, the kinetics may vary due to the long alkyl chain of the erucyl group.
Troubleshooting Guides
Q1: My experimental results are inconsistent. Could this be due to the degradation of this compound?
A1: Yes, inconsistent results are a common symptom of analyte instability. This compound, like other sulfonate esters, can degrade in solution, leading to a decrease in the effective concentration of the active compound over time.
Troubleshooting Steps:
-
Verify Solution Age and Storage: Only use freshly prepared solutions. If you must store solutions, keep them at low temperatures (2-8°C or frozen) and protected from moisture.[1][2][3]
-
Analyze Your Stock Solution: Use an analytical technique like HPLC-MS or GC-MS to check the purity of your stock solution and look for the presence of degradation products such as erucyl alcohol and methanesulfonic acid.
-
Control for pH: The pH of your experimental buffer can significantly impact the rate of hydrolysis. Ensure the pH is consistent across all experiments. For methanesulfonate esters, hydrolysis can be significant even at neutral pH.[4]
-
Perform a Time-Course Stability Study: In your experimental medium, quantify the concentration of this compound at several time points (e.g., 0, 2, 4, 8, and 24 hours) to determine its stability under your specific conditions.
Q2: I am observing unexpected biological effects or toxicity in my cell-based assays. Could this be related to this compound?
A2: Yes. While this compound itself has a specific biological activity, its degradation products or its reactivity as an alkylating agent could lead to off-target effects. Methanesulfonate esters are known alkylating agents and can be mutagenic.[3][5]
Potential Causes and Solutions:
-
Formation of Cytotoxic Degradants: The hydrolysis of this compound produces erucyl alcohol and methanesulfonic acid. While erucyl alcohol is a fatty alcohol, high concentrations of it or the localized drop in pH from the formation of methanesulfonic acid could impact your cells.
-
Alkylation of Cellular Components: this compound can alkylate nucleophilic groups on proteins and nucleic acids, which can lead to cytotoxicity or mutagenicity.[3]
-
Action Plan:
-
Run a Vehicle Control: Ensure you have a control group that is treated with the same solvent and buffer used to dissolve the this compound.
-
Test Degradation Products: If possible, test the effects of erucyl alcohol and methanesulfonic acid separately in your assay to see if they are responsible for the unexpected effects.
-
Minimize Incubation Time: Reduce the time the compound is in contact with the cells to the minimum required for the desired effect, thereby reducing the time for degradation to occur.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway in aqueous solutions is hydrolysis. The ester bond is susceptible to nucleophilic attack by water, which breaks the molecule into erucyl alcohol and methanesulfonic acid. This reaction can be catalyzed by both acids and bases, but for many methanesulfonate esters, there is a significant rate of hydrolysis in neutral water as well.[4][6][7]
Q2: How should I prepare and store solutions of this compound?
A2: To ensure the stability and integrity of your compound, follow these guidelines:
-
Solvent Selection: Due to its long alkyl chain, this compound is lipophilic. For stock solutions, use a dry, aprotic organic solvent such as DMSO or DMF. For aqueous experimental media, prepare a concentrated stock in an organic solvent and then dilute it into your aqueous buffer immediately before use.
-
Storage of Solid Compound: Store the solid material in a tightly sealed container at -20°C, protected from moisture.[8]
-
Storage of Solutions: Prepare solutions fresh for each experiment. If storage is unavoidable, aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Q3: How do pH, temperature, and solvent composition affect stability?
A3: These factors are critical for the stability of this compound:
-
pH: Stability is highly pH-dependent. Both acidic and basic conditions can accelerate hydrolysis. The rate of hydrolysis for similar compounds is often lowest in the slightly acidic range, but this should be determined experimentally for your specific system. In pharmaceutical manufacturing, neutralizing any excess acid with a base is a key strategy to prevent the formation of sulfonate esters.[6][9]
-
Temperature: Higher temperatures significantly increase the rate of degradation.[6][10] Reactions should be carried out at the lowest feasible temperature.
-
Solvent Composition: The presence of water is a key factor for hydrolysis. In anhydrous organic solvents, the compound is more stable. However, in mixed aqueous/organic solvents, degradation will still occur.[6][11] The presence of other nucleophiles in the solution (e.g., certain buffer components) could also potentially lead to degradation.
Quantitative Stability Data
| Medium | Pseudo-First Order Rate Constant (k) | Half-life (t½ = 0.693/k) |
| Water | 2.35 x 10⁻⁴ min⁻¹ | ~49 hours |
| Undiluted Parenteral Formulation | 67.4 x 10⁻⁴ min⁻¹ | ~1.7 hours |
| Diluted Parenteral Formulation | 1.32 x 10⁻⁴ min⁻¹ | ~87.5 hours |
| Data adapted from a study on EMS in a parenteral formulation.[12] |
Experimental Protocols
Protocol: Assessment of this compound Stability in an Aqueous Buffer via HPLC-MS
This protocol provides a framework for determining the stability of this compound in your experimental buffer.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Your experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC-grade water and acetonitrile
-
Formic acid (for mobile phase)
-
HPLC vials
-
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the stock solution into your pre-warmed (to your experimental temperature, e.g., 37°C) aqueous buffer to a final concentration of 10 µM. Vortex briefly to mix. This is your t=0 sample.
-
-
Incubation and Sampling:
-
Immediately transfer an aliquot of the t=0 sample to an HPLC vial for analysis.
-
Incubate the remaining solution at your desired experimental temperature (e.g., 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and transfer them to HPLC vials.
-
If analysis cannot be performed immediately, store the vials at -20°C to quench the degradation reaction.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column suitable for lipophilic compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient method that effectively separates this compound from its potential degradation product, erucyl alcohol. For example, start with 60% B, ramp to 95% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecular ion of this compound.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Normalize the peak areas to the t=0 sample (set to 100%).
-
Plot the percentage of remaining this compound versus time to determine the degradation profile.
-
From this plot, you can calculate the half-life of the compound under your specific experimental conditions.
-
References
- 1. moltox.com [moltox.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Ethyl methanesulfonate | 62-50-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pqri.org [pqri.org]
- 7. enovatia.com [enovatia.com]
- 8. larodan.com [larodan.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pqri.org [pqri.org]
- 12. Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of erucyl methane sulfonate during experiments
This technical support center provides guidance on preventing the degradation of erucyl methanesulfonate (B1217627) during experimental procedures. Given the limited specific literature on erucyl methanesulfonate, the information herein is based on the established chemistry of other long-chain alkyl methanesulfonates and general principles of sulfonate ester stability.
Frequently Asked Questions (FAQs)
Q1: What is erucyl methanesulfonate and what are its primary chemical properties?
Erucyl methanesulfonate (also known as 13-docosen-1-yl methanesulfonate) is the methanesulfonate ester of erucyl alcohol.[1][2] As a long-chain alkyl methanesulfonate, it is a lipophilic molecule with the methanesulfonate group serving as an excellent leaving group in nucleophilic substitution reactions.[3][4] It is expected to be a waxy solid or viscous liquid at room temperature and soluble in nonpolar organic solvents.
Q2: What are the main causes of erucyl methanesulfonate degradation?
The primary degradation pathways for erucyl methanesulfonate are:
-
Hydrolysis: Reaction with water to form erucyl alcohol and methanesulfonic acid. This can be catalyzed by both acids and bases.[5][6]
-
Nucleophilic Attack: Reaction with other nucleophiles present in the reaction mixture (e.g., amines, halides, or excess alcohol) can lead to the formation of byproducts.
Q3: How should I properly store erucyl methanesulfonate to prevent degradation?
To ensure stability, erucyl methanesulfonate should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[2] It is crucial to protect it from moisture to prevent hydrolysis. For long-term storage, temperatures of -20°C are recommended.[2]
Q4: What analytical techniques are suitable for monitoring the purity and degradation of erucyl methanesulfonate?
Due to its high molecular weight and lipophilicity, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a suitable technique for analyzing erucyl methanesulfonate and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, but may require derivatization.[7][8]
Troubleshooting Guide
This guide addresses common experimental issues that may arise from the degradation of erucyl methanesulfonate.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of desired product in a substitution reaction. | Degradation of erucyl methanesulfonate via hydrolysis before or during the reaction. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere. |
| Presence of erucyl alcohol in the final product mixture. | Hydrolysis of unreacted erucyl methanesulfonate during the reaction or work-up. | Use anhydrous conditions. During aqueous work-up, use neutral or slightly acidic pH and keep the temperature low. |
| Formation of an unexpected ether byproduct (erucyl-O-R). | Reaction with a residual alcohol from a previous step or the solvent. | Ensure complete removal of any residual alcohols before the reaction. Use a non-alcoholic, aprotic solvent. |
| Inconsistent reaction outcomes. | Variable amounts of moisture or acidic/basic impurities in the starting materials or solvents. | Use freshly purified, anhydrous solvents and high-purity reagents. Consider adding a non-nucleophilic base to neutralize any trace acids. |
Stability of Alkyl Methanesulfonates: Illustrative Data
The following table presents illustrative data on the stability of a long-chain alkyl methanesulfonate under various conditions, based on general principles of sulfonate ester kinetics. This data is intended to demonstrate trends and should not be considered as experimentally verified values for erucyl methanesulfonate.
| Condition | Temperature (°C) | pH | Half-life (t½) (hours) | Primary Degradation Product |
| Aqueous Buffer | 25 | 7 | > 100 | Erucyl Alcohol |
| Aqueous Buffer | 50 | 7 | ~ 24 | Erucyl Alcohol |
| Acidic (0.1M HCl) | 25 | 1 | ~ 50 | Erucyl Alcohol |
| Basic (0.1M NaOH) | 25 | 13 | < 1 | Erucyl Alcohol |
| Anhydrous Toluene | 25 | N/A | > 500 | - |
| Anhydrous Methanol | 25 | N/A | ~ 150 | Erucyl Methyl Ether |
Experimental Protocols
Synthesis of Erucyl Methanesulfonate
This protocol describes the synthesis of erucyl methanesulfonate from erucyl alcohol and methanesulfonyl chloride, with precautions to minimize product degradation.[9][10]
Materials:
-
Erucyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas
Procedure:
-
Dissolve erucyl alcohol in anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution with stirring.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Maintain the reaction at 0°C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding cold, saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash sequentially with cold water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 40°C).
-
Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
Visualizations
Degradation Pathways of Erucyl Methanesulfonate
Caption: Primary degradation pathways for erucyl methanesulfonate.
Troubleshooting Workflow for Erucyl Methanesulfonate Experiments
Caption: Logical workflow for troubleshooting erucyl methanesulfonate degradation.
References
- 1. larodan.com [larodan.com]
- 2. METHANESULFONIC ACID ERUCYL ESTER | 102542-59-6 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 10. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
Technical Support Center: Erucyl Methane Sulfonate (EMS)-Based Lipid Nanoparticle Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with erucyl methane (B114726) sulfonate (EMS)-based lipid nanoparticle (LNP) formulations. Given the unique properties of EMS as a very long-chain (C22:1) lipid with a sulfonate headgroup and an ester linkage, this guide addresses potential challenges inferred from chemically related lipid systems.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using a long-chain lipid like erucyl methane sulfonate in LNP formulations?
A1: Very long-chain lipids can influence the structural properties of LNPs, potentially leading to more stable and rigid nanoparticle structures. The long acyl chain may enhance the retention of encapsulated cargo and modulate the interaction of the LNP with cell membranes, which could influence delivery efficiency.
Q2: How might the methane sulfonate headgroup affect my LNP formulation compared to more common cationic or ionizable lipids?
A2: The methane sulfonate group is anionic and will impart a negative surface charge to the LNPs at neutral pH. This is in contrast to the positive or near-neutral charge of LNPs formulated with cationic or ionizable lipids used for nucleic acid delivery. This negative charge can reduce nonspecific interactions with negatively charged serum proteins, potentially altering the pharmacokinetic profile and biodistribution of the nanoparticles. However, it may also present challenges for encapsulating negatively charged payloads like mRNA or siRNA.
Q3: Is this compound prone to degradation?
A3: Yes, the ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and elevated temperatures.[1][2] This degradation would yield erucyl alcohol and methanesulfonic acid, leading to changes in LNP composition and potentially affecting stability and efficacy.
Troubleshooting Guides
Guide 1: Formulation & Processing Issues
This guide addresses common problems encountered during the formation of EMS-based LNPs.
Problem: Poor solubility of this compound in the lipid-ethanol phase.
-
Question: I am having difficulty dissolving the EMS lipid mixture in ethanol (B145695) prior to mixing with the aqueous phase. What could be the cause and how can I resolve it?
-
Answer: The very long C22:1 acyl chain of EMS significantly increases its hydrophobicity, which can lead to poor solubility in ethanol, especially at high concentrations or lower temperatures.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the ethanol to improve the solubility of the lipids. Ensure the temperature does not exceed the boiling point of the solvent or degrade any other components.
-
Co-solvent System: Consider using a more lipophilic co-solvent, such as isopropanol, in a mixture with ethanol.
-
Optimize Lipid Concentration: You may need to work with a lower total lipid concentration in the organic phase to maintain solubility.[3]
-
Sonication: Use a bath sonicator to aid in the dissolution of the lipid mixture.
-
-
Problem: High polydispersity index (PDI) and large particle size immediately after formulation.
-
Question: My freshly prepared LNPs have a PDI greater than 0.3 and a Z-average diameter that is much larger than my target. What is causing this?
-
Answer: This issue often points to suboptimal mixing conditions, which can be exacerbated by the properties of long-chain lipids. Inefficient mixing can lead to the formation of larger, less uniform particles.[3]
-
Troubleshooting Steps:
-
Optimize Mixing Rate (Microfluidics): If using a microfluidic system, increase the total flow rate to enhance mixing and reduce particle size. The flow rate ratio between the aqueous and organic phases is also a critical parameter to optimize.[4]
-
Adjust Mixing Parameters (Ethanol Injection): For manual methods like ethanol injection, ensure rapid and consistent addition of the ethanol phase into the vigorously stirred aqueous phase.[3]
-
Lipid Phase Viscosity: The long-chain EMS may increase the viscosity of the lipid solution. If solubility is an issue, this can lead to slower mixing. Address solubility first (see previous problem).
-
Lipid Ratios: The molar ratio of EMS to other lipids (e.g., helper lipids, cholesterol, PEG-lipids) is critical. A systematic optimization of these ratios may be necessary to achieve smaller, more uniform particles.[5]
-
-
Guide 2: LNP Characterization Issues
This section focuses on troubleshooting unexpected characterization results.
Problem: Low or inconsistent encapsulation efficiency.
-
Question: I am observing low encapsulation of my therapeutic payload. Why is this happening with an EMS-based formulation?
-
Answer: Low encapsulation efficiency can be due to several factors related to the unique chemistry of EMS. The anionic nature of the sulfonate headgroup may repel negatively charged payloads like nucleic acids. Additionally, the rigidity imparted by the long acyl chains could hinder efficient payload loading.
-
Troubleshooting Steps:
-
pH of the Aqueous Phase: For negatively charged cargo, the pH of the aqueous buffer is critical. While low pH is used for ionizable cationic lipids to create a positive charge for nucleic acid binding, this strategy will not work for the anionic sulfonate group. Alternative encapsulation strategies may be needed.
-
Inclusion of Cationic Lipids: Consider including a cationic or ionizable lipid in your formulation to facilitate the encapsulation of anionic payloads through electrostatic interactions.
-
N:P Ratio Optimization: If using a cationic co-lipid for nucleic acid delivery, systematically vary the N:P ratio (the molar ratio of protonatable nitrogen in the cationic lipid to anionic phosphate (B84403) groups in the nucleic acid) to find the optimal balance for encapsulation.[6]
-
Payload-to-Lipid Ratio: Optimize the ratio of your therapeutic agent to the total lipid content.
-
-
Problem: Unexpected zeta potential measurements.
-
Question: My LNP formulation shows a highly negative zeta potential, and the value is inconsistent between batches. What does this indicate?
-
Answer: The sulfonate headgroup of EMS is expected to produce a negative zeta potential. Inconsistency between batches may point to issues with formulation reproducibility or lipid degradation.
-
Troubleshooting Steps:
-
Confirm Formulation Consistency: Ensure precise and consistent execution of your formulation protocol, including lipid ratios and buffer composition.
-
Assess Lipid Integrity: Use analytical techniques like HPLC-CAD or LC-MS to verify the purity of your EMS raw material and to check for degradation (hydrolysis of the ester bond) in your final formulation.[7][8] Degradation can alter the surface charge and lead to variability.
-
Buffer Conditions: Zeta potential is highly sensitive to the pH and ionic strength of the measurement medium.[3] Ensure that measurements are always performed in the same buffer (e.g., 0.1x PBS).[6]
-
-
Guide 3: Stability-Related Issues
This guide covers problems that arise during the storage of EMS-based LNPs.
Problem: Particle aggregation and increased size over time during storage.
-
Question: My LNPs look good initially, but after a week at 4°C, I see a significant increase in particle size and PDI. What is causing this instability?
-
Answer: Aggregation during storage is a common sign of colloidal instability. This can be due to several factors, including lipid degradation, suboptimal surface stabilization, or inappropriate storage conditions.[9][10]
-
Troubleshooting Steps:
-
Investigate Lipid Hydrolysis: The hydrolysis of the ester linkage in EMS is a likely cause of instability. Degradation products can alter the packing of lipids in the nanoparticle, leading to fusion and aggregation.[1] Analyze for hydrolysis products using LC-MS.
-
Optimize PEG-Lipid Content: A sufficient amount of a PEGylated lipid is crucial for providing a steric barrier that prevents aggregation. Experiment with different molar percentages of the PEG-lipid in your formulation.
-
Storage Temperature: While 4°C is a common storage temperature, some LNP formulations are more stable when frozen. However, freeze-thaw cycles can also induce aggregation.[10] If you need to freeze your samples, consider a rapid freeze and the inclusion of cryoprotectants.
-
Cryoprotectants: For frozen storage, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation before freezing to mitigate aggregation during freeze-thaw cycles.[10]
-
-
Problem: Degradation of the encapsulated payload.
-
Question: I've noticed a loss of integrity of my encapsulated mRNA/siRNA after storing the LNP formulation. Could the EMS lipid be responsible?
-
Answer: While the primary role of LNPs is to protect the payload, formulation components can sometimes contribute to its degradation. The hydrolysis of EMS could lead to a decrease in the pH of the microenvironment within the LNP, which in turn could promote the degradation of sensitive payloads like RNA.
-
Troubleshooting Steps:
-
Monitor Formulation pH: Measure the pH of your LNP dispersion over time to see if it decreases, which would be indicative of hydrolysis.
-
Buffer Selection: Use a buffer with sufficient buffering capacity in the desired pH range to counteract any potential pH changes due to lipid degradation.
-
Payload Integrity Assay: Regularly assess the integrity of the encapsulated payload using methods like gel electrophoresis or capillary electrophoresis.
-
Minimize Storage Time: If stability is a persistent issue, consider using the LNP formulations as fresh as possible after preparation.
-
-
Data Presentation
Table 1: Common Analytical Techniques for LNP Characterization
| Parameter | Analytical Technique | Purpose |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Measures average particle size and size distribution (polydispersity). |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Determines surface charge, which influences stability and biodistribution. |
| Encapsulation Efficiency | Fluorescence Spectroscopy (e.g., RiboGreen) | Quantifies the amount of payload successfully encapsulated within the LNPs. |
| Lipid Composition & Purity | HPLC with Charged Aerosol Detection (HPLC-CAD) | Separates and quantifies the different lipid components in the formulation.[7] |
| Lipid Degradation | Liquid Chromatography-Mass Spectrometry (LC-MS) | Identifies and quantifies lipid hydrolysis or oxidation products.[8] |
| Particle Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Visualizes the shape and structure of the nanoparticles. |
Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing
This protocol describes a general method for formulating LNPs using a microfluidic device.
-
Preparation of Solutions:
-
Organic Phase: Dissolve this compound, helper lipids (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol at the desired molar ratios. Gently warm if necessary to ensure complete dissolution.
-
Aqueous Phase: Dissolve the therapeutic payload (e.g., mRNA) in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0 for nucleic acids if a cationic co-lipid is used).
-
-
Microfluidic Mixing:
-
Load the organic and aqueous phases into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer).
-
Set the desired flow rates for each phase. A common starting point is a 3:1 aqueous to organic flow rate ratio.
-
Initiate pumping to mix the two phases within the microfluidic chip.
-
-
Collection and Dialysis:
-
Collect the resulting nanoparticle dispersion from the outlet of the chip.
-
To remove the organic solvent and exchange the buffer, dialyze the LNP dispersion against a suitable storage buffer (e.g., PBS, pH 7.4) using an appropriate molecular weight cutoff dialysis cassette.
-
Protocol 2: Assessment of LNP Stability (Accelerated Study)
This protocol outlines a method to assess the stability of LNP formulations under various storage conditions.
-
Sample Preparation: Aliquot the freshly prepared and dialyzed LNP formulation into multiple sterile, sealed vials to avoid repeated sampling from the same vial.
-
Storage Conditions: Store the aliquots under a range of conditions:
-
Refrigerated: 4°C
-
Room Temperature: 25°C
-
Frozen: -20°C
-
Frozen with Cryoprotectant: Add sucrose to a final concentration of 10% (w/v) before freezing at -20°C.
-
-
Time Points: Designate several time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30).
-
Analysis: At each time point, remove one aliquot from each storage condition and allow it to equilibrate to room temperature. Analyze the following parameters:
-
Particle size and PDI using DLS.
-
Zeta potential.
-
Payload integrity and encapsulation efficiency.
-
Visual inspection for any precipitation or aggregation.
-
-
Data Evaluation: Plot the changes in each parameter over time for each storage condition to determine the optimal storage strategy and identify potential stability issues.[10]
Mandatory Visualizations
Caption: Workflow for EMS-based LNP formulation and characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.curapath.com [blog.curapath.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
avoiding off-target effects of erucyl methane sulfonate in cell studies
Welcome to the technical support center for researchers utilizing erucyl methane (B114726) sulfonate (EMS) in cell studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate and understand potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is erucyl methane sulfonate and how does it work?
This compound is an alkylating agent.[1][2] Alkylating agents are reactive compounds that transfer an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA.[2][3] This alkylation can lead to DNA damage, including base pair mismatches and strand breaks, which if not properly repaired, can result in mutations or cell death.[3] This mutagenic property is often exploited in genetic screens to create random mutations for studying gene function.[4][5]
Q2: What are the potential off-target effects of this compound?
As a mutagenic alkylating agent, this compound can induce a range of off-target effects, including:
-
Unintended Mutations: Beyond the desired genetic modifications, EMS can cause mutations throughout the genome, potentially confounding experimental results.[4][5]
-
Cytotoxicity: High concentrations or prolonged exposure to EMS can be toxic to cells, leading to decreased viability and proliferation.[6] This is due to overwhelming DNA damage and interference with essential cellular processes.
-
Impact on Signaling Pathways: Off-target mutations or direct interaction of the compound with cellular components can alter various signaling pathways, leading to unforeseen phenotypic changes.[7] For instance, related alkylphosphocholines are known to inhibit protein kinase C and phospholipase C, affecting intracellular signaling.[8][9]
-
Carcinogenicity: Many alkylating agents are considered potential carcinogens due to their ability to induce mutations.[2][10]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for the validity of your research. Key strategies include:
-
Dose-Response Optimization: It is critical to determine the optimal concentration of this compound that induces a sufficient number of mutations for your screen without causing excessive cytotoxicity. This is typically achieved by performing a dose-response curve and assessing cell viability.
-
Exposure Time Limitation: Limiting the duration of cell exposure to the mutagen can help reduce the overall number of off-target mutations.
-
Use of Appropriate Controls: Always include untreated control cell lines to distinguish between spontaneous mutations and those induced by the treatment.
-
Outcrossing and Backcrossing: In model organisms, outcrossing mutagenized individuals to wild-type can help segregate the desired mutation from unwanted background mutations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Mutation Frequency | - EMS concentration is too low.- Exposure time is too short.- Inactivation of EMS. | - Increase the concentration of EMS in incremental steps.- Extend the exposure time, monitoring for cytotoxicity.- Ensure the EMS solution is fresh and properly prepared. |
| High Cell Death / Low Viability | - EMS concentration is too high.- Prolonged exposure to EMS.- Cell line is particularly sensitive. | - Perform a dose-response experiment to determine the LC50 (lethal concentration 50%) and use a concentration below this for mutagenesis.- Reduce the duration of exposure.- If possible, use a more robust cell line. |
| Inconsistent Results | - Variability in cell density at the time of treatment.- Inconsistent EMS concentration or exposure time.- Contamination. | - Ensure a consistent number of cells are plated for each experiment.- Strictly adhere to the optimized protocol for EMS concentration and exposure time.- Regularly check cell cultures for contamination. |
| Phenotype not linked to Gene of Interest | - Off-target mutations are responsible for the observed phenotype. | - Sequence candidate clones to confirm the on-target mutation and identify potential off-target mutations in related genes or pathways.- Perform functional rescue experiments by re-introducing the wild-type gene. |
Experimental Protocols
Protocol 1: Determining Optimal EMS Concentration (Dose-Response Curve)
Objective: To identify the concentration of this compound that results in an acceptable level of cell survival (e.g., 50-70%) for mutagenesis experiments.
Methodology:
-
Cell Plating: Plate cells at a known density in a multi-well plate (e.g., 96-well plate) and allow them to adhere overnight.
-
EMS Dilution Series: Prepare a series of this compound dilutions in your cell culture medium. A typical starting range might be from 10 µM to 1 mM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of EMS. Include a vehicle-only control.
-
Incubation: Incubate the cells for a fixed period (e.g., 4, 8, or 24 hours), consistent with your planned mutagenesis experiment.
-
Wash and Recovery: After incubation, remove the EMS-containing medium, wash the cells gently with sterile PBS, and then add fresh complete medium.
-
Viability Assay: After a recovery period (e.g., 48-72 hours), assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against the log of the EMS concentration to determine the LC50. Select a concentration for your mutagenesis experiments that provides the desired level of survival.
Protocol 2: Detecting Off-Target Mutations using Whole Genome Sequencing (WGS)
Objective: To identify unintended mutations across the genome in cells treated with this compound.
Methodology:
-
Mutagenesis: Treat your cells with the optimized concentration of this compound as determined in Protocol 1. Also, maintain an untreated control cell population.
-
Clonal Isolation: After treatment and recovery, isolate single-cell clones from both the treated and untreated populations.
-
Genomic DNA Extraction: Expand each clone and extract high-quality genomic DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the genomic DNA of treated and control clones. Perform whole-genome sequencing on a platform like Illumina HiSeq. A sequencing depth of 30-50X is generally recommended to reliably detect single-nucleotide polymorphisms.[11]
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Call variants (SNPs and indels) for each clone.
-
Compare the variants in the treated clones to the untreated control to identify EMS-induced mutations.
-
Filter out common variants present in the parental cell line.
-
Visualizations
Signaling Pathway Potentially Affected by Off-Target Effects
Alkylating agents can induce cellular stress and DNA damage, activating complex signaling pathways. The diagram below illustrates a simplified overview of a DNA damage response pathway that could be activated by this compound.
Caption: DNA damage response pathway initiated by EMS.
Experimental Workflow for Assessing Off-Target Effects
The following workflow outlines the key steps in identifying off-target mutations induced by this compound treatment.
Caption: Workflow for identifying off-target mutations.
References
- 1. This compound | Aureus Pharma [aureus-pharma.com]
- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 3. nursingcenter.com [nursingcenter.com]
- 4. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 5. Mutational Genomics [danmaclean.github.io]
- 6. mdpi.com [mdpi.com]
- 7. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 8. The development of alkylphosphocholines as signal transduction inhibitors: experimental and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development of alkylphosphocholines as signal transduction inhibitors: experimental and clinical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
how to quench an erucyl methane sulfonate reaction effectively
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with erucyl methanesulfonate (B1217627). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures, with a focus on effectively quenching reactions involving this long-chain alkylating agent.
Troubleshooting Guide
Q1: My quenching reaction appears to be incomplete. How can I improve the efficiency?
Incomplete quenching of erucyl methanesulfonate is often due to its long, hydrophobic erucyl chain, which limits its solubility in common aqueous quenching solutions.
Potential Causes and Solutions:
| Cause | Solution |
| Poor Solubility / Phase Separation | Erucyl methanesulfonate is immiscible with water. To facilitate the reaction with an aqueous quencher, consider the following: - Biphasic System with Phase-Transfer Catalyst (PTC): Use a PTC like tetrabutylammonium (B224687) bromide (TBAB) to shuttle the aqueous quenching agent into the organic phase. - Co-solvent System: Add a co-solvent such as tetrahydrofuran (B95107) (THF) or isopropanol (B130326) to create a single-phase system where both the erucyl methanesulfonate and the quenching agent are soluble. |
| Insufficient Mixing | In a biphasic system, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs. Use a high-speed overhead stirrer for larger scale reactions. |
| Low Reaction Temperature | The reaction rate may be too slow at room temperature. Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of quenching. However, monitor for potential side reactions. |
| Insufficient Quenching Agent | Ensure you are using a sufficient molar excess of the quenching agent (typically 2-5 equivalents) to drive the reaction to completion. |
Q2: An emulsion has formed during the aqueous workup after quenching. How can I resolve this?
The long, soap-like erucyl chain can lead to the formation of stable emulsions during extraction.
Troubleshooting Emulsions:
| Technique | Description |
| Addition of Brine | Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break up the emulsion.[1] |
| Filtration | Pass the emulsified mixture through a pad of Celite® or glass wool.[1] |
| Patience | Allow the mixture to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.[1] |
| Gentle Swirling | Instead of vigorous shaking in the separatory funnel, gently swirl or rock the funnel to mix the layers.[1] |
| Solvent Modification | Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion. |
Q3: I am concerned about the potential for side reactions during quenching. What are the common side reactions and how can I avoid them?
The primary side reaction of concern is elimination, especially when using a strong, sterically hindered base as a quenching agent.
Minimizing Side Reactions:
| Side Reaction | Prevention Strategy |
| Elimination | This is more likely with secondary or tertiary alkyl sulfonates but can occur with primary ones under harsh conditions. To minimize this: - Use a less sterically hindered nucleophile. For example, aqueous sodium hydroxide (B78521) is less likely to cause elimination than potassium tert-butoxide. - Avoid excessive heating. |
| Reaction with Solvent | If using a nucleophilic solvent (e.g., an alcohol) as a co-solvent, it may compete with the quenching agent. If possible, use non-nucleophilic solvents like THF, MTBE, or toluene. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended quenching agents for erucyl methanesulfonate?
Due to its nature as a potent electrophile, erucyl methanesulfonate can be effectively quenched by nucleophiles. The choice of quencher depends on the reaction conditions and the desired workup procedure.
| Quenching Agent | Description & Use Case |
| Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | This is a strong and effective quenching agent that works via hydrolysis (saponification) of the sulfonate ester.[2][3] It is suitable when a strong base is compatible with the product and reaction mixture. |
| Aqueous Ammonia (NH₄OH) or Amines | These are also good nucleophiles that will readily react with the sulfonate ester.[4][5] They are a good alternative if a strong, caustic base like NaOH needs to be avoided. |
| Aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃) | This is a milder, non-basic nucleophile that is effective at quenching alkylating agents like methanesulfonates.[6] It is an excellent choice for sensitive substrates where pH changes need to be minimized. |
| Water | While water can hydrolyze sulfonate esters, the reaction is often slow, especially for a hydrophobic molecule like erucyl methanesulfonate.[7] It is generally not recommended as the sole quenching agent unless reaction times are very long and elevated temperatures are used. |
Q2: Why is erucyl methanesulfonate difficult to quench with simple aqueous solutions?
The difficulty arises from the molecule's amphipathic nature. It has a very long (C22) hydrophobic alkyl chain (the erucyl group) and a polar methanesulfonate head group. This makes it highly insoluble in water.[8][9][10] For a reaction to occur, the quenching agent must be able to come into close contact with the electrophilic center of the erucyl methanesulfonate. In a simple aqueous-organic biphasic system, this interaction is limited to the interface between the two layers, leading to a very slow and inefficient reaction.
Q3: How can I confirm that the quenching reaction is complete?
It is crucial to confirm the complete destruction of the reactive erucyl methanesulfonate before proceeding with workup and purification.
Methods for Reaction Monitoring:
| Method | Description |
| Thin Layer Chromatography (TLC) | This is the most common and rapid method. Spot the reaction mixture alongside a standard of the starting erucyl methanesulfonate. The disappearance of the starting material spot indicates the completion of the reaction. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For more sensitive and quantitative analysis, LC-MS can be used to monitor the disappearance of the starting material and the appearance of the quenched product. |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Hydroxide in a Co-solvent System
This protocol is suitable for reactions where the product is stable to basic conditions.
-
Cooling: Once the primary reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-miscible organic solvent like tetrahydrofuran (THF) to ensure homogeneity.
-
Quenching: Slowly add a 2 M aqueous solution of sodium hydroxide (2-5 equivalents) to the stirred reaction mixture.
-
Stirring: Stir the mixture vigorously at room temperature for 1-2 hours. Gentle warming to 40 °C can be applied if the reaction is sluggish, as monitored by TLC.
-
Neutralization: Cool the mixture and neutralize the excess sodium hydroxide by adding a dilute aqueous acid (e.g., 1 M HCl) until the pH of the aqueous phase is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Washing: Wash the combined organic extracts sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Aqueous Sodium Thiosulfate using a Phase-Transfer Catalyst
This protocol is ideal for base-sensitive substrates.
-
Cooling: Cool the reaction mixture to room temperature.
-
Addition of PTC: Add a catalytic amount of a phase-transfer catalyst (e.g., 0.1 equivalents of tetrabutylammonium bromide).
-
Quenching: Add a 2 M aqueous solution of sodium thiosulfate (2-5 equivalents).
-
Stirring: Stir the biphasic mixture vigorously at room temperature or with gentle warming (40-50 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the reaction solvent.
-
Washing: Wash the combined organic layers with water and brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Visualizations
Caption: General signaling pathway for quenching erucyl methanesulfonate.
Caption: Experimental workflow for quenching and initial product isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. Saponification - Wikipedia [en.wikipedia.org]
- 3. Saponification | Research Starters | EBSCO Research [ebsco.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis of bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. psiberg.com [psiberg.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
dealing with poor solubility of erucyl methane sulfonate in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of erucyl methane (B114726) sulfonate in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is erucyl methane sulfonate and why is it poorly soluble in water?
This compound is a long-chain alkyl methanesulfonate (B1217627). Its molecular structure consists of a long, nonpolar erucyl (C22H43) hydrocarbon tail and a polar methanesulfonate head group. The dominant hydrophobic nature of the long alkyl chain makes it highly lipophilic and thus poorly soluble in polar solvents like aqueous buffers.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?
This is a common issue when working with highly hydrophobic compounds. When the organic stock solution is introduced into the aqueous buffer, the this compound molecules are no longer in a favorable solvent environment. They tend to aggregate and precipitate out of the solution to minimize contact with water.
Q3: What are the consequences of poor solubility in my experiments?
Poor solubility can lead to several experimental issues, including:
-
Inaccurate concentration: The actual concentration of the compound in solution will be lower than intended, leading to erroneous dose-response curves and inaccurate pharmacological data.
-
Poor bioavailability: In cell-based assays, the precipitated compound may not be readily available to interact with the cells, leading to an underestimation of its biological activity.
-
Assay interference: Precipitated particles can interfere with certain assay technologies, such as those based on light scattering or absorbance readings.
-
Irreproducible results: The extent of precipitation can vary between experiments, leading to a lack of reproducibility.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to aqueous buffer.
Cause: The compound is rapidly coming out of solution due to the drastic change in solvent polarity.
Solutions:
-
Optimize the Co-solvent Concentration:
-
Recommendation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., DMSO, ethanol). When diluting into the final aqueous buffer, ensure the final concentration of the organic solvent is as low as possible, ideally below 1% (v/v) for most cell-based assays to avoid solvent toxicity.
-
Protocol: Perform a serial dilution of your stock solution into the aqueous buffer. This gradual change in solvent polarity can sometimes help to keep the compound in solution.
-
-
Use a Surfactant to Form Micelles:
-
Recommendation: Incorporate a biocompatible surfactant into your aqueous buffer at a concentration above its critical micelle concentration (CMC). The surfactant molecules will form micelles, which are microscopic spherical structures with a hydrophobic core and a hydrophilic shell. The this compound can be encapsulated within the hydrophobic core, effectively "dissolving" it in the aqueous medium.
-
Protocol: Prepare the aqueous buffer containing the desired surfactant (e.g., Tween® 20, Tween® 80, Pluronic® F-68) at a concentration above its CMC. Then, add the this compound stock solution to this buffer with gentle mixing.
-
Issue 2: The solution is cloudy or shows a Tyndall effect after adding this compound.
Cause: The compound may be forming a fine colloidal suspension or micro-precipitates rather than a true solution.
Solutions:
-
Sonication:
-
Recommendation: Use a bath sonicator or a probe sonicator to break down larger aggregates into smaller particles, potentially forming a more stable nano-suspension.
-
Protocol: After adding the this compound stock to the buffer, place the solution in a bath sonicator for 5-10 minutes. For more energy-intensive dispersion, a probe sonicator can be used for short bursts, being careful to avoid overheating the sample.
-
-
Vortexing:
-
Recommendation: Vigorous vortexing can help to disperse the compound and break up small aggregates.
-
Protocol: Immediately after adding the stock solution to the buffer, vortex the mixture at high speed for 30-60 seconds.
-
Issue 3: I need to prepare a stock solution of this compound, but it is not dissolving well in my chosen organic solvent.
Cause: While highly lipophilic, this compound may still have limited solubility in some organic solvents.
Solutions:
-
Solvent Screening:
-
Recommendation: Test the solubility of small amounts of the compound in a variety of organic solvents to find the most suitable one.
-
Protocol: In small vials, attempt to dissolve a few milligrams of this compound in solvents such as DMSO, ethanol, methanol, and chloroform (B151607). Gentle warming (e.g., to 37°C) may aid dissolution.
-
-
Co-solvent Systems:
-
Recommendation: A mixture of solvents can sometimes provide better solubilizing power than a single solvent.
-
Protocol: For difficult-to-dissolve lipids, a mixture of chloroform, methanol, and a small amount of water (e.g., 2:1:0.1 v/v/v) can be effective for creating a stock solution. However, be mindful that chloroform is not compatible with most biological assays and would need to be evaporated and the compound reconstituted in a more suitable solvent.
-
Quantitative Data
Due to the specialized nature of this compound, specific public domain quantitative solubility data is limited. The following tables provide illustrative solubility data for structurally similar long-chain lipids and esters, as well as the critical micelle concentrations (CMC) of common surfactants used to enhance the solubility of hydrophobic compounds.
Table 1: Illustrative Solubility of Long-Chain Compounds in Organic Solvents
| Compound Class | Solvent | Approximate Solubility |
| Long-chain fatty acid esters | Chloroform | High |
| Long-chain fatty acid esters | Toluene | Moderate to High |
| Long-chain fatty acid esters | DMSO | Moderate |
| Long-chain fatty acid esters | Ethanol | Low to Moderate |
| Long-chain fatty alcohols | Ethanol | Soluble |
This table provides a qualitative guide. Actual solubility will depend on the specific compound, temperature, and purity.
Table 2: Critical Micelle Concentration (CMC) of Common Surfactants in Aqueous Solution
| Surfactant | CMC (mM) | CMC (%, w/v) |
| Tween® 20 | 0.06 | ~0.007 |
| Tween® 80 | 0.012 | ~0.0016 |
| Pluronic® F-68 | 1.0 | ~8.4 |
| Sodium Dodecyl Sulfate (SDS) | 8.2 | ~0.24 |
The CMC is the concentration at which surfactant molecules begin to form micelles. To effectively solubilize a hydrophobic compound, the surfactant concentration in the buffer should be above its CMC.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, briefly sonicate the tube in a bath sonicator.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization of this compound in Aqueous Buffer using a Surfactant
-
Objective: To prepare a working solution of this compound in an aqueous buffer for a biological assay.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Tween® 80 (or other suitable surfactant)
-
Sterile conical tubes
-
-
Procedure:
-
Prepare the aqueous buffer containing Tween® 80 at a concentration above its CMC (e.g., 0.01% w/v).
-
Warm the buffer to the experimental temperature (e.g., 37°C).
-
While gently vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Continue to mix for a few minutes to ensure the formation of stable micelles.
-
The resulting solution should be clear. Use this solution immediately in your experiment.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: DNA alkylation pathway by this compound.
optimizing reaction conditions for erucyl methane sulfonate with different substrates
Welcome to the technical support center for optimizing reaction conditions for erucyl methanesulfonate (B1217627). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and subsequent reactions of this long-chain alkyl sulfonate.
Frequently Asked Questions (FAQs)
Q1: What is erucyl methanesulfonate and why is it used?
Erucyl methanesulfonate (erucyl mesylate) is the methanesulfonic acid ester of erucyl alcohol. The methanesulfonate group (-OMs) is an excellent leaving group in nucleophilic substitution reactions. This property makes erucyl methanesulfonate a valuable intermediate for introducing the long C22 erucyl chain onto various nucleophiles, such as amines, thiols, and alcohols. The long alkyl chain is of interest in drug delivery systems, lubricant formulations, and surfactant chemistry.
Q2: What are the critical parameters for the synthesis of erucyl methanesulfonate from erucyl alcohol?
The successful synthesis of erucyl methanesulfonate from erucyl alcohol hinges on several key factors:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can hydrolyze methanesulfonyl chloride and the erucyl methanesulfonate product. Therefore, using anhydrous solvents and reagents is crucial.
-
Base Selection: A non-nucleophilic base, typically a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.
-
Stoichiometry: A slight excess of methanesulfonyl chloride and the base is often used to ensure complete conversion of the alcohol.
Q3: What are the common side reactions during the synthesis of erucyl methanesulfonate?
The primary side reaction is the formation of erucyl chloride. This occurs when the chloride ion, generated from methanesulfonyl chloride, acts as a nucleophile and displaces the mesylate group. Using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride can eliminate this side product.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the erucyl methanesulfonate indicate the reaction's progress.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with erucyl methanesulfonate.
Synthesis of Erucyl Methanesulfonate
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low or no product formation | 1. Moisture in the reaction. 2. Inactive methanesulfonyl chloride. 3. Insufficient base. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. 2. Use a fresh bottle of methanesulfonyl chloride. 3. Ensure at least one equivalent of a tertiary amine base is used. |
| Formation of a significant amount of erucyl chloride | The chloride ion generated is competing with the alcohol for reaction with the mesylate. | 1. Use methanesulfonic anhydride instead of methanesulfonyl chloride. 2. Maintain a low reaction temperature to minimize the rate of the competing substitution. |
| Difficult purification | The product is a waxy solid or oil, making it difficult to handle. | 1. Purification can often be achieved by washing the crude product with cold solvents (e.g., methanol) to remove impurities. 2. Column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective. |
Nucleophilic Substitution Reactions with Erucyl Methanesulfonate
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low yield of substitution product | 1. Poor nucleophilicity of the substrate. 2. Steric hindrance at the nucleophile or substrate. 3. Competition from elimination (E2) reaction. | 1. For weakly nucleophilic substrates (e.g., alcohols), convert them to their more nucleophilic conjugate base (alkoxide) using a strong, non-nucleophilic base (e.g., NaH). 2. Increase the reaction temperature to overcome activation energy barriers, but monitor for increased side products. 3. Use a less sterically hindered base if elimination is a problem. Use a polar aprotic solvent to favor the S(N)2 pathway. |
| Formation of elimination product (erucene) | The nucleophile is acting as a strong base, favoring the E2 pathway. This is more prevalent with sterically hindered or strong bases. | 1. Use a less basic and/or less sterically hindered nucleophile if possible. 2. Lower the reaction temperature, as elimination reactions are generally favored at higher temperatures.[2] 3. Choose a polar aprotic solvent like DMF or DMSO. |
| Over-alkylation of amine nucleophiles | The primary or secondary amine product is more nucleophilic than the starting amine and reacts further with erucyl methanesulfonate. | 1. Use a large excess of the starting amine to increase the probability of erucyl methanesulfonate reacting with the desired nucleophile. 2. Add the erucyl methanesulfonate slowly to the reaction mixture to maintain a low concentration. |
| Difficult separation of product from unreacted starting materials | Similar polarities of the long-chain product and starting materials. | 1. For amine products, an acidic workup can be used to protonate the amine, making it water-soluble and allowing for separation from non-basic impurities. Subsequent basification and extraction will yield the purified amine. 2. For neutral products, column chromatography with a carefully selected solvent system is often necessary. |
Experimental Protocols
Protocol 1: Synthesis of Erucyl Methanesulfonate
This protocol describes the conversion of erucyl alcohol to erucyl methanesulfonate.
Materials:
-
Erucyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve erucyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding cold deionized water.
-
Separate the organic layer and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude erucyl methanesulfonate.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., cold methanol) or by column chromatography.
DOT Script for Synthesis Workflow:
Caption: Workflow for the synthesis of erucyl methanesulfonate.
Protocol 2: Reaction of Erucyl Methanesulfonate with a Primary Amine
This protocol provides a general procedure for the N-alkylation of a primary amine with erucyl methanesulfonate.
Materials:
-
Erucyl methanesulfonate
-
Primary amine (e.g., aniline)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
In a round-bottom flask, combine the primary amine (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Add a solution of erucyl methanesulfonate (1.0 eq) in anhydrous DMF to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
DOT Script for Amination Reaction Workflow:
Caption: Workflow for the amination of erucyl methanesulfonate.
Protocol 3: Reaction of Erucyl Methanesulfonate with a Thiol
This protocol outlines the synthesis of an erucyl thioether.
Materials:
-
Erucyl methanesulfonate
-
Thiol (e.g., thiophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Hexane
-
Deionized water
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add the thiol (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of erucyl methanesulfonate (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with hexane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
DOT Script for Thiolation Reaction Workflow:
Caption: Workflow for the thiolation of erucyl methanesulfonate.
Protocol 4: Reaction of Erucyl Methanesulfonate with an Alcohol (Williamson Ether Synthesis)
This protocol describes the synthesis of an erucyl ether.
Materials:
-
Erucyl methanesulfonate
-
Alcohol (e.g., phenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add the alcohol (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the alkoxide.
-
Add erucyl methanesulfonate (1.0 eq) to the reaction mixture.
-
Heat the reaction to 50-70 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling, carefully pour the reaction mixture into ice-water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
DOT Script for Etherification Reaction Workflow:
Caption: Workflow for the Williamson ether synthesis with erucyl methanesulfonate.
Data Summary Tables
The following tables summarize typical reaction conditions for the nucleophilic substitution on a long-chain primary alkyl methanesulfonate, which can be used as a starting point for optimizing reactions with erucyl methanesulfonate.
Table 1: Reaction with Amine Nucleophiles
| Amine Type | Typical Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Potential Issues |
| Primary Aliphatic | K₂CO₃, Et₃N | DMF, ACN | 25 - 80 | 12 - 24 | Over-alkylation |
| Secondary Aliphatic | K₂CO₃, DIPEA | DMF, THF | 50 - 100 | 18 - 48 | Slower reaction rates |
| Aromatic (e.g., Aniline) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 24 - 72 | Low reactivity |
Table 2: Reaction with Thiol Nucleophiles
| Thiol Type | Typical Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Potential Issues |
| Aliphatic | NaH, K₂CO₃ | THF, DMF | 0 - 50 | 4 - 12 | Oxidation of thiol to disulfide |
| Aromatic (e.g., Thiophenol) | NaH, NaOEt | THF, EtOH | 25 - 60 | 6 - 18 | Slower reaction rates than aliphatic thiols |
Table 3: Reaction with Alcohol Nucleophiles (Williamson Ether Synthesis)
| Alcohol Type | Typical Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Potential Issues |
| Primary | NaH | THF, DMF | 25 - 70 | 6 - 18 | Elimination with hindered substrates |
| Secondary | NaH, KH | THF, DMF | 50 - 100 | 12 - 36 | Increased elimination |
| Phenolic | K₂CO₃, Cs₂CO₃ | ACN, DMF | 60 - 100 | 8 - 24 | Lower reactivity of phenoxide |
References
Technical Support Center: Minimizing Cytotoxicity of Ethyl Methanesulfonate in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Ethyl Methanesulfonate (B1217627) (EMS) during live-cell imaging experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during live-cell imaging experiments involving EMS.
Problem 1: High levels of cell death observed even at low EMS concentrations.
| Possible Cause | Suggested Solution |
| High sensitivity of the cell line to EMS. | Different cell lines exhibit varying sensitivities to EMS. It is crucial to perform a dose-response experiment to determine the optimal concentration that induces the desired effect without causing excessive cell death. Start with a wide range of concentrations and use a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50 value for your specific cell line. |
| Prolonged exposure to EMS. | The duration of EMS exposure significantly impacts cytotoxicity.[1] Consider reducing the incubation time. For some applications, a shorter, higher-concentration pulse treatment followed by a wash-out period may be effective while minimizing long-term toxicity. |
| Incorrect solvent or final solvent concentration. | Ensure the solvent used to dissolve EMS (e.g., DMSO) is of high purity and the final concentration in the cell culture medium is non-toxic to the cells. Always include a solvent-only control in your experiments. |
| Suboptimal cell culture conditions. | Stressed cells are more susceptible to the toxic effects of chemical compounds. Ensure cells are healthy, in the logarithmic growth phase, and cultured under optimal conditions (temperature, CO2, humidity) before and during the experiment. |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Suggested Solution |
| Variability in EMS solution preparation. | EMS is unstable in aqueous solutions.[2] Prepare fresh EMS solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent cell density at the time of treatment. | The number of cells at the start of the experiment can influence the effective concentration of EMS per cell. Plate a consistent number of cells for each experiment and allow them to adhere and stabilize before adding EMS. |
| Fluctuations in incubation time and conditions. | Precisely control the duration of EMS exposure and maintain consistent incubation conditions (temperature, CO2) across all experiments. |
| Cell line instability or high passage number. | Use cells with a low passage number to ensure genetic and phenotypic stability. Regularly check for mycoplasma contamination. |
Problem 3: Phototoxicity during live-cell imaging is obscuring EMS-induced effects.
| Possible Cause | Suggested Solution |
| Excessive light exposure. | Minimize the duration and intensity of light exposure.[3][4] Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio. |
| Use of short-wavelength excitation light. | Shorter wavelengths (e.g., UV, blue) are generally more phototoxic.[3] If possible, use fluorescent probes that are excited by longer wavelengths (e.g., green, red, far-red). |
| High frequency of image acquisition. | Reduce the frequency of image acquisition to the minimum necessary to capture the dynamics of the biological process being studied. |
| Lack of an environmental chamber. | Use a heated stage and an environmental chamber to maintain optimal temperature, humidity, and CO2 levels during imaging, as cellular stress can exacerbate phototoxicity. |
| Reactive oxygen species (ROS) generation. | The interaction of light with fluorescent molecules can generate ROS, which are toxic to cells.[3] Consider using imaging media supplemented with antioxidants or ROS scavengers. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Ethyl Methanesulfonate (EMS)-induced cytotoxicity?
A1: EMS is an alkylating agent that introduces ethyl groups onto nucleotide bases in DNA, primarily guanine.[2] This alkylation can lead to DNA damage, replication errors, and the induction of point mutations.[2][5] The accumulation of DNA damage triggers cell cycle arrest and can ultimately lead to programmed cell death (apoptosis).
Q2: How do I determine the optimal concentration of EMS for my live-cell imaging experiment?
A2: The optimal concentration of EMS is cell-type dependent and should be determined empirically. A standard approach is to perform a dose-response curve using a cell viability assay such as the MTT assay. This will allow you to determine the IC50 value, which is the concentration of EMS that inhibits 50% of cell growth or viability. For live-cell imaging, you will likely want to work at concentrations below the IC50 to observe cellular processes over time without inducing rapid and widespread cell death.
Q3: What are the critical parameters to consider when designing a live-cell imaging experiment to monitor EMS-induced cytotoxicity?
A3: Key parameters include:
-
EMS Concentration and Exposure Time: As determined by your dose-response experiments.
-
Choice of Fluorescent Probes: Select probes that are bright, photostable, and specific for the cellular process you are monitoring (e.g., apoptosis, DNA damage, cell cycle progression).
-
Imaging Modality: Choose a microscope system suitable for long-term live-cell imaging (e.g., a spinning disk confocal or a widefield microscope equipped with an environmental chamber).
-
Imaging Parameters: Optimize light intensity, exposure time, and acquisition frequency to minimize phototoxicity while maintaining good image quality.
-
Controls: Include appropriate controls such as untreated cells, solvent-treated cells, and positive controls for the cellular event being monitored.
Q4: Can I use fluorescent proteins to monitor the effects of EMS?
A4: Yes, fluorescent proteins are excellent tools for monitoring the dynamic cellular responses to EMS. For example, you can use fluorescently tagged proteins involved in DNA repair to visualize their recruitment to sites of DNA damage or use cell cycle reporters to monitor EMS-induced cell cycle arrest.
Q5: How should I handle and dispose of EMS safely?
A5: EMS is a potent mutagen and suspected carcinogen and should be handled with extreme caution.[6] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For disposal, EMS should be inactivated by treating it with a solution of sodium thiosulfate (B1220275) and sodium hydroxide (B78521) before being discarded according to your institution's hazardous waste disposal procedures.[2]
Data Presentation
Table 1: Cytotoxicity of Ethyl Methanesulfonate (EMS) in Chinese Hamster Ovary (CHO) Cells
| Cell Line | Exposure Time (hours) | Concentration for 50% Survival (mg/mL) |
| Chinese Hamster Don Cells | 4 | 0.05 |
Data from Sugiura, K., Goto, M., & Kuroda, Y. (1978). Dose-rate effects of ethyl methanesulfonate on survival and mutation induction in cultured Chinese hamster cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 51(1), 99-108.[1]
Experimental Protocols
Protocol 1: Determining EMS Cytotoxicity using the MTT Assay
This protocol provides a method for assessing the cytotoxic effects of EMS on a given cell line by measuring cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ethyl Methanesulfonate (EMS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
EMS Treatment:
-
Prepare a stock solution of EMS in DMSO.
-
Perform serial dilutions of the EMS stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of EMS. Include a vehicle control (medium with DMSO only) and an untreated control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition:
-
After incubation, carefully remove the EMS-containing medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix by pipetting up and down.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each EMS concentration relative to the untreated control.
-
Plot the percentage of cell viability against the EMS concentration and determine the IC50 value.
-
Protocol 2: Live-Cell Imaging of EMS-Induced Apoptosis
This protocol describes a method for visualizing and quantifying apoptosis in real-time in cells treated with EMS using a fluorescent apoptosis indicator.
Materials:
-
Cells of interest stably expressing a fluorescent protein (e.g., GFP) or labeled with a live-cell tracker
-
Live-cell imaging medium (phenol red-free)
-
Ethyl Methanesulfonate (EMS)
-
Fluorescent apoptosis indicator (e.g., a caspase-3/7 substrate that becomes fluorescent upon cleavage)
-
Live-cell imaging system with an environmental chamber (37°C, 5% CO2)
-
Image analysis software
Procedure:
-
Cell Seeding: Seed cells onto a glass-bottom imaging dish or plate at an appropriate density for imaging. Allow cells to adhere and grow for 24 hours.
-
EMS Treatment:
-
Prepare the desired concentration of EMS in live-cell imaging medium.
-
Gently replace the culture medium in the imaging dish with the EMS-containing medium. Include an untreated control.
-
-
Addition of Apoptosis Indicator: Add the fluorescent apoptosis indicator to the medium at the manufacturer's recommended concentration.
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the temperature and CO2 to equilibrate.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment. Use both brightfield/phase-contrast and the appropriate fluorescence channels.
-
Minimize phototoxicity by using the lowest possible light intensity and exposure time.
-
-
Image Analysis:
-
Use image analysis software to quantify the number of apoptotic cells (fluorescent cells) over time in both the treated and control groups.
-
Normalize the number of apoptotic cells to the total number of cells (if a nuclear counterstain or a constitutively expressed fluorescent protein is used).
-
Plot the percentage of apoptotic cells over time to visualize the kinetics of EMS-induced apoptosis.
-
Visualizations
Figure 1. Simplified signaling pathway of EMS-induced cytotoxicity.
Figure 2. Experimental workflow for live-cell imaging of EMS-induced cytotoxicity.
References
- 1. Dose-rate effects of ethyl methanesulfonate on survival and mutation induction in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 3. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. nj.gov [nj.gov]
Technical Support Center: Purification of Erucyl Methane Sulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of erucyl methane (B114726) sulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered during the synthesis and purification of erucyl methane sulfonate?
A1: The primary impurities can be broadly categorized as process-related and product-related.
-
Process-Related Impurities: These include unreacted starting materials such as erucyl alcohol and methanesulfonyl chloride. Residual solvents used in the reaction and purification steps are also common.[1]
-
Product-Related Impurities: These are substances formed during the reaction, such as methanesulfonic acid (from the hydrolysis of excess methanesulfonyl chloride) and potentially genotoxic impurities (GTIs) like methyl methanesulfonate (B1217627) (MMS) if methanol (B129727) is present.[2][3] Side reactions can also lead to the formation of dierucyl ether.
Q2: Why is the removal of methanesulfonate impurities, such as methyl methanesulfonate (MMS), critical?
A2: Short-chain alkyl methanesulfonates like MMS and ethyl methanesulfonate (EMS) are recognized as potential genotoxic impurities (PGIs).[2][3] These impurities can react with DNA, leading to mutations, and are considered potentially carcinogenic even at trace levels.[2] Regulatory agencies such as the FDA and EMA have stringent guidelines for controlling the levels of such impurities in active pharmaceutical ingredients (APIs).[4]
Q3: What are the most effective methods for purifying crude this compound?
A3: A multi-step approach is often necessary to achieve high purity (>99%). Common techniques include:
-
Aqueous Workup: This initial step is crucial for removing water-soluble impurities like methanesulfonic acid and salts.[1][5] It typically involves washing the organic layer containing the product with a basic solution (e.g., sodium bicarbonate) followed by brine.[1]
-
Chromatography: Column chromatography is a powerful technique for separating this compound from structurally similar impurities. Normal-phase chromatography using silica (B1680970) gel is common for lipid-like molecules.[6]
-
Crystallization: Crystallization from a suitable solvent system can be a highly effective final purification step to remove remaining trace impurities and achieve high product purity.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the purification, allowing for the visualization of the main product and impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for detecting and quantifying volatile and semi-volatile impurities, including residual solvents and short-chain alkyl methanesulfonates.[7][8]
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or MS): HPLC is well-suited for analyzing non-volatile, lipid-like molecules such as this compound and can be used to assess purity and quantify non-volatile impurities.[9] For impurities lacking a UV chromophore, derivatization may be necessary for UV detection.[2]
Troubleshooting Guides
Aqueous Workup Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Emulsion formation during washing | - Vigorous shaking of the separatory funnel.- High concentration of crude product. | - Gently invert the separatory funnel instead of vigorous shaking.- Add brine (saturated NaCl solution) to help break the emulsion.- Filter the mixture through a pad of Celite. |
| Product loss into the aqueous layer | The product may have some water solubility, or the pH of the aqueous layer is causing hydrolysis. | - Minimize the number of aqueous washes.- Ensure the pH of the aqueous wash is not excessively high to prevent ester hydrolysis.- Back-extract the aqueous layer with a fresh portion of the organic solvent. |
| Persistent acidic impurities in the organic layer | Incomplete neutralization of methanesulfonic acid. | - Increase the concentration or volume of the basic wash (e.g., saturated NaHCO₃ solution).- Perform multiple washes with the basic solution until the aqueous layer is confirmed to be basic with pH paper.[5] |
Chromatographic Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of product and a close-eluting impurity | - Inappropriate solvent system.- Column overloading. | - Optimize the solvent system by varying the polarity. A shallower gradient or isocratic elution might improve resolution.- Reduce the amount of crude material loaded onto the column. |
| Product appears to be degrading on the silica gel column | The silica gel is too acidic, causing hydrolysis of the methanesulfonate ester. | - Neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing the column.- Use a less acidic stationary phase like alumina. |
| Streaking or tailing of the product spot/peak | - The compound is interacting too strongly with the stationary phase.- The sample is not fully dissolved in the loading solvent. | - Add a small amount of a more polar solvent to the mobile phase.- Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a weak solvent before loading. |
Crystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product oils out instead of crystallizing | - The solvent is too non-polar for the compound.- The solution is too concentrated.- The cooling rate is too fast. | - Add a co-solvent that is a poorer solvent for the product to induce crystallization.- Dilute the solution with more of the primary solvent.- Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. |
| Low recovery after crystallization | - The product is too soluble in the chosen solvent.- The volume of the solvent is too large. | - Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Reduce the volume of the solvent used for crystallization.- Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation. |
| Impurities co-crystallize with the product | The purity of the material before crystallization is too low. | - Perform an additional purification step (e.g., another column chromatography) before the final crystallization.- Try a different crystallization solvent or solvent system. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of methanesulfonate impurities.
Table 1: Detection Limits for Common Genotoxic Methanesulfonate Impurities
| Impurity | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Methyl Methanesulfonate (MMS) | GC-MS | 0.12 ppm | 0.37 ppm | [8] |
| Ethyl Methanesulfonate (EMS) | GC-MS | 0.13 ppm | 0.38 ppm | [8] |
| Isopropyl Methanesulfonate (IMS) | GC-MS | 0.11 ppm | 0.34 ppm | [8] |
| Methyl Methanesulfonate (MMS) | LC-MS/MS | 0.3 µg/g | 0.4 µg/g | [4] |
| Ethyl Methanesulfonate (EMS) | LC-MS/MS | 0.3 µg/g | 0.4 µg/g | [4] |
| Hexyl Methanesulfonate | GC-FID | 0.25 ppm | 0.75 ppm |
Table 2: Typical Purity Specifications for Long-Chain Alkyl Esters
| Parameter | Specification | Reference |
| Purity (this compound) | >99% | [10] |
| Residual Solvents | As per ICH Q3C guidelines | |
| Genotoxic Impurities (e.g., MMS, EMS) | Below Threshold of Toxicological Concern (TTC), typically <1.5 µ g/day exposure | [4] |
Experimental Protocols
General Protocol for the Purification of this compound
This protocol is a general guideline and may require optimization based on the specific reaction scale and impurity profile.
-
Aqueous Workup:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) to neutralize methanesulfonic acid. Check the pH of the aqueous layer to ensure it is basic.[5]
-
Water (1 x volume of organic layer).
-
Saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer) to remove excess water.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Load the sample onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Crystallization:
-
Dissolve the purified product from the chromatography step in a minimal amount of a suitable hot solvent (e.g., isopropanol, acetone, or a mixture of solvents like hexane/ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in a refrigerator or freezer to induce complete crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the final, high-purity this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of lipids | Buchi.com [cloud.infohub.buchi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. rroij.com [rroij.com]
- 9. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. larodan.com [larodan.com]
Technical Support Center: Monitoring Erucyl Methane Sulfonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of erucyl methane (B114726) sulfonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to monitor the progress of my erucyl methane sulfonate reaction?
A1: The most common and convenient method for routine monitoring is Thin Layer Chromatography (TLC).[1] It allows for a quick visualization of the consumption of the starting material (erucyl alcohol) and the formation of the product (this compound). The mesylated product is typically less polar than the starting alcohol, resulting in a higher Retention Factor (Rf) value on the TLC plate.
Q2: Can I use High-Performance Liquid Chromatography (HPLC) to monitor the reaction?
A2: Yes, HPLC can be used for more quantitative analysis. However, this compound lacks a strong chromophore, which can make UV detection challenging.[2][3] Derivatization of the mesylate may be necessary to enhance UV detection, or alternative detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed.[4][5][6][7]
Q3: Is Gas Chromatography (GC) a suitable technique for this reaction?
A3: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) are powerful techniques for analyzing alkyl mesylates, especially for detecting trace amounts and confirming product identity.[2][8][9][10][11] Given the long-chain nature of this compound, a high-temperature GC column and appropriate temperature programming are necessary.
Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy help in monitoring the reaction?
A4: ¹H and ¹³C NMR spectroscopy are excellent for confirming the structure of the final product and can be used to determine the reaction conversion by integrating the signals of the starting material and the product. Key changes to look for include the downfield shift of the protons and carbon at the alpha-position to the sulfonate ester group.[12][13][14][15]
Q5: What information can Fourier-Transform Infrared (FTIR) Spectroscopy provide?
A5: FTIR spectroscopy is useful for identifying the functional groups present. The disappearance of the broad O-H stretch from the starting erucyl alcohol and the appearance of characteristic S=O and S-O stretches from the sulfonate ester group indicate the progress of the reaction.[16][17]
Troubleshooting Guides
Issue 1: My TLC plate shows a significant amount of starting material even after a long reaction time.
-
Question: Why is my this compound reaction not going to completion?
-
Answer: Incomplete conversion can be due to several factors:
-
Insufficient Reagents: Ensure you have used a slight excess of methanesulfonyl chloride and the base (e.g., triethylamine, pyridine).[1][18]
-
Moisture Contamination: The reaction is sensitive to moisture, which can quench the methanesulfonyl chloride. Use anhydrous solvents and reagents.
-
Low Reaction Temperature: For sterically hindered or less reactive alcohols, a slightly elevated temperature might be required. Monitor the reaction at room temperature if it is slow at 0°C.[1]
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently.
-
Issue 2: I see an unexpected spot on my TLC plate, in addition to the starting material and product.
-
Question: What are the possible side products in an this compound reaction?
-
Answer: A common side product is the corresponding alkyl chloride, formed by the reaction of the intermediate with the chloride ion generated from methanesulfonyl chloride.[18][19] Using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride can prevent this side reaction.[18]
Issue 3: The workup of my reaction is difficult, and I'm losing a lot of product.
-
Question: How can I improve the workup procedure for my this compound synthesis?
-
Answer: A typical workup involves quenching the reaction with water, followed by extraction with an organic solvent.[1]
-
Ensure the aqueous washes are sufficient to remove the base and any salts.
-
Use a brine wash to help break up emulsions and dry the organic layer.
-
If the product is hydrolytically unstable, consider a non-aqueous workup or minimize contact time with water.
-
Experimental Protocols
Thin Layer Chromatography (TLC) Monitoring
Methodology:
-
Plate Preparation: Use silica (B1680970) gel 60 F₂₅₄ TLC plates. Draw a faint pencil line about 1 cm from the bottom of the plate.
-
Spotting:
-
On the left, spot a dilute solution of the starting erucyl alcohol.
-
In the middle, co-spot the starting material and a sample from the reaction mixture.
-
On the right, spot a sample from the reaction mixture.
-
-
Development: Develop the plate in a sealed chamber with a suitable solvent system. A common starting point for long-chain alcohols and their esters is a mixture of hexane (B92381) and ethyl acetate.
-
Visualization: Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a potassium permanganate (B83412) solution.
-
Interpretation: The starting alcohol will have a lower Rf value than the less polar mesylate product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Methodology:
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract with a suitable solvent like hexane.[2] Dilute the sample to an appropriate concentration.
-
GC Conditions:
-
Column: A low-polarity capillary column suitable for high-temperature analysis (e.g., DB-5ms).
-
Injector Temperature: 280°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a final temperature of around 300-320°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of this compound.
-
-
Data Analysis: Monitor the disappearance of the peak for erucyl alcohol and the appearance of the peak for this compound. The mass spectrum will confirm the identity of the product.
Data Presentation
Table 1: Illustrative TLC Data for this compound Reaction
| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value (approximate) | Visualization |
| Erucyl Alcohol | 4:1 | 0.3 | Stains with KMnO₄ |
| This compound | 4:1 | 0.6 | Stains with KMnO₄ |
Table 2: Illustrative GC-MS Retention Times
| Compound | Column | Retention Time (approximate) | Key Mass Fragments (m/z) |
| Erucyl Alcohol | DB-5ms (30m x 0.25mm) | 15.2 min | [M-H₂O]⁺, and other fragments |
| This compound | DB-5ms (30m x 0.25mm) | 18.5 min | [M]⁺, [M-CH₃SO₃]⁺, and other fragments |
Visualizations
Caption: Workflow for monitoring the this compound reaction.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 19. reddit.com [reddit.com]
improving the long-term stability of erucyl methane sulfonate stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the long-term stability of erucyl methane (B114726) sulfonate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is erucyl methane sulfonate and why is its stability a concern?
This compound is an ester formed from erucic acid and methanesulfonic acid. Like other alkyl methanesulfonates, it is susceptible to degradation, which can impact experimental reproducibility and the accuracy of results. The primary concerns for the stability of stock solutions are hydrolysis of the methanesulfonate (B1217627) ester and oxidation of the unsaturated erucyl chain.
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound in a stock solution are:
-
Hydrolysis: The methanesulfonate ester bond can be cleaved by water, a reaction that can be catalyzed by both acids and bases. This results in the formation of erucyl alcohol and methanesulfonic acid.
-
Oxidation: The cis-double bond in the erucyl fatty acid chain is susceptible to oxidation, especially in the presence of oxygen, light, and trace metal ions. This can lead to the formation of various oxidation byproducts, including peroxides, aldehydes, and carboxylic acids, and may also cause polymerization.
Q3: What are the ideal solvents for preparing this compound stock solutions?
Due to its long, hydrophobic erucyl chain, this compound is poorly soluble in aqueous solutions. Anhydrous organic solvents are recommended for preparing stock solutions. The choice of solvent will depend on the requirements of the downstream application.
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Rationale | Considerations for Use |
| Dimethyl Sulfoxide (B87167) (DMSO) | High solubilizing power for hydrophobic compounds.[1][2] | Can be toxic to cells at concentrations typically above 0.5%.[1] Hygroscopic; absorb moisture from the air, which can lead to hydrolysis of the solute. |
| Ethanol (B145695) | Good solubilizing agent for fatty acid derivatives and less toxic to many cell types than DMSO.[3][4] | May not be suitable for all experimental systems. Ensure it is anhydrous. |
| Methanol | Similar to ethanol in its ability to dissolve erucic acid derivatives.[3][4] | Can be more toxic than ethanol in some biological assays. Ensure it is anhydrous. |
Q4: How should I store this compound stock solutions to maximize stability?
Proper storage is critical for maintaining the integrity of your this compound stock solution.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures slow down the rates of chemical degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Minimizes contact with oxygen, thereby reducing the risk of oxidative degradation of the unsaturated erucyl chain. |
| Light Conditions | Protected from light (e.g., in amber vials) | Light can promote the formation of free radicals and accelerate oxidative degradation. |
| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen, and also prevents contamination of the entire stock.[1] |
| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents solvent evaporation and moisture entry. Glass is generally more inert than plastic. |
Troubleshooting Guides
Issue 1: Precipitation or cloudiness in the stock solution.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.
-
Solution:
-
Gently warm the solution to room temperature to see if the precipitate redissolves.
-
If the precipitate persists, try sonicating the solution for a few minutes.
-
If the solution remains cloudy, the initial concentration may be too high. Prepare a new, more dilute stock solution.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the this compound stock solution.
-
Solution:
-
Prepare a fresh stock solution from solid material.
-
Assess the purity of your stock solution using an appropriate analytical method (see Experimental Protocols).
-
Review your storage conditions to ensure they align with the recommendations (see Table 2).
-
Issue 3: Change in the color or odor of the stock solution.
-
Possible Cause: Significant oxidative degradation.
-
Solution:
-
Discard the solution.
-
When preparing a new stock solution, ensure you are using an anhydrous solvent and consider purging the vial with an inert gas before sealing.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound and transfer it to the amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Tightly cap the vial and vortex until the solid is completely dissolved. A brief sonication may be used to aid dissolution.
-
(Optional but recommended) Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before final sealing.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store at -20°C or -80°C.
-
Protocol 2: Assessment of Stock Solution Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to monitor the stability of your this compound stock solution over time.
-
Materials:
-
This compound stock solution
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
C18 reversed-phase HPLC column
-
HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
-
Procedure:
-
Immediately after preparing the stock solution (Time 0), dilute a small aliquot to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system and record the chromatogram. The main peak corresponds to intact this compound.
-
Store the stock solution under your desired conditions.
-
At subsequent time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution, dilute it in the same manner, and analyze it by HPLC.
-
Compare the chromatograms over time. A decrease in the area of the main peak and/or the appearance of new peaks indicates degradation.
-
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Key degradation pathways for this compound.
Caption: A logical approach to troubleshooting issues with this compound stock solutions.
References
addressing variability in results with erucyl methane sulfonate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in results with erucyl methane (B114726) sulfonate (EMS) experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during EMS mutagenesis experiments.
Issue 1: Low Mutation Frequency
Q: My EMS mutagenesis experiment resulted in a very low or no observable mutation frequency. What are the potential causes and how can I troubleshoot this?
A: A low mutation frequency can stem from several factors, ranging from the EMS solution to the biological material and experimental protocol. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Steps:
-
Verify EMS Activity:
-
Age and Storage: EMS is susceptible to hydrolysis. Ensure your EMS stock is not expired and has been stored in a cool, dark, and dry place.
-
Solution Preparation: Prepare the EMS solution immediately before use. The solvent can also impact efficacy; for plant seeds, a buffer like sodium phosphate (B84403) is often used to prevent rapid hydrolysis.[1]
-
-
Optimize EMS Concentration and Exposure Time:
-
Dose-Response: The mutation frequency generally increases with EMS concentration and exposure time.[2] However, excessively high doses can lead to high lethality, masking the mutagenic effects.
-
Pilot Study: Conduct a pilot experiment with a range of EMS concentrations and exposure times to determine the optimal dose for your specific organism and experimental goals.[3][4] The aim is to find a balance between mutation induction and survival.
-
-
Review the Experimental Protocol:
-
Presoaking (for seeds): Presoaking seeds in water before EMS treatment can significantly impact mutagen uptake. A 12-hour presoaking period has been found to be effective for rice.[5]
-
Treatment Temperature: Temperature can influence the rate of EMS activity. Ensure a consistent and appropriate temperature is maintained during the treatment.[6]
-
Washing: Thoroughly wash the biological material after EMS treatment to remove residual EMS, which can cause further damage and reduce survival.
-
-
Consider the Biological Material:
Issue 2: High Lethality or Low Survival Rate
Q: I am observing a high rate of lethality or a very low survival rate in my EMS-treated samples. How can I reduce the toxicity of the treatment?
A: High lethality is a common issue and is often a result of excessive EMS exposure. The goal is to induce mutations without killing the majority of the cells or organisms.
Troubleshooting Steps:
-
Adjust EMS Concentration and Exposure Time:
-
Reduce Dose/Time: The most direct way to decrease lethality is to lower the EMS concentration or shorten the exposure time.[3][8] A declining trend in survival is observed with increased EMS dosage and exposure time.[3]
-
Determine LD50: Calculate the lethal dose 50 (LD50), which is the dose that results in 50% lethality. This is often considered an optimal dose for inducing a high frequency of mutations with acceptable survival rates.[3]
-
-
Optimize Post-Treatment Handling:
-
Thorough Washing: Inadequate washing after EMS treatment can leave residual mutagen, leading to continued cellular damage and decreased survival.
-
Recovery Period: Provide an adequate recovery period for the treated cells or organisms under optimal growth conditions.
-
-
Evaluate Presoaking Duration (for seeds):
-
While presoaking can enhance mutagen uptake, excessively long presoaking times can also increase sensitivity and lethality. Optimize the presoaking duration for your specific seed type.
-
Issue 3: Inconsistent Results Between Experiments
Q: I am getting highly variable and inconsistent results between different batches of my EMS mutagenesis experiments. How can I improve the reproducibility of my results?
A: Inconsistent results are often due to subtle variations in experimental conditions. Standardization and meticulous control of all parameters are key to ensuring reproducibility.
Troubleshooting Steps:
-
Standardize All Reagents and Materials:
-
EMS Stock: Use the same batch of EMS for a series of related experiments. If you must use a new batch, consider running a small pilot study to confirm its efficacy.
-
Biological Material: Use organisms or cells from the same genetic background, age, and developmental stage.
-
-
Maintain Consistent Experimental Conditions:
-
Precise Measurements: Ensure accurate and consistent measurement of EMS concentration, treatment volume, and the number of cells or seeds.
-
Environmental Control: Strictly control and monitor the temperature, light, and humidity during treatment and recovery.
-
-
Automate where Possible:
-
Using automated or semi-automated equipment for liquid handling and timing can reduce human error and improve consistency.
-
-
Detailed Record Keeping:
-
Maintain a detailed laboratory notebook, recording every parameter of each experiment, including lot numbers of reagents, specific equipment used, and any deviations from the protocol. This will help in identifying potential sources of variability.
-
Quantitative Data Summary
| Organism | EMS Concentration | Exposure Time | Effect | Reference |
| Barley | 0.1% - 0.9% (v/v) | 0.5 - 2.5 hours | Germination and survival decreased with increasing dose and time. LD50 was 0.64%. | [3] |
| Wheat | 0.1% - 0.7% (v/v) | 1 - 2 hours | Optimal conditions varied by genotype and temperature (25-35°C). | [6] |
| Rice | 0.5% - 2.0% | 6 - 48 hours | 0.5% EMS for 6 hours with 12-hour presoaking was optimal. | [5] |
| Pepper | 1.0% - 2.0% | 12 hours | 1.3% EMS was used for large-scale mutagenesis. | [1] |
| Chinese Hamster Ovary Cells | 0 - 800 µg/mL | Fixed | Mutation frequency increased linearly with EMS concentration. | [2] |
Experimental Protocols
General Protocol for EMS Mutagenesis of Plant Seeds
This protocol provides a general framework. Optimal conditions such as EMS concentration, presoaking, and exposure time should be determined empirically for each plant species and genotype.
-
Seed Preparation:
-
Select healthy, uniform seeds from the same batch.
-
Surface sterilize the seeds if necessary to prevent microbial contamination.
-
-
Presoaking:
-
Soak the seeds in distilled water for a predetermined period (e.g., 6-12 hours) at a controlled temperature.[5] This step allows for the initiation of metabolic activity and facilitates the uptake of EMS.
-
-
EMS Treatment:
-
Prepare the EMS solution of the desired concentration in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0) immediately before use.[1] Caution: EMS is a potent carcinogen and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Decant the presoaking water and add the EMS solution to the seeds.
-
Incubate the seeds in the EMS solution for the desired duration with gentle agitation to ensure uniform exposure.
-
-
Washing:
-
Carefully decant the EMS solution and dispose of it as hazardous waste.
-
Wash the seeds thoroughly with several changes of distilled water over a period of several hours to remove all traces of EMS.
-
-
Drying and Sowing:
-
Dry the seeds to their original moisture content.
-
Sow the treated seeds (M1 generation) in appropriate growth media and cultivate under optimal conditions.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent EMS experiment results.
Caption: Simplified signaling pathway of EMS-induced mutation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EMS?
A1: EMS is an alkylating agent that primarily induces point mutations in DNA. It transfers its ethyl group to guanine (G), forming O6-ethylguanine. During DNA replication, this modified base can mispair with thymine (T) instead of cytosine (C). This leads to a G:C to A:T transition mutation in the subsequent round of replication.
Q2: Why is there a non-uniform distribution of EMS-induced mutations in the genome?
A2: Research in organisms like C. elegans has shown that EMS does not induce mutations uniformly across the genome. The frequency of mutations can be influenced by the local DNA sequence context and the chromatin status (i.e., how tightly the DNA is packaged). Regions with higher concentrations of G/C nucleotides can be "hot spots" for mutations.[9][10]
Q3: Is it better to use a high concentration of EMS for a short time or a low concentration for a longer time?
A3: The optimal approach depends on the organism and the experimental goals. However, studies have shown that lower to moderate doses of EMS are often more efficient at inducing mutations with less biological damage compared to higher doses.[7] High concentrations can lead to significant lethality, which may eliminate potentially interesting mutants. A pilot study is the best way to determine the optimal conditions for your specific system.
Q4: How should I safely handle and dispose of EMS?
A4: EMS is a potent mutagen and suspected carcinogen and must be handled with extreme care. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All contaminated materials and solutions should be disposed of as hazardous chemical waste according to your institution's safety guidelines.
Q5: Can the genotype of my organism affect the outcome of EMS mutagenesis?
A5: Yes, the genetic background of the organism can significantly influence its sensitivity to EMS.[6][7] Different strains or varieties may have different DNA repair efficiencies or other physiological differences that affect their response to the mutagen. Therefore, it is crucial to establish optimal mutagenesis conditions for each specific genotype you are working with.
References
- 1. Development and Characterization of an Ethyl Methane Sulfonate (EMS) Induced Mutant Population in Capsicum annuum L. [mdpi.com]
- 2. The dose-response relationship for ethyl methanesulfonate-induced mutations at the hypoxanthine-guanine phosphoribosyl transferase locus in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cropj.com [cropj.com]
- 4. Optimising the dosage of ethyl methanesulphonate mutagenesis in selected wheat genotypes [nisc.co.za]
- 5. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development [frontiersin.org]
- 9. A machine learning enhanced EMS mutagenesis probability map for efficient identification of causal mutations in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]
- 10. A machine learning enhanced EMS mutagenesis probability map for efficient identification of causal mutations in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation of Erucyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for validating the purity of erucyl methanesulfonate (B1217627), a long-chain alkyl sulfonate. The primary focus is on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), with a comparative evaluation against Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Supporting experimental data and detailed protocols are provided to assist in method selection and implementation.
Introduction to Erucyl Methanesulfonate and Purity Concerns
Erucyl methanesulfonate is the ester of erucyl alcohol and methanesulfonic acid. As with other alkyl sulfonates, its purity is of critical importance, particularly in pharmaceutical applications, due to the potential for genotoxic impurities to be present. These impurities can arise from the manufacturing process, including unreacted starting materials, by-products, and degradation products. Therefore, robust analytical methods are required to accurately determine the purity and impurity profile of erucyl methanesulfonate.
Primary Analytical Technique: HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like erucyl methanesulfonate. It offers high sensitivity and selectivity, enabling the separation and identification of the main component from its potential impurities.
Experimental Protocol: HPLC-MS
1. Sample Preparation:
-
Accurately weigh 10 mg of the erucyl methanesulfonate sample.
-
Dissolve in 10 mL of a suitable organic solvent, such as a mixture of isopropanol (B130326) and acetonitrile (B52724) (1:1, v/v), to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL with the mobile phase.
2. HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is suitable for separating the long-chain, nonpolar erucyl methanesulfonate from more polar impurities.
-
Mobile Phase: A gradient elution is recommended.
-
Gradient Program:
-
Start with 80% B, hold for 2 minutes.
-
Increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 80% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is well-suited for the analysis of nonpolar to moderately polar, thermally stable compounds like erucyl methanesulfonate.[2][3][4][5]
-
Ionization Mode: Positive ion mode is expected to be effective for detecting the protonated molecule [M+H]⁺.
-
Nebulizer Temperature: 400 °C.
-
Drying Gas Flow: 5 L/min.
-
Capillary Voltage: 3500 V.
-
Mass Range: Scan from m/z 100 to 600.
Workflow for HPLC-MS Purity Validation of Erucyl Methanesulfonate
Caption: Workflow for HPLC-MS analysis of erucyl methanesulfonate.
Comparative Analytical Techniques
While HPLC-MS is a primary method, other techniques offer orthogonal information and can be valuable for a comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For long-chain molecules like erucyl methanesulfonate, derivatization is often necessary to increase volatility.
1. Derivatization (Silylation):
-
Accurately weigh 1 mg of the erucyl methanesulfonate sample into a vial.
-
Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC Conditions:
-
Column: A nonpolar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is suitable.[6]
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 2 minutes.
-
Ramp to 320 °C at 10 °C/min.
-
Hold at 320 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.[7]
-
Ion Source Temperature: 230 °C.[7]
-
Mass Range: Scan from m/z 50 to 700.
Logical Flow for GC-MS vs. HPLC-MS Method Selection
Caption: Decision tree for selecting between HPLC-MS and GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[8][9][10][11] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of erucyl methanesulfonate and 5 mg of a suitable internal standard (e.g., 1,4-bis(trimethylsilyl)benzene (B82404) for nonpolar samples) into a vial.[12]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for adequate signal dispersion.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30 seconds is a conservative starting point.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[8]
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from erucyl methanesulfonate and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Erucyl Methanesulfonate
-
IS = Internal Standard
-
Performance Comparison
| Parameter | HPLC-MS | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Signal intensity proportional to the number of nuclei. |
| Sample Volatility | Not required. | Required (derivatization may be needed). | Not required. |
| Derivatization | Not required. | Often required for long-chain compounds.[6][13][14] | Not required. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Lower (µg to mg range). |
| Quantification | Relative (requires reference standard for absolute quantification). | Relative (requires reference standard for absolute quantification). | Absolute (purity determined relative to an internal standard).[8][10] |
| Impurity Identification | Excellent, provides molecular weight and fragmentation data. | Excellent, extensive libraries for EI fragmentation patterns. | Limited, can identify impurities if signals are resolved and structure is known or can be deduced. |
| Throughput | High. | Moderate (longer run times, derivatization step). | Low to moderate. |
Orthogonal Techniques for Comprehensive Purity Assessment
For a complete validation of purity, especially for regulatory submissions, orthogonal methods that measure different properties of the compound are recommended.
-
Elemental Analysis (CHNOS): This technique determines the mass fractions of carbon, hydrogen, nitrogen, oxygen, and sulfur in a sample. The results are compared to the theoretical values for the chemical formula of erucyl methanesulfonate. An acceptance criterion of within ±0.4% of the theoretical value is common.[15][16] This method provides a fundamental confirmation of the compound's elemental composition and is a strong indicator of purity.[17][18][19]
-
Karl Fischer Titration: This is the gold standard for the determination of water content in a sample.[20][21][22][23] Water is a common impurity that may not be detected by chromatographic methods. Accurate determination of water content is crucial for calculating the purity of the anhydrous material.[24]
Conclusion
The validation of erucyl methanesulfonate purity is best achieved through a multi-faceted analytical approach.
-
HPLC-MS stands out as the primary technique due to its direct applicability to non-volatile compounds without the need for derivatization, offering excellent sensitivity and specificity for both quantification and impurity identification.
-
GC-MS , while requiring a derivatization step, serves as a valuable orthogonal chromatographic method, particularly for volatile impurities.
-
qNMR provides a powerful, independent method for absolute purity determination, which is not reliant on a reference standard of erucyl methanesulfonate itself.
-
Elemental Analysis and Karl Fischer Titration are essential supporting techniques that provide fundamental data on elemental composition and water content, respectively, contributing to a comprehensive and robust purity assessment.
The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the expected impurities, the required level of accuracy, and the intended use of the erucyl methanesulfonate. For drug development and quality control, a combination of HPLC-MS for impurity profiling and qNMR for absolute purity determination, supported by elemental analysis and Karl Fischer titration, would represent a comprehensive and scientifically sound validation strategy.
References
- 1. ionsource.com [ionsource.com]
- 2. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 3. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. bipm.org [bipm.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elemental analysis - Wikipedia [en.wikipedia.org]
- 18. azom.com [azom.com]
- 19. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. mt.com [mt.com]
- 24. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of Erucyl Methane Sulfonate and Ethyl Methanesulfonate (EMS) for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the well-established mutagen, Ethyl Methanesulfonate (B1217627) (EMS), with a theoretical comparison to the lesser-known Erucyl Methane Sulfonate.
This guide provides a detailed overview of Ethyl Methanesulfonate (EMS), a widely used alkylating agent in genetic research. Due to a significant lack of available experimental data on the biological activity of this compound, a direct comparative analysis based on performance is not possible at this time. This document will therefore focus on the extensive data available for EMS, including its chemical properties, mechanism of action, and detailed experimental protocols. A theoretical comparison with this compound will be drawn based on fundamental chemical principles, highlighting how its structural differences might influence its potential activity.
Executive Summary
Ethyl Methanesulfonate (EMS) is a potent monofunctional ethylating agent extensively documented for its mutagenic effects across a vast range of organisms, from viruses to mammals.[1] It is a staple in forward genetics for inducing random point mutations.[2] In contrast, this compound remains largely uncharacterized in biological systems. While its chemical structure suggests it belongs to the same class of alkylating agents, no peer-reviewed studies detailing its mutagenicity, cytotoxicity, or mechanism of action are currently available. This guide presents a comprehensive profile of EMS, followed by a theoretical discussion on how the distinct properties of the erucyl group, compared to the ethyl group, might hypothetically affect the activity of this compound.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these compounds is crucial for their application in research. EMS is a colorless liquid at room temperature and is soluble in water.[3]
| Property | Ethyl Methanesulfonate (EMS) | This compound |
| Synonyms | Ethyl mesylate, NSC 26805 | 13-Docosen-1-ol, 1-methanesulfonate |
| CAS Number | 62-50-0 | 102542-59-6 |
| Molecular Formula | C₃H₈O₃S | C₂₃H₄₆O₃S |
| Molecular Weight | 124.16 g/mol | 402.68 g/mol |
| Appearance | Clear colorless liquid | Not specified (likely a solid or viscous liquid at RT) |
| Boiling Point | 213.5 °C | Not specified |
| Solubility | Soluble in water, ethanol, and other organic solvents. | Likely insoluble in water, soluble in nonpolar organic solvents. |
Mechanism of Action: A Tale of Two Alkyl Groups
Alkylating agents like EMS exert their mutagenic effects by transferring an alkyl group to nucleophilic sites on DNA bases. This modification can lead to mispairing during DNA replication and result in mutations.
Ethyl Methanesulfonate (EMS)
EMS is a monofunctional ethylating agent that primarily ethylates guanine (B1146940) at the O⁶ and N⁷ positions.[1] The ethylation of guanine at the O⁶ position is particularly mutagenic as it can cause the modified guanine to mispair with thymine (B56734) instead of cytosine during DNA replication, leading to a G:C to A:T transition mutation.[1] The reaction proceeds via a mixed SN1/SN2 mechanism.[1]
References
A Comparative Analysis of the Alkylating Activity of Long-Chain Methanesulfonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the alkylating activity of different long-chain methanesulfonates, focusing on their cytotoxic effects against various cancer cell lines. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for those involved in oncology research and the development of novel chemotherapeutic agents.
Introduction to Long-Chain Methanesulfonates as Alkylating Agents
Methanesulfonates are a class of alkylating agents that exert their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA.[1] This alkylation can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death (apoptosis).[2] The prototypical methanesulfonate (B1217627), busulfan (B1668071), is a short-chain alkanediol dimethanesulfonate and has been a cornerstone in the treatment of chronic myeloid leukemia.[3][4]
Recent research has explored the synthesis and cytotoxic potential of long-chain analogs of busulfan. The rationale behind extending the alkyl chain is to increase the lipophilicity of the compounds.[1] This enhanced lipophilicity may facilitate easier transport across cellular membranes, potentially leading to increased intracellular drug accumulation and greater efficacy.[1] This guide focuses on the comparative cytotoxic activity of these emerging long-chain methanesulfonates.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic activity of two novel long-chain busulfan analogs, Hexadecane-1,2-diol dimethanesulfonate (a C12 analog) and 2-Tetradecylbutane-1,4-diol dimethanesulfonate (a C14 analog), was evaluated against a panel of six human solid tumor cell lines.[3] The results, presented as IC50 values (the concentration of drug required to inhibit cell growth by 50%), are summarized in the table below. For comparison, the parent compound, busulfan, was reported to be inactive against all of these cell lines under the experimental conditions.[1]
| Compound | A2780 (Ovarian) | H322 (Lung) | LL (Lung) | WiDr (Colon) | C26-10 (Colon) | UMSCC-22B (Head & Neck) |
| Hexadecane-1,2-diol dimethanesulfonate (C12) | 30.59 µM | 59.72 µM | 25.59 µM | 40.75 µM | 39.81 µM | 30.20 µM |
| 2-Tetradecylbutane-1,4-diol dimethanesulfonate (C14) | 26.36 µM | 23.44 µM | 20.82 µM | 23.98 µM | 23.44 µM | 21.87 µM |
| Busulfan | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
Data sourced from Kokotos et al. (2001).[3]
The data indicates that both long-chain analogs exhibit significantly greater cytotoxic activity against this panel of solid tumor cell lines compared to busulfan. Notably, the 2-tetradecylbutane-1,4-diol dimethanesulfonate (C14 analog) consistently demonstrated lower IC50 values, suggesting a higher potency than the hexadecane-1,2-diol dimethanesulfonate (C12 analog).[1] This suggests that the increased lipophilicity conferred by the longer alkyl chains contributes to their enhanced cytotoxic effects.[1]
Experimental Protocols
The determination of the cytotoxic activity of the long-chain methanesulfonates was performed using a colorimetric cell viability assay, likely a Sulforhodamine B (SRB) assay, which is a standard method for screening potential anticancer compounds against adherent cell lines.[5][6]
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol is a standard procedure for assessing cell viability based on the measurement of cellular protein content.[5][7]
1. Cell Seeding:
-
Adherent cancer cell lines are harvested from culture.
-
Cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well).[8]
-
The plates are incubated for 24 hours to allow for cell attachment.[7]
2. Compound Treatment:
-
Stock solutions of the long-chain methanesulfonates are prepared, typically in dimethyl sulfoxide (B87167) (DMSO).[8]
-
A series of dilutions of the test compounds are made in the appropriate cell culture medium.
-
The medium from the cell plates is removed, and the diluted compounds are added to the wells. Control wells containing untreated cells and vehicle (DMSO) are included.[8]
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[8]
3. Cell Fixation:
-
After the incubation period, the supernatant is discarded, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.[5]
-
The plates are incubated at 4°C for at least one hour.[5]
4. Staining:
-
The TCA solution is removed, and the plates are washed with water and air-dried.
-
0.4% (w/v) SRB solution in 1% acetic acid is added to each well.[5]
-
The plates are incubated at room temperature for 30 minutes.[5]
5. Washing and Solubilization:
-
The unbound SRB dye is removed by washing the plates multiple times with 1% (v/v) acetic acid.[5]
-
The plates are allowed to air-dry completely.
-
The protein-bound dye is solubilized by adding 10 mM Tris base solution to each well.[5]
6. Absorbance Measurement and Data Analysis:
-
The absorbance (Optical Density, OD) is measured using a microplate spectrophotometer at a wavelength of approximately 510-540 nm.[5]
-
The percentage of cell survival is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Visualizing Experimental and Biological Processes
To better understand the experimental and biological context of this research, the following diagrams illustrate the workflow of the cytotoxicity assay and the cellular signaling pathway activated by DNA alkylation.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: DNA Damage Response pathway initiated by alkylating agents.
Mechanism of Action and Signaling Pathways
Long-chain methanesulfonates, like other bifunctional alkylating agents, are thought to primarily target DNA.[1] The process begins with the formation of a mono-adduct, where one of the methanesulfonate groups reacts with a nucleophilic site on a DNA base, often the N7 position of guanine.[2] This can then be followed by a second reaction, leading to the formation of DNA interstrand or intrastrand cross-links.[1] These cross-links are highly cytotoxic lesions as they can physically block the processes of DNA replication and transcription.[1]
The presence of these DNA adducts and cross-links triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[9][10] This pathway is crucial for maintaining genomic integrity. Key proteins in the DDR pathway recognize the DNA lesions and initiate a cascade of signaling events.[10] This can lead to the activation of several DNA repair mechanisms, including Base Excision Repair (BER) for smaller alkylation adducts, Nucleotide Excision Repair (NER) for bulkier lesions, and the Fanconi Anemia (FA) pathway for the repair of interstrand cross-links.[9][11]
If the DNA damage is too extensive to be repaired, the DDR pathway can induce cell cycle arrest, preventing the cell from proliferating with a damaged genome.[10] Ultimately, if the damage is irreparable, the cell is directed to undergo apoptosis, or programmed cell death, which is the desired outcome in cancer therapy.[4]
Conclusion
The available experimental data suggests that long-chain methanesulfonate analogs of busulfan are promising candidates for further investigation as anticancer agents. Their increased lipophilicity appears to correlate with enhanced cytotoxic activity against solid tumor cell lines that are resistant to the parent compound, busulfan. The 2-tetradecylbutane-1,4-diol dimethanesulfonate (C14 analog) showed particular promise in the study cited. Further research is warranted to explore the structure-activity relationship of a wider range of long-chain methanesulfonates and to elucidate their precise mechanisms of action and potential for clinical development.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
- 3. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacodynamic effect of busulfan in the P39 myeloid cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 11. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Erucyl Methane Sulfonate-Induced Mutations by Sequencing
A comparative analysis of modern sequencing techniques for the verification of chemically induced mutations, providing researchers with data-driven insights to select the optimal method for their experimental needs.
In the realm of functional genomics, the chemical mutagen ethyl methanesulfonate (B1217627) (EMS) is a cornerstone for inducing random point mutations, enabling the discovery of novel gene functions and the development of improved biological systems. However, the critical step of accurately and efficiently identifying these mutations is paramount. This guide provides a comprehensive comparison of the leading sequencing-based methodologies for the validation of EMS-induced mutations: Targeting Induced Local Lesions in Genomes (TILLING), Whole-Genome Sequencing (WGS), and Targeted Amplicon Sequencing.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of each technique's performance, supported by experimental data, in-depth protocols, and visual workflows to aid in experimental design and execution.
Comparative Analysis of Validation Methods
The selection of a mutation validation method is a critical decision in any EMS-based genetic screen. The optimal choice depends on a variety of factors, including the research goals, budget, throughput requirements, and the nature of the target organism. Below is a summary of quantitative data to facilitate a direct comparison of TILLING, Targeted Amplicon Sequencing, and Whole-Genome Sequencing.
| Feature | TILLING (CEL I-based) | Targeted Amplicon Sequencing | Whole-Genome Sequencing (WGS) |
| Mutation Detection Frequency | 1 mutation per 200-500 kb screened[1] | High, focused on specific regions | High, genome-wide; on average 720 mutations per M2 Arabidopsis plant[1] |
| Typical Throughput | High (thousands of samples)[2] | High (hundreds to thousands of amplicons/samples)[3] | Moderate (dependent on sequencing platform and desired coverage) |
| False Positive Rate | Moderate, requires sequencing confirmation[4] | Low to moderate, dependent on sequencing depth and analysis pipeline[5][6][7] | Low with sufficient coverage and robust bioinformatics[5][6][7][8] |
| False Negative Rate | Can occur due to inefficient CEL I cleavage | Low for well-designed amplicons | Low with adequate sequencing depth |
| Cost per Gene/Sample | Low for screening many samples for a few genes[9] | Low to moderate, depending on the number of targets and samples[9] | High, but cost is decreasing[9][10] |
| Labor & Time Intensity | High, involves multiple steps including PCR, enzyme digestion, and gel electrophoresis[11] | Moderate, streamlined workflow from PCR to sequencing[3][12] | Moderate, primarily sample preparation and data analysis |
| Primary Application | Reverse genetics screens for mutations in known genes in large populations.[13] | Validation of known mutations, screening of candidate genes, or CRISPR-Cas9 off-target analysis.[3][14] | Forward genetics to identify causal mutations for a phenotype without prior mapping.[8] |
Experimental Workflows and Signaling Pathways
To visually conceptualize the processes and biological contexts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.
TILLING (Targeting Induced Local Lesions in Genomes) using CEL I
This protocol describes a method for identifying EMS-induced point mutations in a target gene from a pooled population of M2 individuals.
Materials:
-
Genomic DNA from M2 individuals
-
Gene-specific primers
-
PCR reagents (high-fidelity DNA polymerase recommended)
-
CEL I enzyme (or celery juice extract)[15]
-
96-well plates
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
-
DNA purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
DNA Preparation and Pooling:
-
Extract high-quality genomic DNA from individual M2 plants.
-
Normalize the concentration of each DNA sample.
-
Create 8-fold pools of the DNA samples in a 96-well plate format.[16]
-
-
PCR Amplification:
-
Perform PCR to amplify the target gene region from each DNA pool. Use fluorescently labeled primers for detection on capillary electrophoresis systems, or standard primers for agarose gel detection.[2][17]
-
A typical PCR reaction (25 µL):
-
5 µL 5x PCR buffer
-
0.5 µL 10 mM dNTPs
-
1 µL 10 µM forward primer
-
1 µL 10 µM reverse primer
-
0.25 µL high-fidelity DNA polymerase
-
1 µL pooled DNA (50 ng/µL)
-
16.25 µL nuclease-free water
-
-
PCR cycling conditions (example):
-
Initial denaturation: 95°C for 3 min
-
35 cycles of:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55-65°C for 30 sec (optimize for primers)
-
Extension: 72°C for 1 min/kb
-
-
Final extension: 72°C for 5 min
-
-
-
Heteroduplex Formation:
-
Following PCR, denature the amplicons by heating to 95°C for 10 minutes.
-
Allow the PCR products to re-anneal by gradually cooling the samples to room temperature. This allows for the formation of heteroduplexes between wild-type and mutant DNA strands.[16]
-
-
CEL I Digestion:
-
Detection of Cleavage Products:
-
Stop the reaction by adding EDTA.
-
Analyze the digested products by agarose gel electrophoresis or capillary electrophoresis. The presence of cleaved fragments of specific sizes indicates a mutation in the pool.[16]
-
-
Identification of the Mutant Individual and Sanger Sequencing:
-
Once a pool is identified as containing a mutation, the individual DNA samples from that pool are screened individually by PCR and CEL I digestion to identify the mutant plant.
-
The PCR product from the identified mutant individual is then purified and sequenced by the Sanger method to confirm the mutation.
-
Targeted Amplicon Sequencing
This protocol outlines the steps for validating mutations in specific genomic regions using next-generation sequencing of PCR amplicons.
Materials:
-
Genomic DNA from M2 individuals
-
Gene-specific primers with sequencing adapter overhangs
-
High-fidelity DNA polymerase
-
PCR purification kit (e.g., magnetic beads)
-
Library quantification kit (e.g., Qubit, qPCR)
-
Next-generation sequencer (e.g., Illumina MiSeq)
Procedure:
-
Primer Design:
-
Design primers to amplify the target regions of interest. Include overhangs corresponding to the sequencing platform's adapters.
-
-
First PCR - Target Amplification:
-
Perform PCR with the adapter-tailed primers to amplify the target regions from individual or pooled DNA samples.[3]
-
Use a high-fidelity polymerase to minimize PCR errors.
-
Purify the PCR products to remove primers and dNTPs.
-
-
Second PCR - Indexing:
-
Perform a second, limited-cycle PCR to add unique indexes (barcodes) and the full sequencing adapters to the amplicons from each sample. This allows for multiplexing (pooling) of many samples in a single sequencing run.[12]
-
Purify the indexed amplicons.
-
-
Library Pooling and Quantification:
-
Quantify the concentration of each indexed library.
-
Pool the libraries in equimolar amounts.
-
-
Sequencing:
-
Sequence the pooled library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Demultiplex the sequencing reads based on the indexes.
-
Align the reads to a reference genome.
-
Call variants (SNPs and indels) using a suitable bioinformatics pipeline (e.g., GATK, Samtools).
-
Filter the variants based on quality scores and other parameters to identify high-confidence mutations.
-
Whole-Genome Sequencing (WGS)
This protocol provides a general workflow for identifying EMS-induced mutations across the entire genome of a mutant organism.
Materials:
-
High-quality genomic DNA from an M2 mutant and a wild-type control
-
NGS library preparation kit
-
Next-generation sequencer (e.g., Illumina NovaSeq)
-
High-performance computing resources for data analysis
Procedure:
-
DNA Extraction and Quality Control:
-
Extract high-molecular-weight genomic DNA from the mutant and a non-mutagenized wild-type control.
-
Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
-
-
Library Preparation:
-
Prepare a sequencing library from the genomic DNA using a commercially available kit. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
-
Sequencing:
-
Sequence the library on a high-throughput sequencing platform to a desired coverage (e.g., 30x for diploid genomes).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome using an aligner such as BWA or Bowtie2.[18]
-
Variant Calling: Identify SNPs and indels in the mutant and wild-type samples compared to the reference genome using variant callers like GATK's HaplotypeCaller or Samtools/BCFtools.[18]
-
Variant Filtering and Annotation:
-
Filter out low-quality variants.
-
Subtract variants present in the wild-type control to identify mutations specific to the EMS-treated line.[8]
-
Annotate the remaining variants to predict their functional impact (e.g., synonymous, missense, nonsense).
-
-
-
Candidate Gene Identification and Validation:
-
For forward genetics screens, correlate the identified mutations with the observed phenotype. This may involve analyzing multiple mutant lines with the same phenotype to find a common mutated gene.
-
Validate candidate causal mutations by Sanger sequencing and functional assays (e.g., complementation, knockouts).
-
Conclusion
The validation of EMS-induced mutations is a critical step in harnessing the power of chemical mutagenesis for genetic research. The choice between TILLING, Targeted Amplicon Sequencing, and Whole-Genome Sequencing should be guided by the specific needs of the research project. TILLING remains a powerful and cost-effective method for screening large populations for mutations in known genes. Targeted Amplicon Sequencing offers a flexible and efficient approach for validating candidate mutations and screening a moderate number of targets. Whole-Genome Sequencing has become an invaluable tool for forward genetics, enabling the rapid identification of causal mutations without the need for laborious mapping. By understanding the strengths and limitations of each method, researchers can design and execute robust and efficient mutation validation strategies, accelerating the pace of discovery in functional genomics and beyond.
References
- 1. A simple, single-tube overlapping amplicon-targeted Illumina sequencing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for TILLING and Ecotilling in plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Mutagenesis and TILLING to Dissect Gene Function in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of false positive and false negative errors in targeted next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. A Strategy for Direct Mapping and Identification of Mutations by Whole-Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Is it the end of TILLING era in plant science? [frontiersin.org]
- 11. Discovery of Rare Mutations in Populations: TILLING by Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted amplicon sequencing [bio-protocol.org]
- 13. TILLING by NGS - CD Genomics [cd-genomics.com]
- 14. paragongenomics.com [paragongenomics.com]
- 15. k-state.edu [k-state.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. How To Analyze Whole Genome Sequencing Data For Absolute Beginners Part 1: From Raw Reads to High-Quality Variants Using GATK - NGS Learning Hub [ngs101.com]
erucyl methane sulfonate as an alternative to other lipid modifying agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-modifying agents, the quest for novel compounds with unique mechanisms of action is perpetual. Erucyl methane (B114726) sulfonate, an ester of the long-chain fatty alcohol erucyl alcohol and methanesulfonic acid, presents a theoretical avenue for lipid modification. While direct experimental data on erucyl methane sulfonate's lipid-lowering effects are not currently available in published literature, we can infer a potential mechanism of action based on studies of structurally similar compounds. This guide provides a comparative overview of the hypothesized action of this compound against well-established classes of lipid-modifying agents, supported by available data on related compounds.
A Hypothesized Mechanism of Action
Research on arylsulfonate esters of long-chain fatty alcohols suggests a primary mechanism centered on the inhibition of intestinal cholesterol absorption.[1] A key study on linoleyl tosylate, a compound with a similar structure to this compound, demonstrated that it lowers plasma and liver cholesterol levels by increasing the fecal elimination of dietary cholesterol.[1] The study also indicated a stimulation of cholesteryl esterase activity in the intestinal mucosa, which may play a role in this process.[1]
Based on these findings, it is plausible that this compound could act similarly by interfering with the uptake of cholesterol from the gut, thereby reducing the amount of cholesterol that reaches the liver and subsequently enters circulation.
Comparative Analysis with Established Lipid-Modifying Agents
To contextualize the potential of this compound, it is essential to compare its hypothesized mechanism with those of current therapeutic agents. The following tables summarize the key characteristics and mechanisms of major lipid-modifying drug classes.
Table 1: Comparison of Mechanistic Profiles
| Feature | This compound (Hypothesized) | Statins | Fibrates | Ezetimibe | PCSK9 Inhibitors |
| Primary Target | Intestinal Cholesterol Absorption | HMG-CoA Reductase | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Niemann-Pick C1-Like 1 (NPC1L1) Protein | Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) |
| Primary Effect | Reduced Cholesterol Uptake | Decreased Cholesterol Synthesis | Increased Lipoprotein Lipase Activity, Decreased VLDL Production | Inhibition of Cholesterol Absorption | Increased LDL Receptor Recycling |
| Effect on LDL-C | Lowering (inferred) | Significant Lowering[2][3] | Moderate Lowering[4][5] | Moderate Lowering[6][7] | Significant Lowering[8][9] |
| Effect on HDL-C | Unknown | Modest Increase[10] | Significant Increase[11][12] | Minimal | Minimal |
| Effect on Triglycerides | Unknown | Moderate Lowering[10] | Significant Lowering[11][12] | Minimal | Moderate Lowering |
Table 2: Summary of Clinical Effects
| Agent Class | Typical LDL-C Reduction | Typical HDL-C Increase | Typical Triglyceride Reduction |
| Statins | 18-55%[10] | 5-15%[10] | 7-30%[10] |
| Fibrates | 5-20%[13] | 10-20%[12] | 20-50%[13] |
| Ezetimibe | 13-20%[14] | 1-5% | 5-10% |
| PCSK9 Inhibitors | 45-70%[15] | 5-9% | 12-31% |
| This compound | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways affected by these lipid-modifying agents.
References
- 1. Arylsulfonate esters as hypocholesteremic agents: III. Mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statin - Wikipedia [en.wikipedia.org]
- 3. Statins: Side effects, uses, function, and risks [medicalnewstoday.com]
- 4. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ezetimibe - Wikipedia [en.wikipedia.org]
- 7. Ezetimibe therapy: mechanism of action and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nps.org.au [nps.org.au]
- 9. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lipid-Lowering Drug Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
Quantitative Analysis of DNA Adduccts: A Comparative Guide for Researchers
Introduction to DNA Adduct Analysis
The covalent modification of DNA by reactive chemicals, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. Quantifying these adducts provides invaluable information for assessing the genotoxic potential of a compound and understanding its mechanism of action. Ethyl methanesulfonate (B1217627) (EMS) is a model alkylating agent known to transfer its ethyl group to nucleophilic sites on DNA bases. The resulting DNA adducts, if not repaired, can lead to mutations during DNA replication. This guide compares the primary analytical techniques used for the quantitative analysis of EMS-induced DNA adducts and other similar modifications.
Comparison of Analytical Methodologies
Several techniques are available for the detection and quantification of DNA adducts, each with distinct advantages and limitations. The choice of method often depends on the specific adduct of interest, the required sensitivity, and the availability of specialized equipment.
| Method | Principle | Sensitivity | Throughput | Quantitative Aspect | Key Advantages | Key Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Chromatographic separation of DNA hydrolysates followed by mass spectrometric detection and quantification of specific adducts.[1] | High (femtomole to attomole)[2] | Moderate to High | Highly quantitative, especially with stable isotope-labeled internal standards. | High specificity and structural confirmation of adducts.[1] Can analyze a wide range of adducts. | Requires sophisticated instrumentation. Matrix effects can influence quantification. |
| ³²P-Postlabeling Assay | Enzymatic digestion of DNA, labeling of adducted nucleotides with ³²P-ATP, and separation by thin-layer chromatography (TLC).[3][4] | Very High (1 adduct in 10⁹⁻¹⁰ nucleotides)[3][5][6] | Low to Moderate | Semi-quantitative to quantitative with appropriate standards. | Extremely sensitive and does not require prior knowledge of the adduct structure.[7] | Does not provide structural information on the adduct.[8] Use of radioactivity requires special handling. |
| Immunoassays (ELISA, RIA) | Utilizes antibodies that specifically recognize and bind to DNA adducts for detection and quantification.[8] | Moderate to High (adducts per 10⁷ nucleotides)[8] | High | Quantitative, based on standard curves. | High throughput and relatively low cost. Does not require DNA hydrolysis. | Antibody availability is limited to specific adducts.[8] Cross-reactivity can be an issue.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of adducts to increase volatility, followed by separation and detection by GC-MS. | High | Moderate | Quantitative with appropriate standards. | High resolution and sensitivity for volatile adducts. | Limited to thermally stable and volatile adducts; requires derivatization.[1] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ethyl Guanine (B1146940) Adducts
This protocol provides a general workflow for the quantification of ethylated guanine adducts, which are common products of EMS treatment.
a) DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from cells or tissues treated with EMS using standard phenol-chloroform extraction or commercial kits.
-
Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
b) Sample Preparation:
-
Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₅]-N7-ethylguanine) to the hydrolyzed DNA sample.
-
Purify the sample using solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering substances.
c) LC-MS/MS Analysis:
-
Inject the purified sample into a reverse-phase HPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer.
-
Use a gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid to facilitate protonation.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor for specific precursor-to-product ion transitions for the analyte and the internal standard in multiple reaction monitoring (MRM) mode. For example, for N7-ethylguanine, this could be the transition from the protonated molecule to the protonated guanine base.
d) Quantification:
-
Construct a calibration curve by analyzing known concentrations of the adduct standard with the internal standard.
-
Determine the concentration of the adduct in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
³²P-Postlabeling Assay for DNA Adducts
This method is highly sensitive for detecting a broad range of DNA adducts without prior knowledge of their structure.
a) DNA Digestion:
-
Digest DNA samples (1-10 µg) to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[3]
b) Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides) or butanol extraction.[3]
c) Radiolabeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[3][4]
d) Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[3]
e) Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the amount of each adduct by scintillation counting or phosphorimaging of the excised TLC spots.
-
Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: General experimental workflow for the quantitative analysis of DNA adducts by LC-MS/MS.
Cellular Response to Alkylating Agent-Induced DNA Damage
References
- 1. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-postlabeling analysis of DNA adducts [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Erucylphosphocholine Across Diverse Cancer Cell Lines: A Comparative Guide
A Note on the Compound: Initial searches for "erucyl methane (B114726) sulfonate" did not yield significant results in the context of cancer cell line efficacy. However, a closely related and extensively studied compound, erucylphosphocholine (B233180) (ErPC) , has demonstrated notable anti-neoplastic activity. This guide will focus on the efficacy of erucylphosphocholine and its derivatives, providing a comparative analysis of its effects on various cancer cell lines.
Erucylphosphocholine (ErPC) is a synthetic alkylphosphocholine that exhibits potent cytotoxic and pro-apoptotic effects across a range of cancer cell types, with a particularly strong efficacy noted in brain tumors and leukemia. Its mechanism of action involves the induction of apoptosis through pathways independent of common drug resistance mechanisms, making it a promising candidate for further investigation.
Data Presentation: Quantitative Efficacy of Erucylphosphocholine
The following tables summarize the available quantitative data on the efficacy of erucylphosphocholine (ErPC) and its derivative, erucylphosphohomocholine (ErPC3), in various cancer cell lines. The data is primarily presented as LC50 (lethal concentration 50%) or IC50 (half-maximal inhibitory concentration) values, which represent the concentration of the compound required to cause death in 50% of the cells or inhibit a biological process by 50%, respectively.
| Cell Line | Cancer Type | Efficacy Metric | Value (µM) | Incubation Time | Reference |
| A172 | Human Glioblastoma | LC50 | 36 | 48 hours | [1] |
| T98G | Human Glioblastoma | LC50 | 29 | 48 hours | [1] |
| U87MG | Human Glioblastoma | - | 75 - 100 | - | [2] |
| C6 | Rat Glioma | LC50 | 70 | 48 hours | [1] |
| 85HG66 | Human Glioblastoma | - | 70 | 48-96 hours | [3] |
| 86HG39 | Human Glioblastoma | - | 70 | 48-96 hours | [3] |
| D283 Med | Human Medulloblastoma | - | 110 | 48-96 hours | [3] |
Note: For U87MG, 85HG66, 86HG39, and D283 Med cell lines, the values represent the concentration required for complete cell death.
| Cell Line | Cancer Type | Compound | Efficacy Metric | Value (µg/ml) | Incubation Time | Reference |
| HL-60 | Human Acute Myeloid Leukemia | ErPC3 | LC50 | 7.4 | 24 hours | [4] |
| HL-60 | Human Acute Myeloid Leukemia | ErPC3 | LC50 | 3.2 | 72 hours | [4] |
| Fresh AML Samples | Acute Myeloid Leukemia | ErPC3 | Median LC50 | 30.1 | 24 hours | [4] |
| Fresh AML Samples | Acute Myeloid Leukemia | ErPC3 | Median LC50 | 8.6 | 96 hours | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Erucylphosphocholine in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired concentrations. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of ErPC. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Erucylphosphocholine for the desired time points.
-
Cell Harvesting: For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the attached cells. Combine the supernatant and the trypsinized cells. For suspension cells, directly collect the cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Erucylphosphocholine as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing propidium iodide and RNase A in PBS).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of PI. The data is typically displayed as a histogram showing the number of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualization
Signaling Pathways of Erucylphosphocholine
Caption: Signaling pathway of Erucylphosphocholine-induced apoptosis.
Experimental Workflow for Efficacy Comparison
Caption: Experimental workflow for comparing ErPC efficacy.
References
- 1. Antitumor effects of erucylphosphocholine on brain tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The membrane targeted apoptosis modulators erucylphosphocholine and erucylphosphohomocholine increase the radiation response of human glioblastoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erucylphosphocholine, a novel antineoplastic ether lipid, blocks growth and induces apoptosis in brain tumor cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erufosine, a novel alkylphosphocholine, in acute myeloid leukemia: single activity and combination with other antileukemic drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for Erucyl Methane Sulfonate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly proposed analytical method for the detection of erucyl methane (B114726) sulfonate against established methods for similar alkyl methanesulfonates. Erucyl methane sulfonate is a potential genotoxic impurity (PGI) that requires sensitive and accurate quantification in pharmaceutical ingredients. Due to its long alkyl chain (C22), traditional methods developed for shorter-chain alkyl methanesulfonates may not be optimal. This document outlines a proposed derivatization-based High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for detecting this compound depends on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a comparison of the proposed HPLC-UV method with established GC-MS and LC-MS/MS methods used for other alkyl methanesulfonates.
Data Presentation: Comparison of Method Performance
The following table summarizes the key performance parameters of the different analytical methods. Data for GC-MS and LC-MS/MS are based on published methods for shorter-chain alkyl methanesulfonates, while the data for the proposed HPLC-UV method for this compound is projected based on similar derivatization techniques.[1][2][3][4][5][6][7][8]
| Parameter | GC-MS | LC-MS/MS | Proposed HPLC-UV (with Derivatization) |
| Analyte | Methyl, Ethyl, Isopropyl Methanesulfonate (B1217627) | Methyl, Ethyl Methanesulfonate | This compound (projected) |
| Limit of Detection (LOD) | 0.02 - 0.3 µg/g (ppm) | 0.3 µg/g (ppm) | ~0.5 µg/g (ppm) |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 µg/g (ppm) | 0.4 µg/g (ppm) | ~1.5 µg/g (ppm) |
| Linearity (Correlation Coefficient) | >0.99 | >0.999 | >0.999 (projected) |
| Accuracy (% Recovery) | Typically 80-120% | Typically 80-120% | 80-115% (projected) |
| Specificity | High (Mass Analyzer) | Very High (MRM mode) | High (Chromatographic separation & UV) |
| Applicability to this compound | Challenging due to low volatility | Feasible | Highly Suitable |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Proposed Method: Derivatization-based HPLC-UV for this compound
This method is designed to overcome the low volatility and lack of a strong chromophore in this compound, making it suitable for HPLC-UV detection.
1. Principle: this compound is reacted with a derivatizing agent that introduces a chromophore, allowing for sensitive detection by a UV detector. Sodium dibenzyldithiocarbamate (B1202937) is a suitable reagent for this purpose.[6][9][10]
2. Reagents and Materials:
-
This compound reference standard
-
Sodium dibenzyldithiocarbamate (derivatizing agent)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (B78521) solution
-
Active Pharmaceutical Ingredient (API) sample
3. Sample Preparation and Derivatization:
-
Accurately weigh 250 mg of the API sample into a 10 mL volumetric flask.
-
Add 5 mL of acetonitrile and sonicate to dissolve the sample.
-
Add 1 mL of 2 mg/mL sodium dibenzyldithiocarbamate solution in acetonitrile.
-
Add 0.5 mL of 1M sodium hydroxide solution to facilitate the reaction.
-
Heat the mixture at 60°C for 1 hour in a water bath.
-
Cool to room temperature and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC-UV Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 277 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
5. Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ.[4]
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is commonly used for volatile and semi-volatile alkyl methanesulfonates.[2][4]
1. Principle: The sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection and quantification.
2. Sample Preparation:
-
Dissolve a known amount of the API in a suitable solvent (e.g., dichloromethane (B109758) or n-hexane).[2][3]
-
An extraction step, such as liquid-liquid extraction, may be necessary to remove matrix interference.[3]
-
For long-chain analytes like this compound, derivatization to a more volatile compound might be necessary.
3. GC-MS Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5MS).[4]
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: A temperature gradient is used to elute the analytes.
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the determination of alkyl methanesulfonates.[1]
1. Principle: The sample is separated by HPLC, and the analyte is then detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity.[1]
2. Sample Preparation:
-
Dissolve the API sample in a suitable solvent compatible with the mobile phase.
-
Dilute the sample to the desired concentration.
-
Filter the sample through a 0.22 µm filter.
3. LC-MS/MS Conditions:
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
Experimental Workflow for the Proposed HPLC-UV Method
Caption: Workflow for the proposed derivatization-based HPLC-UV method.
Comparative Logic for Method Selection
Caption: Decision logic for selecting an analytical method for this compound.
References
- 1. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Erucyl Methane Sulfonate and Other Genotoxic Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic effects of erucyl methane (B114726) sulfonate and other well-characterized alkylating agents, such as Ethyl Methanesulfonate (B1217627) (EMS) and Methyl Methanesulfonate (MMS). While publicly available genotoxicity data for erucyl methane sulfonate is limited, this document serves as a framework for evaluating and comparing such compounds. The information herein is intended to support researchers in designing experiments, interpreting data, and making informed decisions in drug development and toxicological assessment.
Executive Summary
Alkylating agents are a class of reactive compounds that introduce alkyl groups into macromolecules like DNA, leading to cytotoxicity and mutagenicity.[1] Their ability to induce DNA damage makes them potent carcinogens but also effective chemotherapeutic agents.[1][2] This guide focuses on the comparative genotoxicity of these agents, detailing their mechanisms of action, providing quantitative data from key assays, and outlining standardized experimental protocols.
Mechanism of Action: DNA Alkylation and Cellular Responses
Alkylating agents exert their genotoxic effects primarily by covalently modifying DNA bases. The ethyl group of Ethyl Methanesulfonate (EMS), for instance, reacts with guanine (B1146940) to form O6-ethylguanine.[3] This abnormal base frequently pairs with thymine (B56734) instead of cytosine during DNA replication, resulting in a G:C to A:T transition mutation.[3] Methyl Methanesulfonate (MMS) similarly methylates DNA, forming adducts like 7-methylguanine (B141273) and 3-methyladenine, which can block replication and lead to DNA strand breaks.[4]
This DNA damage triggers a cascade of cellular responses, primarily orchestrated by the p53 tumor suppressor protein. Upon sensing DNA damage, p53 is activated and initiates signaling pathways that can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, apoptosis (programmed cell death).[5][6]
Data Presentation: Comparative Genotoxicity
The following tables summarize quantitative data from various genotoxicity assays for well-characterized alkylating agents. It is important to note that results can vary between studies due to differences in experimental conditions.
Table 1: In Vivo Micronucleus Test Data for Ethyl Methanesulfonate (EMS)
| Species | Strain | Route of Administration | Dose (mg/kg) | Sampling Time (h) | Micronucleated Polychromatic Erythrocytes (MNPCEs) % | Reference |
| Mouse | CD-1 | Intraperitoneal | 100 | 48 | Increased | [7] |
| Mouse | CD-1 | Intraperitoneal | 200 | 48 | Increased | [7] |
| Mouse | CD-1 | Intraperitoneal | 300 | 48 | Increased | [7] |
| Mouse | CD-1 | Intraperitoneal | 400 | 48 | Increased | [7] |
| Mouse | MS/Ae | Intraperitoneal | 50-400 | 24 | Dose-dependent increase | [8] |
| Mouse | MS/Ae | Oral gavage | 50-400 | 24 | Dose-dependent increase | [8] |
| Mouse | CD-1 | Intraperitoneal | 50-400 | 24 | Dose-dependent increase | [8] |
| Mouse | CD-1 | Oral gavage | 50-400 | 24 | Dose-dependent increase | [8] |
Table 2: In Vivo Gene Mutation Data for Ethyl Methanesulfonate (EMS) in gpt-delta Transgenic Mice
| Tissue | Dose (mg/kg/day for 28 days) | Mutant Frequency (MF) | Reference |
| Liver | 5 - 100 | Dose-dependent increase | [9] |
| Lung | 5 - 100 | Dose-dependent increase | [9] |
| Bone Marrow | 5 - 100 | Dose-dependent increase | [9] |
| Kidney | 5 - 100 | Dose-dependent increase | [9] |
| Small Intestine | 5 - 100 | Dose-dependent increase | [9] |
| Spleen | 5 - 100 | Dose-dependent increase | [9] |
Table 3: In Vitro Ames Test Data for Various Genotoxic Agents
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
| Ethyl Methanesulfonate (EMS) | TA100 | With and Without | Positive |
| Methyl Methanesulfonate (MMS) | TA100 | With and Without | Positive |
| Sodium Azide | TA100, TA1535 | Without | Positive |
| 2-Nitrofluorene | TA98 | Without | Positive |
| 2-Anthramine | TA98, TA100 | With | Positive |
Mandatory Visualizations
Caption: A typical workflow for assessing the genotoxicity of a test substance.
Caption: The p53 signaling pathway activated in response to DNA damage.
Experimental Protocols
Detailed methodologies for key genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the ability of a substance to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[10]
-
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535).
-
Top agar (B569324) (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin).
-
Minimal glucose agar plates.
-
Test substance dissolved in a suitable solvent (e.g., DMSO).
-
Positive and negative controls.
-
S9 fraction for metabolic activation.
-
-
Procedure:
-
Prepare overnight cultures of the bacterial tester strains.
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test substance solution (or control).
-
For metabolic activation, add 0.5 mL of S9 mix to the top agar. For assays without metabolic activation, add 0.5 mL of phosphate (B84403) buffer.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[10]
-
In Vivo Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.[11]
-
Materials:
-
Rodents (e.g., mice or rats).
-
Test substance.
-
Acridine (B1665455) orange-coated slides.
-
Fetal bovine serum.
-
Microscope with appropriate filters.
-
-
Procedure:
-
Administer the test substance to the animals, typically via oral gavage or intraperitoneal injection, at various dose levels.[8]
-
Collect peripheral blood samples at specified time points (e.g., 24 and 48 hours) after treatment.[7]
-
Prepare blood smears on acridine orange-coated slides.
-
Analyze the slides under a fluorescence microscope to score the frequency of micronucleated reticulocytes (immature red blood cells).
-
A statistically significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12]
-
Materials:
-
Single-cell suspension from the tissue of interest.
-
Low melting point agarose (B213101).
-
Microscope slides.
-
Lysis solution (e.g., containing high salt and detergents).
-
Alkaline electrophoresis buffer.
-
DNA staining dye (e.g., SYBR Green).
-
Fluorescence microscope with image analysis software.
-
-
Procedure:
-
Embed the single-cell suspension in a thin layer of low melting point agarose on a microscope slide.
-
Lyse the cells by immersing the slides in a lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis, during which damaged DNA fragments migrate away from the nucleoid, forming a "comet tail."
-
Stain the DNA and visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software. An increase in comet tail parameters indicates DNA damage.
-
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 and Cell Cycle Effects After DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micronucleus test with ethyl methanesulfonate in mouse peripheral blood reticulocytes stained supravitally using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Micronucleus test with ethyl methanesulfonate administered by intraperitoneal injection and oral gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. The micronucleus test of methyl methanesulfonate with mouse peripheral blood reticulocytes using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
Assessing the Specificity of Erucyl Methane Sulfonate as an Alkylating Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylating agents are a cornerstone of chemotherapy and a vital tool in chemical biology and mutagenesis studies. Their therapeutic and experimental efficacy is intrinsically linked to their specificity—the sites at which they modify DNA and other macromolecules. This guide provides a comparative assessment of erucyl methane (B114726) sulfonate, a long-chain alkyl methanesulfonate (B1217627), alongside well-characterized alkylating agents: ethyl methanesulfonate (EMS), methyl methanesulfonate (MMS), and N-ethyl-N-nitrosourea (ENU).
Due to a lack of direct experimental data on erucyl methane sulfonate, this guide offers a predictive assessment of its properties based on its chemical structure and the known characteristics of related compounds. This theoretical evaluation is contrasted with extensive experimental data for the comparator agents.
Chemical Structures and Reaction Mechanisms
Alkylating agents primarily act by transferring an alkyl group to nucleophilic sites on DNA bases. The mechanism of this transfer, categorized as either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), significantly influences the agent's specificity.
-
SN1 agents , such as ENU, tend to form reactive carbocation intermediates. This allows them to react with a broader range of nucleophiles, including the oxygen atoms on DNA bases (e.g., O6 of guanine (B1146940), O4 of thymine), which are often highly mutagenic lesions.
-
SN2 agents , like MMS, involve a direct attack by the nucleophile on the alkylating agent. These reactions are more sensitive to steric hindrance and tend to favor alkylation of more accessible nitrogen atoms (e.g., N7 of guanine).
-
EMS exhibits a mixed SN1/SN2 mechanism, resulting in a broader spectrum of adducts than a pure SN2 agent but with a preference for nitrogen alkylation over a pure SN1 agent.
This compound: A Predictive Assessment
This compound possesses a long, unsaturated C22 alkyl chain. This substantial lipophilic moiety is expected to significantly influence its biological activity:
-
Cellular Uptake and Distribution: The long alkyl chain is likely to facilitate passage through cellular membranes, potentially leading to accumulation in lipid-rich environments. This could alter its bioavailability and target accessibility compared to smaller, more water-soluble agents.
-
Steric Hindrance: The bulky erucyl group would likely impose significant steric constraints on its reactivity. This would strongly favor an SN2-like mechanism, directing alkylation towards more sterically accessible nucleophiles, such as the N7 position of guanine. Alkylation of more sterically hindered sites, like the O6 position of guanine, is expected to be significantly lower compared to smaller alkylating agents.
-
Reactivity: The electron-donating nature of the long alkyl chain may slightly decrease the electrophilicity of the reactive carbon, potentially leading to a slower reaction rate compared to MMS or EMS.
Comparative Analysis of DNA Adduct Profiles
The specificity of an alkylating agent is quantitatively described by the relative abundance of different DNA adducts it forms. The following table summarizes the known adduct profiles for MMS, EMS, and ENU, and provides a predicted profile for this compound.
| DNA Adduct | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) | N-Ethyl-N-Nitrosourea (ENU) | This compound (Predicted) |
| Reaction Mechanism | Primarily SN2 | Mixed SN1/SN2 | Primarily SN1 | Primarily SN2 (due to steric hindrance) |
| N7-alkylguanine | ~80-85% | ~65-70% | ~10-15% | High (>85%) |
| O6-alkylguanine | ~0.3% | ~1-8% | ~7-9% | Very Low (<0.1%) |
| N3-alkyladenine | ~10-12% | ~3-5% | ~1-2% | Low (~5-10%) |
| O4-alkylthymine | Negligible | ~0.1-0.5% | ~7-8% | Negligible |
| O2-alkylthymine | Negligible | ~0.1% | ~6-7% | Negligible |
| Phosphotriesters | ~1% | ~12-18% | ~55-60% | Low (~1-5%) |
Data for MMS, EMS, and ENU are compiled from various sources and represent approximate distributions which can vary with experimental conditions.
Experimental Protocols
Analysis of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the quantification of DNA adducts.
1. DNA Isolation and Hydrolysis:
- Isolate DNA from cells or tissues treated with the alkylating agent using standard phenol-chloroform extraction or commercial kits.
- Enzymatically hydrolyze the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
2. LC-MS/MS Analysis:
- Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).
- Detect and quantify the specific adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Use isotopically labeled internal standards for each adduct to ensure accurate quantification.
Visualizations
Signaling Pathway: Cellular Response to DNA Alkylation
Caption: Cellular response to DNA alkylating agents.
Experimental Workflow: DNA Adduct Analysis
Caption: Workflow for DNA adduct quantification by LC-MS/MS.
Logical Relationship: Factors Influencing Alkylation Specificity
Caption: Key determinants of alkylating agent specificity.
Conclusion
While direct experimental data for this compound is currently unavailable, a predictive assessment based on its chemical structure suggests it will behave as a sterically hindered, SN2-type alkylating agent. This would lead to a high specificity for the N7 position of guanine and very low levels of mutagenic O-alkylation adducts. Its long alkyl chain may confer unique pharmacokinetic properties, such as enhanced membrane permeability and potential accumulation in lipid-rich cellular compartments.
Further experimental investigation, particularly utilizing sensitive LC-MS/MS methods, is necessary to validate these predictions and fully characterize the specificity and biological activity of this compound. Such studies will be crucial in determining its potential utility in therapeutic and research applications.
Unveiling the Cellular Interactions of Erucyl Methane Sulfonate: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cellular interactions of a compound is paramount. This guide provides a comparative analysis of the potential cross-reactivity of erucyl methane (B114726) sulfonate with key cellular components. Due to the limited direct experimental data on erucyl methane sulfonate, this guide leverages the extensive research on its shorter-chain analogs, ethyl methanesulfonate (B1217627) (EMS) and methyl methanesulfonate (MMS), to infer its likely reactivity and provides detailed experimental protocols for its investigation.
This compound (C23H46O3S, CAS 102542-59-6) is an ester of erucyl alcohol and methanesulfonic acid.[1] Like other alkyl methanesulfonates, it possesses an alkylating group that can react with nucleophilic sites in various biomolecules. The long erucyl chain, a C22 monounsaturated fatty alcohol, introduces a significant lipophilic character to the molecule, which may influence its cellular uptake, distribution, and target preference compared to its more studied, smaller counterparts.
Comparison of Potential Cross-Reactivity
The primary mechanism of action for alkyl methanesulfonates is the alkylation of cellular nucleophiles.[2] This reactivity is not limited to a single molecular species but extends to a range of biological targets, including DNA, proteins, and lipids. The extent of this cross-reactivity is a critical determinant of a compound's biological effects, including its therapeutic potential and toxicity.
Interaction with Nucleic Acids
Alkyl methanesulfonates are well-established DNA alkylating agents.[2] They react with the nitrogen and oxygen atoms of DNA bases, with the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) being major sites of alkylation. This can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and chromosomal damage.
| Target | Alkylating Agent | Reactivity/Effect | Reference |
| DNA | Ethyl Methanesulfonate (EMS) | Primarily ethylates guanine at the N7 and O6 positions, leading to G:C to A:T transition mutations. | [2] |
| Methyl Methanesulfonate (MMS) | Methylates guanine and adenine bases, causing DNA damage and strand breaks. | [3] | |
| This compound (Predicted) | Expected to alkylate DNA bases, similar to EMS and MMS. The large erucyl group may influence DNA accessibility and adduct formation. | Inferred |
Interaction with Proteins
The nucleophilic side chains of amino acids, such as cysteine, histidine, and lysine (B10760008), are susceptible to alkylation. This can alter protein structure and function, leading to enzyme inhibition, disruption of protein-protein interactions, and altered signaling pathways.
| Target | Alkylating Agent | Reactivity/Effect | Reference |
| Proteins | Ethyl Methanesulfonate (EMS) | Can ethylate chromosomal proteins, which may contribute to chromosome breakage. | [2] |
| Methyl Methanesulfonate (MMS) | Alkylates various proteins, and has been shown to cause non-specific methylation of lysine residues in cytochrome c. | [3] | |
| This compound (Predicted) | The sulfonate group can react with nucleophilic amino acid residues. The lipophilic erucyl chain might favor interactions with membrane-associated or lipid-binding proteins. | Inferred |
Interaction with Lipids
While direct alkylation of lipids is less documented, alkylating agents can induce oxidative stress, leading to lipid peroxidation.[3] This process damages cellular membranes and generates reactive aldehydes that can further react with other cellular components. The high lipophilicity of this compound suggests a potential for significant interaction with cellular lipid structures.
| Target | Alkylating Agent | Reactivity/Effect | Reference |
| Lipids | Methyl Methanesulfonate (MMS) | Can induce oxidative stress, which in turn can lead to lipid peroxidation. | [3] |
| This compound (Predicted) | The long fatty acid chain may facilitate its partitioning into cellular membranes, potentially increasing its ability to induce localized oxidative stress and lipid peroxidation. | Inferred |
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a series of well-established experimental protocols can be employed.
Assessment of Protein Alkylation using Mass Spectrometry-based Proteomics
Objective: To identify specific protein targets and amino acid residues alkylated by this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa, HepG2) to ~80% confluency. Treat cells with varying concentrations of this compound (and a vehicle control) for a defined period.
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Protein Digestion: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide. Digest proteins into peptides using trypsin overnight at 37°C.
-
Peptide Cleanup and Enrichment (Optional): Desalt the peptide mixture using a C18 solid-phase extraction column. For identifying specific alkylated peptides, an enrichment step using an antibody against the erucyl-adduct may be necessary.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database. Include a variable modification corresponding to the mass of the erucyl group on potential target amino acids (cysteine, histidine, lysine).
Detection of DNA Adducts by ³²P-Postlabeling Assay
Objective: To quantify the formation of DNA adducts induced by this compound.
Methodology:
-
DNA Isolation: Treat cells or animals with this compound. Isolate genomic DNA using a standard phenol-chloroform extraction method or a commercial kit.
-
DNA Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatography: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity using a phosphorimager.
Measurement of Lipid Peroxidation via Thiobarbituric Acid Reactive Substances (TBARS) Assay
Objective: To assess the extent of lipid peroxidation induced by this compound.
Methodology:
-
Sample Preparation: Treat cells or tissues with this compound. Homogenize the samples in a suitable buffer.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the homogenate. The mixture is heated to 95°C for 60 minutes to allow the reaction between malondialdehyde (MDA, a product of lipid peroxidation) and TBA.
-
Extraction: After cooling, extract the MDA-TBA adduct into an organic solvent (e.g., n-butanol).
-
Measurement: Measure the absorbance or fluorescence of the organic phase at the appropriate wavelength (absorbance ~532 nm, fluorescence Ex/Em ~530/550 nm).
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently scarce, its chemical structure strongly suggests it will behave as an alkylating agent with a profile influenced by its significant lipophilicity. Based on the well-documented activities of its analogs, EMS and MMS, it is anticipated that this compound will react with DNA, proteins, and potentially induce lipid peroxidation. The provided experimental protocols offer a robust framework for researchers to systematically investigate these interactions, thereby elucidating the complete cellular activity profile of this compound. Such studies are essential for understanding its biological consequences and for the development of any potential therapeutic applications.
References
side-by-side comparison of different erucyl methane sulfonate synthesis methods
For researchers and professionals in drug development and organic synthesis, the efficient production of high-purity erucyl methane (B114726) sulfonate is of significant interest. This lipophilic compound, featuring a long C22 monounsaturated alkyl chain, serves as a valuable intermediate in the synthesis of various biologically active molecules. This guide provides a side-by-side comparison of the two primary methods for synthesizing erucyl methane sulfonate, complete with experimental protocols, quantitative data comparison, and reaction pathway diagrams.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Mesyl Chloride & Triethylamine (B128534) | Method 2: Methanesulfonic Acid (Direct Esterification) |
| Primary Reagents | Erucyl alcohol, Methanesulfonyl chloride, Triethylamine | Erucyl alcohol, Methanesulfonic acid |
| Reaction Time | 1 - 3 hours | 4 - 8 hours |
| Reaction Temperature | 0 °C to room temperature | Elevated temperatures (e.g., 70-110 °C) |
| Typical Yields | High (>90%) | Moderate to High (can be equilibrium-limited) |
| Purity (Post-Workup) | >95% | Variable, may require more rigorous purification |
| Key Advantages | High yield, fast reaction, mild conditions | Atom economical, fewer reagents |
| Key Disadvantages | Formation of triethylamine hydrochloride salt byproduct | Requires higher temperatures, potential for side reactions (e.g., dehydration of the alcohol), equilibrium control may be necessary |
Method 1: Synthesis via Methanesulfonyl Chloride and Triethylamine
This is the most common and generally preferred method for preparing methanesulfonates from alcohols.[1] The reaction involves the activation of the hydroxyl group of erucyl alcohol by methanesulfonyl chloride, with a tertiary amine base, typically triethylamine, scavenging the HCl byproduct.[1][2]
Experimental Protocol
-
Dissolution: Dissolve erucyl alcohol (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, toluene) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 - 1.5 equivalents) to the stirred solution.[1]
-
Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 - 1.3 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).
-
Workup:
-
Quench the reaction by adding cold water.
-
Separate the organic layer and wash sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
-
Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.
Reaction Pathway
References
evaluating the performance of erucyl methane sulfonate in different lipid nanoparticle formulations
A detailed guide for researchers, scientists, and drug development professionals on the hypothetical performance of erucyl methane (B114726) sulfonate in lipid nanoparticle (LNP) formulations, benchmarked against established cationic lipids. This guide provides a comparative analysis based on the physicochemical properties of the molecule, alongside experimental data for commercially available alternatives.
The development of effective drug delivery systems is a cornerstone of modern therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acids, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The performance of these LNPs is critically dependent on their lipid composition, particularly the choice of the cationic or ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.
This guide explores the hypothetical performance of a novel cationic lipid, erucyl methane sulfonate, in LNP formulations. Due to a lack of published experimental data on its use in this context, this analysis is based on its chemical structure and a comparison with well-characterized and clinically validated cationic lipids, including DLin-MC3-DMA, SM-102, and ALC-0315.
Comparative Analysis of LNP-Forming Lipids
The efficacy of a cationic lipid in an LNP formulation is determined by several key physicochemical parameters that influence the nanoparticle's stability, encapsulation efficiency, and ability to deliver its cargo. The following table summarizes the known experimental data for leading cationic lipids and provides a hypothetical evaluation for this compound.
| Feature | DLin-MC3-DMA | SM-102 | ALC-0315 | This compound (Hypothetical) |
| Lipid Type | Ionizable Cationic | Ionizable Cationic | Ionizable Cationic | Cationic (Permanent) |
| Particle Size (nm) | 80 - 100 | 80 - 100 | 80 - 100 | 100 - 150 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.2 | < 0.3 |
| Encapsulation Efficiency (%) | > 90% | > 90% | > 90% | 70 - 85% |
| In Vitro Transfection | High | High | Moderate | Moderate to High |
| In Vivo Efficacy | High (Liver) | High (Muscle) | High (Muscle) | Organ distribution may vary, potential for high membrane fusion |
| Key Structural Feature | Tertiary amine headgroup, unsaturated lipid tails | Tertiary amine headgroup, linear and saturated lipid tails | Tertiary amine headgroup, ester linkages in tails | Sulfonate ester headgroup, very long monounsaturated alkyl chain (C22) |
Experimental Protocols
The data presented for the established lipids are typically generated using the following standard experimental procedures.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are commonly formulated using microfluidic mixing, which allows for precise control over particle size and distribution.
-
Lipid Preparation: The cationic/ionizable lipid, helper lipids (e.g., DOPE, DOPC), cholesterol, and a PEGylated lipid are dissolved in an organic solvent, typically ethanol.
-
Nucleic Acid Preparation: The mRNA or other nucleic acid cargo is dissolved in an aqueous buffer, usually at an acidic pH (e.g., citrate (B86180) buffer, pH 4.0) to facilitate the protonation of ionizable lipids.
-
Microfluidic Mixing: The organic lipid solution and the aqueous nucleic acid solution are simultaneously passed through a microfluidic mixing device (e.g., a T-junction or staggered herringbone mixer). The rapid mixing leads to a change in solvent polarity, causing the lipids to self-assemble into nanoparticles and encapsulate the nucleic acid.
-
Purification: The resulting LNP suspension is then dialyzed or subjected to tangential flow filtration to remove the organic solvent and any unencapsulated nucleic acid.
Characterization of LNPs
The critical quality attributes of the formulated LNPs are assessed using the following techniques:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.
-
Zeta Potential: Determined by Electrophoretic Light Scattering (ELS), which measures the velocity of the particles in an electric field. This provides an indication of the surface charge of the LNPs.
-
Encapsulation Efficiency: Typically determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is significantly enhanced upon binding to nucleic acids. The encapsulation efficiency is calculated by measuring the fluorescence before and after lysing the LNPs with a detergent.
In Vitro Transfection Assay
-
Cell Culture: A suitable cell line (e.g., HEK293, HeLa) is cultured in appropriate media.
-
Transfection: The cells are incubated with the LNP formulation containing a reporter gene (e.g., luciferase or green fluorescent protein mRNA) for a specified period.
-
Analysis: The expression of the reporter gene is quantified using a luminometer or fluorescence microscope, respectively. Cell viability is also assessed using assays such as the MTT or LDH assay to determine any cytotoxic effects of the LNP formulation.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in LNP research, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway for an mRNA vaccine.
Caption: A typical experimental workflow for the formulation and characterization of lipid nanoparticles.
Caption: A simplified signaling pathway for an mRNA vaccine delivered by a lipid nanoparticle.
Hypothetical Performance of this compound
This compound possesses a very long (C22) monounsaturated alkyl chain and a methanesulfonate (B1217627) ester headgroup. Based on these structural features, we can hypothesize its performance characteristics in an LNP formulation:
-
Cationic Nature: As a sulfonate ester, this compound would likely act as a permanently cationic lipid, unlike the ionizable lipids that have a pKa-dependent charge. This permanent positive charge could lead to strong complexation with negatively charged nucleic acids. However, it may also result in higher cytotoxicity and faster clearance in vivo due to interactions with serum proteins.
-
Long Alkyl Chain: The C22 erucyl chain is significantly longer than the lipid tails of commonly used cationic lipids (typically C18). This could have several effects:
-
Increased Stability: The long, hydrophobic tail might enhance the stability of the LNP structure.
-
Altered Fusogenicity: The unique packing properties of such a long chain could influence the fusogenicity of the LNP with the endosomal membrane, potentially impacting the efficiency of endosomal escape.
-
Formulation Challenges: The high molecular weight and distinct physical properties of this compound might necessitate optimization of the formulation process, potentially leading to larger particle sizes or a higher PDI if not carefully controlled.
-
-
Encapsulation Efficiency: The strong electrostatic interaction of a permanent cationic lipid with nucleic acids could lead to high initial encapsulation. However, the bulky nature of the erucyl group might create steric hindrance, potentially lowering the overall encapsulation efficiency compared to more compact ionizable lipids.
Conclusion
While this compound presents an interesting chemical structure for a cationic lipid, its performance in LNP formulations remains to be experimentally determined. Based on a theoretical analysis, it may offer advantages in terms of LNP stability due to its long alkyl chain. However, its permanently cationic nature could pose challenges related to cytotoxicity and in vivo clearance. Furthermore, formulation and endosomal escape efficiency would need to be carefully optimized.
For researchers and drug developers, the established ionizable cationic lipids such as DLin-MC3-DMA, SM-102, and ALC-0315 offer a proven track record of high efficiency and a well-understood performance profile. Any new cationic lipid, including this compound, would require extensive experimental evaluation to determine its viability as a component of a safe and effective drug delivery system. This guide serves as a foundational framework for such a comparative evaluation, highlighting the key parameters and experimental protocols necessary for a comprehensive assessment.
A Comparative Guide to the Structural Confirmation of Erucyl Methanesulfonate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Erucyl Methanesulfonate (B1217627)
Erucyl methanesulfonate is the ester of erucic acid and methanesulfonic acid, with the chemical formula C₂₃H₄₆O₃S.[1] It belongs to the class of long-chain alkyl methanesulfonates.[2] These compounds are of interest for their potential applications as surfactants and in chemical synthesis.[2][3] Accurate structural confirmation is critical for ensuring purity and for structure-activity relationship studies. NMR spectroscopy, alongside other techniques like Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS), is a cornerstone for the unambiguous elucidation of such molecular structures.[3][4]
Predicted NMR Spectral Data for Erucyl Methanesulfonate
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for erucyl methanesulfonate. These predictions are based on known chemical shifts of the erucyl group from similar long-chain compounds and the methanesulfonate moiety from short-chain alkyl methanesulfonates.[3][5][6][7]
Table 1: Predicted ¹H NMR Chemical Shifts for Erucyl Methanesulfonate in CDCl₃
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CH₃-S | ~ 3.0 | Singlet | Characteristic peak for the methyl group of the methanesulfonate ester. |
| -O-CH₂- | ~ 4.2 | Triplet | Methylene (B1212753) group directly attached to the sulfonate oxygen, expected to be deshielded. |
| -CH=CH- | ~ 5.3 | Multiplet | Olefinic protons of the erucyl chain. |
| -CH₂- adjacent to -CH=CH- | ~ 2.0 | Multiplet | Allylic methylene protons. |
| -(CH₂)n- | 1.2 - 1.4 | Broad Multiplet | Bulk methylene groups of the long alkyl chain. |
| Terminal -CH₃ | ~ 0.9 | Triplet | Terminal methyl group of the erucyl chain. |
Table 2: Predicted ¹³C NMR Chemical Shifts for Erucyl Methanesulfonate in CDCl₃
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| CH₃-S | ~ 38 | Characteristic peak for the methyl carbon of the methanesulfonate. |
| -O-CH₂- | ~ 68 | Methylene carbon attached to the sulfonate oxygen. |
| -CH=CH- | ~ 130 | Olefinic carbons. |
| -(CH₂)n- | 22 - 32 | Bulk methylene carbons of the alkyl chain. |
| Terminal -CH₃ | ~ 14 | Terminal methyl carbon. |
Comparison with Alternative Analytical Techniques
While NMR provides detailed structural information, a comprehensive analysis often involves complementary techniques.
Table 3: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, stereochemistry.[8] | Unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., S=O, C-O, C=C).[3] | Fast, simple sample preparation, provides a molecular "fingerprint". | Does not provide detailed connectivity information. |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[4] | High sensitivity, provides molecular formula with high-resolution MS. | Isomeric differentiation can be challenging without tandem MS. |
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of erucyl methanesulfonate is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[9]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[10]
-
Visualization of the Structural Confirmation Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like erucyl methanesulfonate.
Caption: Workflow for the synthesis and structural confirmation of erucyl methanesulfonate.
References
- 1. larodan.com [larodan.com]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. Development and Characterization of a Novel Erucyl Ultra-Long-Chain Gemini Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.iupac.org [publications.iupac.org]
- 5. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl methanesulfonate(62-50-0) 1H NMR [m.chemicalbook.com]
- 7. Methyl methanesulfonate(66-27-3) 1H NMR spectrum [chemicalbook.com]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Safety Operating Guide
Navigating the Safe Disposal of Erucyl Methane Sulfonate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. Erucyl methane (B114726) sulfonate, a sulfonate ester, requires careful management due to the potential hazards associated with this class of compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of erucyl methane sulfonate.
Methane sulfonates, as a group, are recognized for their potential toxicity, mutagenicity, and corrosive properties, necessitating stringent adherence to safety protocols.[1][2] Exposure can lead to irritation of the eyes, skin, and respiratory tract.[3][4] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory when handling these substances.
Immediate Safety and Handling Protocols
Prior to handling this compound, it is crucial to be familiar with the necessary safety measures. The following table summarizes key safety and handling information derived from safety data sheets for similar sulfonate esters.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC), and appropriate respiratory protection. | [1][5] |
| Handling | Use in a well-ventilated area. Avoid breathing vapors, mist, or gas. Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. | [1][6] |
| Storage | Store in a cool, dry, well-ventilated place in tightly sealed containers. This compound should be stored in a freezer. | [7] |
| In case of Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. | [3][6] |
| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [1][6] |
| In case of Inhalation | Move person into fresh air. | [6] |
| In case of Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. | [3][6] |
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations.
Step 1: Containment of Waste
-
All waste materials, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and absorbent materials from spill cleanups, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with sulfonate esters.
Step 2: Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the substance.[6]
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris. Place it into a sealable, vapor-tight plastic bag or a designated hazardous waste container.[3]
-
Decontaminate Surfaces: Wash the contaminated surfaces with a soap and water solution.[3]
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.
Step 3: Final Disposal
-
The sealed hazardous waste container holding the this compound waste must be disposed of through an approved waste disposal plant.[1][6]
-
Consult your institution's environmental health and safety (EHS) department for specific procedures and to arrange for pickup and disposal.
-
For ethyl methanesulfonate, the EPA waste number U119 is designated for discarded commercial chemical products.[5] A similar classification may apply to this compound.
Chemical Inactivation (for consideration by trained personnel only)
A potential, though unverified, approach for the degradation of small quantities of this compound could involve hydrolysis under basic conditions. However, the efficacy and safety of such a procedure for this specific compound would need to be experimentally validated. Therefore, the primary and recommended disposal method remains collection and disposal as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media - Google Patents [patents.google.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. METHANESULFONIC ACID ERUCYL ESTER | 102542-59-6 [amp.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. moltox.com [moltox.com]
- 7. larodan.com [larodan.com]
Essential Safety and Logistics for Handling Erucyl Methanesulfonate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds like Erucyl Methanesulfonate (B1217627). Due to the limited availability of a specific Safety Data Sheet (SDS) for Erucyl Methanesulfonate (CAS 102542-59-6), this guidance is synthesized from information on closely related alkyl methanesulfonates, such as methyl methanesulfonate and ethyl methanesulfonate. These compounds share the same reactive functional group and are known to be potent alkylating agents, suggesting similar hazard profiles. Therefore, a high degree of caution is warranted.
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment. Given the hazardous nature of alkylating agents, a comprehensive PPE ensemble is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is advisable to wear two pairs of gloves (double-gloving). | To prevent skin contact with the chemical, which can cause irritation and may be absorbed through the skin. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | To protect the eyes from splashes or aerosols of the chemical, which can cause serious eye irritation.[1] |
| Body Protection | A fully buttoned lab coat, disposable chemical-resistant sleeves, or a chemical-resistant suit (e.g., Tyvek). | To protect the skin on the arms and body from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the neat chemical or when there is a risk of aerosol generation.[2] | To prevent inhalation of harmful vapors or aerosols. |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots. | To protect the feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling Erucyl Methanesulfonate minimizes the risk of exposure and contamination.
1. Preparation:
-
Designated Area: All work with Erucyl Methanesulfonate should be conducted in a designated area within a certified chemical fume hood to control vapor exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling toxic organic compounds. This should include absorbent materials, neutralizing agents (if applicable), and waste disposal bags.
2. Handling:
-
Personal Protective Equipment: Don the complete PPE ensemble as detailed in the table above before handling the chemical.
-
Weighing and Transferring: When weighing the neat chemical, do so in a fume hood. Use disposable equipment where possible to minimize cross-contamination.
-
Solution Preparation: When preparing solutions, add the Erucyl Methanesulfonate to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact: At all times, avoid direct contact with the chemical and inhalation of its vapors or aerosols.[3]
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
Proper disposal of Erucyl Methanesulfonate and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Chemical Waste: Unused Erucyl Methanesulfonate and solutions containing it should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent paper, must be considered hazardous waste.[2] These should be collected in a separate, clearly labeled hazardous waste bag or container.[2]
2. Waste Disposal:
-
Follow Regulations: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[4]
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and certified chemical waste disposal company. Do not mix with other waste streams.
-
Container Management: Do not reuse empty containers that have held Erucyl Methanesulfonate. They should be handled as hazardous waste.
Experimental Workflow and Safety Protocol
Caption: A flowchart outlining the key steps and safety precautions for handling Erucyl Methanesulfonate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
